3-Chloro-4-methyl-2,6-dinitrophenol
Description
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Properties
IUPAC Name |
3-chloro-4-methyl-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O5/c1-3-2-4(9(12)13)7(11)6(5(3)8)10(14)15/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFPPEHPQLGLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716687 | |
| Record name | 3-Chloro-4-methyl-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-45-2 | |
| Record name | Phenol, 3-chloro-4-methyl-2,6-dinitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methyl-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-methyl-2,6-dinitrophenol: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-methyl-2,6-dinitrophenol, a specialized chemical intermediate with significant potential in contemporary drug discovery and development. While information on this specific molecule is not widely disseminated, this paper synthesizes data from closely related analogues and foundational chemical principles to offer a detailed examination of its properties, a proposed synthetic route, and its emerging applications. The document is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging unique chemical scaffolds for novel therapeutic modalities, particularly in the field of targeted protein degradation.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic compound belonging to the dinitrophenol family. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and two nitro groups on the phenol ring, imparts specific chemical and physical properties that are of interest for fine chemical synthesis and medicinal chemistry applications.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1330750-45-2 [1].
Key Physicochemical Data
The structural and physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 1330750-45-2 | [1][2] |
| Molecular Formula | C₇H₅ClN₂O₅ | [1][2] |
| Molecular Weight | 232.6 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | Expected to be a yellow crystalline solid, typical of dinitrophenols.[3] | N/A |
| pKa | Estimated to be in the range of 3-4, due to the strong electron-withdrawing effects of the two nitro groups and the chlorine atom, similar to related dinitrophenols.[3][4] | N/A |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ether.[3] | N/A |
Proposed Synthesis and Purification Workflow
Causality of the Proposed Route: The starting material, 3-chloro-4-methylphenol, is commercially available. The hydroxyl and methyl groups are activating, ortho-, para-directing groups, while the chlorine is a deactivating, ortho-, para-directing group. The positions ortho to the powerful activating hydroxyl group (positions 2 and 6) are the most favorable for electrophilic substitution (nitration). This inherent electronic preference allows for a direct and high-yielding synthesis.
Detailed Experimental Protocol: Nitration of 3-chloro-4-methylphenol
Warning: This procedure involves the use of strong acids and the generation of nitrated compounds, which can be explosive. All operations must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a blast shield.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-chloro-4-methylphenol (1.0 equivalent). Dissolve the starting material in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid, ensuring the flask is cooled in an ice-water bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.2 equivalents) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-chloro-4-methylphenol. It is critical to maintain the reaction temperature below 10 °C to prevent over-nitration and the formation of hazardous byproducts. The reaction is typically exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will precipitate the crude this compound product. The solid is then isolated by vacuum filtration and washed thoroughly with cold water to remove residual acids.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Discovery and Chemical Biology
The utility of this compound in a research and development setting stems from two key areas: its role as a versatile chemical building block and the inherent biological activity of the dinitrophenol scaffold.
Building Block for Targeted Protein Degraders
Commercial suppliers classify this compound as a "Protein Degrader Building Block".[1] This strongly suggests its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other related chemical biology tools. The phenol group can be used as a handle for further chemical modification, allowing it to be incorporated into larger molecules designed to induce the degradation of specific target proteins. The chloro and nitro substituents can be used to modulate the electronic properties and binding affinities of the final compound.
Mitochondrial Uncoupling Activity
Dinitrophenols are classic examples of mitochondrial uncoupling agents.[5] They function by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncouples oxidative phosphorylation from ATP production, leading to an increase in oxygen consumption and the release of energy as heat.
While this property made 2,4-dinitrophenol a notorious weight-loss agent in the 1930s, modern research is re-evaluating this mechanism at lower, non-toxic doses for treating metabolic and neurodegenerative diseases.[5] The specific substitution pattern of this compound would likely modulate this uncoupling activity, making it a valuable tool for structure-activity relationship (SAR) studies in this area.
Mechanism of Action: Mitochondrial Uncoupling
Sources
3-Chloro-4-methyl-2,6-dinitrophenol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-4-methyl-2,6-dinitrophenol
Introduction: this compound is a highly substituted aromatic compound belonging to the dinitrophenol family. Its unique arrangement of electron-withdrawing nitro and chloro groups, an electron-donating methyl group, and a reactive phenolic hydroxyl group makes it a molecule of significant interest for advanced chemical synthesis. For researchers and professionals in drug development, this compound is particularly notable for its classification as a building block for protein degraders, positioning it as a key intermediate in the synthesis of novel therapeutics aimed at targeted protein degradation[1]. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its applications in research, and critical safety information, grounded in the established chemistry of its structural analogues.
Precise identification is the cornerstone of any chemical research. The structural and physical properties of this compound are summarized below. It is important to note that while some data is directly available, other properties are inferred from closely related isomers due to the compound's specific nature as a niche synthetic building block.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1330750-45-2 | [1] |
| Molecular Formula | C₇H₅ClN₂O₅ | [1][2] |
| Molecular Weight | 232.58 g/mol | [1][2] |
| Physical State | Yellow solid (Predicted) | Inferred from isomers like 2-chloro-4,6-dinitrophenol[3] and general dinitrophenols[4]. |
| Melting Point | No data available. Isomer 3-chloro-4,6-dinitrophenol melts at 92°C[5]. | [5] |
| Acidity (pKa) | Predicted to be highly acidic (pKa ≈ 3-4) | Inferred from 2,4-dinitrophenol (pKa = 4.09)[4] and the effect of electron-withdrawing groups[6]. |
| Purity | Typically available at ≥98% | [1] |
| Storage | Room temperature | [1] |
Synthesis and Reactivity
Reactivity Profile
The chemical behavior of this compound is dictated by the interplay of its functional groups on the aromatic ring.
-
Acidity: The two nitro groups are powerful electron-withdrawing groups, which stabilize the phenoxide anion formed upon deprotonation of the hydroxyl group. This inductive effect significantly increases the acidity of the phenolic proton, making the compound a much stronger acid than phenol itself. The chlorine atom further contributes to this effect. This high acidity is a key characteristic of dinitrophenols[4][6].
-
Aromatic Ring: The benzene ring is electron-deficient due to the strong deactivating effects of the two nitro groups and the chlorine atom. This makes it highly resistant to further electrophilic aromatic substitution.
-
Nucleophilic Substitution: The chlorine atom is positioned ortho to two nitro groups, which would typically activate it towards nucleophilic aromatic substitution. However, steric hindrance from the adjacent methyl and nitro groups may reduce its reactivity compared to simpler chlorodinitrobenzene compounds.
-
Hydroxyl Group: The phenolic -OH group can undergo typical reactions such as etherification and esterification, providing a handle for further synthetic modifications, which is crucial for its role as a synthetic building block.
Proposed Synthetic Pathway
Sources
An In-depth Technical Guide to 3-Chloro-4-methyl-2,6-dinitrophenol: Molecular Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-4-methyl-2,6-dinitrophenol, a substituted dinitrophenol compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential applications of this and related molecules. This document delves into the intricacies of its molecular structure, outlines plausible synthetic pathways, and discusses its potential biological significance, drawing parallels with well-studied analogues.
Introduction: The Significance of Substituted Dinitrophenols
Substituted dinitrophenols are a class of organic compounds that have garnered significant scientific interest due to their diverse chemical and biological activities. Historically, compounds like 2,4-dinitrophenol (DNP) were used in industrial applications such as the manufacturing of dyes, wood preservatives, and pesticides.[1][2] In the early 20th century, DNP was notoriously used as a weight-loss drug, a practice that was discontinued due to severe and often fatal toxicity.[1][3] The primary mechanism of this toxicity is the uncoupling of oxidative phosphorylation in mitochondria, which leads to a rapid increase in metabolic rate and body temperature.[3]
Despite the risks associated with early DNP use, there is a renewed interest in the therapeutic potential of dinitrophenol derivatives.[4][5][6][7] The ability to modulate mitochondrial activity holds promise for treating a range of conditions, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[4] Furthermore, the unique chemical scaffold of substituted dinitrophenols makes them interesting candidates for various chemical transformations and as building blocks in medicinal chemistry.
This guide focuses on a specific, less-studied member of this family: this compound. By examining its structure and predicted properties, we can infer its potential reactivity and biological activity, providing a foundation for future research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound dictates its chemical behavior and biological interactions. A thorough understanding of its structural features is therefore paramount.
Core Structure and Substituent Effects
The molecule is built upon a phenol ring, which is substituted with a chlorine atom at the 3-position, a methyl group at the 4-position, and two nitro groups at the 2- and 6-positions.[8] The presence of these substituents significantly influences the electron distribution within the aromatic ring and the acidity of the phenolic hydroxyl group.
The two nitro groups are strong electron-withdrawing groups, which acidify the phenolic proton, making this compound a stronger acid than phenol itself. The chlorine atom also acts as an electron-withdrawing group through induction, further increasing the acidity. Conversely, the methyl group is a weak electron-donating group, which slightly counteracts the effect of the electron-withdrawing substituents.
Stereochemistry and Conformation
The planarity of the benzene ring is a key feature of the molecule's conformation. However, steric hindrance between the bulky nitro groups at the 2- and 6-positions and the adjacent substituents (the hydroxyl group and the chlorine atom) may cause the nitro groups to twist out of the plane of the ring. This twisting can affect the extent of resonance stabilization and, consequently, the molecule's reactivity and spectroscopic properties.
Predicted Physicochemical Properties
Based on its structure, we can predict several key physicochemical properties of this compound, which are summarized in the table below. These predictions are based on computational models and comparison with structurally similar compounds.
| Property | Predicted Value/Characteristic | Source/Basis |
| Molecular Formula | C7H5ClN2O5 | [8] |
| Molecular Weight | 232.6 g/mol | [8] |
| CAS Number | 1330750-45-2 | [8] |
| Appearance | Likely a yellow crystalline solid | Analogy with other dinitrophenols[2][9] |
| Acidity (pKa) | Expected to be significantly lower than phenol (pKa ~10) due to electron-withdrawing groups | General chemical principles |
| Solubility | Sparingly soluble in water, more soluble in organic solvents | General properties of nitrophenols |
Synthesis of this compound: A Proposed Pathway
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the sequential nitration of a suitable chlorinated and methylated phenol. The starting material of choice would be 3-chloro-4-methylphenol.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol
The following is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is based on the synthesis of structurally similar compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Step 1: Synthesis of 3-Chloro-4-methylphenol from 3-Chloro-4-methylaniline [10]
-
Diazotization:
-
In a suitable reaction vessel, mix 283.0 g of 3-chloro-4-methylaniline with 1000 mL of water and 500 mL of concentrated sulfuric acid. The mixture will exotherm.
-
Stir the mixture at room temperature for 30 minutes, then cool to 5°C in an ice bath.
-
Slowly add a solution of 145 g of sodium nitrite in 500 mL of water over 1.5 hours, maintaining the temperature between 5-10°C.
-
Stir the resulting diazonium salt solution at approximately 5°C for one hour.
-
-
Hydrolysis:
-
In a separate, larger reaction vessel, prepare a solution of 1.2 liters of concentrated sulfuric acid in 2 liters of water and heat it to 105-110°C.
-
Slowly add the diazonium salt solution to the hot sulfuric acid solution over two hours with vigorous stirring.
-
Maintain the reaction mixture at 110°C for one hour after the addition is complete.
-
Allow the mixture to cool to room temperature and let it stand for 18 hours.
-
-
Extraction and Purification:
-
Add 3.5 liters of hexane to the reaction mixture and stir for 30 minutes.
-
Separate the hexane phase, wash it with water, dry it over anhydrous magnesium sulfate, and concentrate it to dryness to obtain crude 3-chloro-4-methylphenol.
-
Step 2: Mononitration of 3-Chloro-4-methylphenol to 3-Chloro-4-methyl-6-nitrophenol [11]
-
Nitration:
-
Dissolve 245.0 g of 3-chloro-4-methylphenol in 1.6 liters of glacial acetic acid and cool the solution to 8-10°C.
-
Slowly add 109.6 g of 90% aqueous nitric acid over two hours, maintaining the temperature between 8-10°C.
-
Stir the mixture at 10-15°C for five hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture over ice water and extract the product with a mixture of ether and hexane.
-
Wash the organic extract with water, dry it, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from hexane at low temperatures (-20°C to -35°C) to yield 3-chloro-4-methyl-6-nitrophenol.
-
Step 3: Dinitration of 3-Chloro-4-methyl-6-nitrophenol to this compound
This step is a projection based on standard nitration procedures.
-
Nitration:
-
In a reaction vessel, carefully add the 3-chloro-4-methyl-6-nitrophenol obtained in the previous step to a nitrating mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0-5°C). The exact ratio of acids and reaction conditions would need to be optimized.
-
The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is typically stirred at a slightly elevated temperature for a specific duration to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
As no experimental spectroscopic data for this compound is currently available, the following are predictions based on the analysis of its structure and comparison with related compounds for which data exists.[12][13][14][15][16]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a single aromatic proton as a singlet, due to the fully substituted benzene ring. The chemical shift of this proton would be downfield due to the deshielding effect of the two nitro groups. The methyl protons would appear as a singlet in the typical alkyl region, and the phenolic proton would likely be a broad singlet, the chemical shift of which would be concentration-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the nitro groups will be significantly deshielded. The carbon attached to the methyl group will appear at a characteristic upfield position for an sp³ hybridized carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C-H stretch (aromatic and alkyl): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
N-O stretch (nitro groups): Strong, sharp bands around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 232, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the nitro groups and other substituents.
Reactivity and Potential Applications
The reactivity of this compound is governed by the interplay of its functional groups.
Chemical Reactivity
-
Acidity: The acidic nature of the phenolic hydroxyl group allows for the formation of phenoxide salts upon treatment with a base.
-
Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring, due to the presence of the two nitro groups, is activated towards nucleophilic aromatic substitution. The chlorine atom could potentially be displaced by strong nucleophiles under certain conditions.
-
Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents, which would open up further synthetic possibilities for creating a range of derivatives.
Potential Applications in Drug Discovery and Research
While specific applications for this compound have not been reported, its structural similarity to other biologically active dinitrophenols suggests several areas of potential interest:
-
Mitochondrial Uncouplers: As a dinitrophenol derivative, it is highly likely to act as a mitochondrial uncoupler.[3] This property could be explored for the development of novel therapeutics for metabolic disorders.[4][5][6][7] The specific substitution pattern may modulate the potency and toxicity profile compared to DNP.
-
Chemical Probes: The molecule could serve as a chemical probe to study biological processes involving mitochondrial function.
-
Building Block for Synthesis: Its reactive functional groups make it a potentially useful intermediate for the synthesis of more complex molecules with desired biological activities.
Safety and Toxicology
Given the known toxicity of dinitrophenols, this compound should be handled with extreme caution.[1][3][17][18]
General Hazards
Dinitrophenols are classified as toxic.[19] Acute exposure can lead to a rapid increase in metabolic rate, hyperthermia, sweating, and in severe cases, death.[3][19] Chronic exposure has been associated with the formation of cataracts and other adverse health effects.[19]
Handling and Personal Protective Equipment (PPE)
When working with this compound, the following safety measures are essential:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Have an appropriate spill kit readily available.
Conclusion
This compound represents an intriguing yet understudied member of the dinitrophenol family. While direct experimental data is scarce, a comprehensive understanding of its molecular structure, plausible synthetic routes, and potential applications can be formulated through careful analysis and comparison with related compounds. Its predicted properties suggest it is likely a potent mitochondrial uncoupler, a characteristic that warrants further investigation for its potential therapeutic benefits, albeit with a strong emphasis on its inherent toxicity. This guide provides a foundational framework for researchers and scientists to approach the study of this and similar substituted dinitrophenols, encouraging further exploration into their chemical and biological properties.
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3-Chloro-4-methyl-2,6-dinitrophenol solubility
An In-depth Technical Guide to the Solubility of 3-Chloro-4-methyl-2,6-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound
This compound is a substituted aromatic compound with the chemical formula C₇H₅ClN₂O₅ and a molecular weight of approximately 232.58 g/mol . Its structure features a phenol ring substituted with a chlorine atom, a methyl group, and two nitro groups. The presence and arrangement of these functional groups are critical in determining its chemical behavior, including its solubility in various solvents. Dinitrophenol compounds, in general, are of interest in various fields, including as intermediates in chemical synthesis and in biological research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₅ | [1] |
| Molecular Weight | 232.58 g/mol | [1] |
| CAS Number | 159968-57-7 | [1] |
| Predicted XLogP3-AA | 2.8 | [1] |
| Predicted Hydrogen Bond Donor Count | 1 | [2] |
| Predicted Hydrogen Bond Acceptor Count | 5 | [2] |
Predicted and Comparative Solubility Profile
Direct, experimentally determined solubility data for this compound in common solvents is not extensively documented in publicly accessible literature. However, by examining the solubility of structurally related dinitrophenol isomers, we can infer a likely solubility profile.
-
Water: Dinitrophenols generally exhibit low to moderate solubility in water. For instance, 2,4-dinitrophenol is sparingly soluble in water, while 2,6-dinitrophenol is described as slightly soluble in cold water[3][4][5]. The presence of a polar hydroxyl group and two nitro groups can facilitate some interaction with water molecules. However, the overall aromatic character and the presence of a nonpolar methyl group and a chloro substituent on this compound likely limit its aqueous solubility. The phenolic hydroxyl group is acidic, and its solubility is expected to increase in alkaline solutions due to deprotonation[6].
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): Solvents like dimethyl sulfoxide (DMSO) are excellent for dissolving a wide range of organic compounds. 2,4-Dinitrophenol is moderately soluble in DMSO[3]. Given the polar nature of the nitro and hydroxyl groups, this compound is predicted to have good solubility in polar aprotic solvents. Acetone is also expected to be a good solvent for this compound, as 2,3-dinitrophenol is highly soluble in it[6].
-
Polar Protic Solvents (e.g., Ethanol): Alcohols like ethanol can act as both hydrogen bond donors and acceptors. 2,6-Dinitrophenol is slightly soluble in cold alcohol but freely soluble in boiling alcohol[5]. 2,5-Dinitrophenol is also soluble in hot alcohol[7]. Therefore, this compound is expected to be soluble in ethanol, with solubility likely increasing with temperature.
-
Nonpolar Solvents (e.g., Hexane, Benzene): Due to the presence of multiple polar functional groups, the solubility of this compound in nonpolar solvents like hexane is expected to be low. However, some dinitrophenol isomers, such as 2,5-dinitrophenol, show solubility in benzene, suggesting that some dissolution in aromatic nonpolar solvents might be possible[7].
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of the solvent and the solute, as well as their ability to form intermolecular interactions such as hydrogen bonds, are key determinants.
Experimental Determination of Solubility
For compounds with limited available solubility data, experimental determination is crucial. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound, particularly for those that are sparingly soluble[8][9].
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved solute. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.
Step-by-Step Experimental Protocol
-
Preparation of Materials:
-
This compound (solid, of known purity).
-
Selected solvents (e.g., water, ethanol, DMSO, acetone, hexane) of high purity.
-
Vials or flasks with secure caps.
-
A temperature-controlled shaker or incubator.
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material).
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC).
-
-
Experimental Procedure:
-
Add an excess amount of solid this compound to a pre-determined volume of the solvent in a vial. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined empirically.
-
After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.
-
Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
-
Data Analysis and Reporting:
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
-
Report the solubility as an average value with the standard deviation, specifying the solvent and the temperature. Common units for solubility are mg/mL, g/L, or mol/L.
-
Visualizing the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Theoretical Considerations for Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent.
-
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the hydroxyl group can act as hydrogen bond acceptors. In protic solvents like water and ethanol, the ability to form hydrogen bonds is a major contributor to solubility.
-
Polarity: The two nitro groups and the chloro group are electron-withdrawing, creating a significant dipole moment in the molecule, making it polar. Polar solvents will be more effective at solvating this polar molecule than nonpolar solvents.
-
Molecular Size and Shape: While not exceptionally large, the molecule's rigidity and the presence of multiple substituents can influence how efficiently solvent molecules can pack around it.
-
Acidity and pH: The phenolic proton is acidic due to the electron-withdrawing effects of the nitro groups. In aqueous solutions with a pH above the pKa of the phenol, the hydroxyl group will deprotonate to form a phenolate anion. This ionic form will be significantly more soluble in water than the neutral molecule.
Visualizing Molecular Interactions and Solubility
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An In-depth Technical Guide to the Core Mechanism of Action of 3-Chloro-4-methyl-2,6-dinitrophenol
Foreword
This technical guide provides a comprehensive exploration of the anticipated mechanism of action of 3-Chloro-4-methyl-2,6-dinitrophenol. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes authoritative knowledge from the broader class of dinitrophenolic compounds, most notably 2,4-dinitrophenol (DNP), to construct a robust and scientifically grounded hypothesis of its biological activity. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational principles and actionable experimental designs to validate the proposed mechanisms.
Introduction: Unveiling a Potent Biological Modulator
This compound is a substituted phenol containing two nitro groups, a chlorine atom, and a methyl group. This specific arrangement of electron-withdrawing and donating groups on the aromatic ring suggests a high potential for biological activity, primarily as a protonophore and an uncoupler of mitochondrial oxidative phosphorylation. Its structural similarity to classic uncoupling agents like 2,4-dinitrophenol (DNP) provides a strong basis for predicting its mechanism of action[1][2]. The lipophilic nature of the molecule, enhanced by the methyl and chloro substituents, likely facilitates its passage across cellular and mitochondrial membranes.
The core of its predicted activity lies in its ability to disrupt the tightly coupled process of cellular respiration and ATP synthesis. This guide will dissect this mechanism, from the fundamental principles of mitochondrial bioenergetics to the downstream cellular consequences and toxicological implications.
The Primary Mechanism: Uncoupling of Oxidative Phosphorylation
The central tenet of the proposed mechanism of action for this compound is the uncoupling of oxidative phosphorylation. In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force. This force is the potential energy that drives ATP synthase to produce ATP.
This compound, acting as a protonophore, is predicted to short-circuit this process. Its phenolic hydroxyl group can be deprotonated in the more alkaline mitochondrial matrix, and the resulting anionic form can then translocate across the inner mitochondrial membrane. In the more acidic intermembrane space, it can become protonated again and diffuse back into the matrix, effectively shuttling protons across the membrane and dissipating the proton gradient. This bypass of ATP synthase leads to a futile cycle of proton pumping and leaking, uncoupling electron transport from ATP synthesis. Consequently, the energy stored in the proton gradient is dissipated as heat[2][3].
This uncoupling effect has several immediate biochemical consequences:
-
Increased Oxygen Consumption: With the proton gradient constantly being dissipated, the electron transport chain works at an accelerated rate to try and re-establish it, leading to a significant increase in oxygen consumption.
-
Decreased ATP Synthesis: As the proton-motive force is diminished, the primary driver for ATP synthase is lost, resulting in a sharp decline in cellular ATP production.
-
Increased Thermogenesis: The energy that would have been used for ATP synthesis is released as heat, leading to a rise in cellular and organismal temperature[3][4].
Caption: Downstream cellular consequences of mitochondrial uncoupling.
Toxicological Profile: A Double-Edged Sword
The potent bioactivity of dinitrophenols, while of interest for research and potential therapeutic applications, is intrinsically linked to a high risk of toxicity. The primary toxic effect is hyperthermia, resulting from the massive conversion of metabolic energy into heat.[3][4] If the body's thermoregulatory mechanisms are overwhelmed, this can rapidly lead to a fatal increase in body temperature.
Other reported toxicities associated with dinitrophenols include:
-
Hepatotoxicity: The liver, being a highly metabolically active organ, can be particularly susceptible to the effects of mitochondrial uncouplers, leading to liver damage.[5]
-
Hematological Effects: Some nitrophenols have been shown to cause blood disorders.[6]
-
Cataracts: A notable side effect of chronic DNP exposure is the formation of cataracts.[7]
The therapeutic window for dinitrophenolic compounds is notoriously narrow, and the risk of severe adverse effects, including death, is significant.[8][9] Any research or development involving this compound must proceed with extreme caution and robust safety protocols.
Experimental Validation: A Guide to Mechanistic Studies
To empirically determine and validate the mechanism of action of this compound, a series of well-defined in vitro and cellular assays are recommended.
Assessment of Mitochondrial Respiration
Objective: To measure the effect of the compound on mitochondrial oxygen consumption.
Methodology: High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)
-
Cell Preparation: Culture relevant cell lines (e.g., HepG2, A549) to confluence.
-
Assay Setup: Seed cells in a microplate (for Seahorse) or prepare isolated mitochondria.
-
Compound Treatment: Inject a range of concentrations of this compound.
-
Sequential Injections:
-
Oligomycin: An ATP synthase inhibitor. A continued high oxygen consumption rate (OCR) after oligomycin injection is indicative of uncoupling.
-
FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone): A classic uncoupler to determine maximal respiration.
-
Rotenone/Antimycin A: Inhibitors of Complex I and III of the ETC to measure non-mitochondrial respiration.
-
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, proton leak, and maximal respiration. An increase in proton leak is the hallmark of an uncoupler.
Measurement of Mitochondrial Membrane Potential
Objective: To directly assess the dissipation of the mitochondrial proton gradient.
Methodology: Fluorescent Probe-Based Assays (e.g., TMRM or JC-1)
-
Cell Staining: Incubate cells with a membrane potential-sensitive dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.[10]
-
Compound Treatment: Expose the stained cells to various concentrations of this compound.
-
Imaging or Flow Cytometry:
-
TMRM: A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
JC-1: A shift from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence indicates a collapse of the membrane potential.
-
-
Data Quantification: Quantify the change in fluorescence intensity or the red/green fluorescence ratio.
Quantification of Cellular ATP Levels
Objective: To measure the impact of uncoupling on cellular energy production.
Methodology: Luminescence-Based ATP Assays
-
Cell Lysis: Treat cells with the compound and then lyse them to release intracellular ATP.
-
Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin.
-
Luminescence Measurement: The amount of light produced is directly proportional to the ATP concentration.
-
Data Normalization: Normalize ATP levels to total protein content.
Assessment of Oxidative Stress
Objective: To measure the induction of ROS and oxidative damage.
Methodology: Fluorescent Probes for ROS and Immunoassays for Damage Markers
-
ROS Detection: Use cell-permeable dyes like CellROX Green or DCFDA to measure intracellular ROS levels by fluorescence microscopy or flow cytometry.
-
Lipid Peroxidation: Measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels using commercially available kits.
-
Protein Carbonylation: Use a dinitrophenylhydrazine (DNPH)-based assay to quantify protein carbonyls.
Conclusion
Based on its chemical structure and the extensive body of evidence for related dinitrophenolic compounds, this compound is strongly predicted to act as a potent uncoupler of mitochondrial oxidative phosphorylation. This primary mechanism is anticipated to lead to a cascade of cellular events, including increased oxygen consumption, decreased ATP synthesis, elevated thermogenesis, oxidative stress, and ultimately, cytotoxicity. The experimental protocols outlined in this guide provide a clear and robust framework for the empirical validation of this proposed mechanism of action. Given the inherent toxicity of this class of compounds, all research must be conducted with the highest standards of safety and scientific rigor.
References
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The Biological Activity of 3-Chloro-4-methyl-2,6-dinitrophenol: A Mechanistic and Methodological Guide
A Senior Application Scientist's Perspective on a Novel Dinitrophenolic Compound
Foreword: Navigating the Uncharted Territory of a Novel Dinitrophenol
The landscape of chemical biology is perpetually expanding, with novel compounds offering both therapeutic promise and toxicological challenges. This guide delves into the anticipated biological activity of 3-Chloro-4-methyl-2,6-dinitrophenol, a compound for which direct empirical data is not yet publicly available. In the absence of direct studies, this document serves as a technical and methodological whitepaper, providing a robust framework for its investigation. By drawing upon the extensive knowledge of structurally analogous compounds, namely the class of dinitrophenols (DNPs) and dinitrocresols (DNCs), we will construct a scientifically-grounded hypothesis regarding its mechanism of action and outline a comprehensive strategy for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals who are poised to explore the frontiers of metabolic modulation and cellular bioenergetics.
The Dinitrophenol Family: A Legacy of Potent Biological Activity
The dinitrophenols are a class of synthetic organic compounds that have a long and storied history in science and medicine.[1] The most well-known member of this family, 2,4-dinitrophenol (2,4-DNP), was famously used as a weight-loss drug in the 1930s before its severe toxicity led to its discontinuation for human use.[1][2] The primary biological effect of DNPs is the uncoupling of oxidative phosphorylation in mitochondria.[2][3][4]
Mechanism of Action: Uncoupling Oxidative Phosphorylation
Under normal physiological conditions, the electron transport chain in the inner mitochondrial membrane pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This proton-motive force is then utilized by ATP synthase to produce ATP, the primary energy currency of the cell.
Dinitrophenols act as protonophores, disrupting this tightly coupled process.[3] Their lipophilic nature allows them to readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolic hydroxyl group becomes protonated. The now neutral molecule can then diffuse back across the membrane into the proton-poor matrix, where it releases its proton. This shuttling of protons dissipates the proton gradient, uncoupling electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat, leading to an increase in basal metabolic rate and body temperature.[2][3]
Figure 2: Proposed experimental workflow for the biological evaluation of this compound.
In Vitro Assays with Isolated Mitochondria
Objective: To directly assess the effect of the compound on mitochondrial function.
Protocol: High-Resolution Respirometry
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells) using differential centrifugation.
-
Respirometry Setup: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.
-
Substrate Addition: Add mitochondrial substrates (e.g., pyruvate, malate, succinate) to initiate electron transport.
-
ADP Addition: Add a limited amount of ADP to stimulate coupled respiration (State 3).
-
Compound Titration: After the ADP is consumed and respiration returns to a basal level (State 4), perform a stepwise titration of this compound and measure the increase in oxygen consumption. A potent uncoupler will cause a dose-dependent increase in State 4 respiration.
-
Positive Control: Use a known uncoupler like FCCP or 2,4-DNP as a positive control.
Cell-Based Assays
Objective: To evaluate the effects of the compound on whole cells, including cytotoxicity and metabolic alterations.
Protocol: Seahorse XF Analyzer for Cellular Metabolism
-
Cell Culture: Plate cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a Seahorse XF microplate.
-
Assay Medium: Replace the culture medium with a low-buffered assay medium.
-
Compound Injection: Load the compound into the injection ports of the sensor cartridge.
-
Metabolic Profiling: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. An uncoupler will cause a significant increase in OCR and a corresponding increase in ECAR as the cell attempts to compensate for the reduced ATP production through glycolysis.
-
Cytotoxicity Assessment: Simultaneously, or in a parallel experiment, assess cell viability using assays such as MTT or LDH release after treatment with a range of concentrations of the compound.
In Vivo Studies in Animal Models
Objective: To determine the systemic effects of the compound on metabolism and to assess its acute toxicity.
Protocol: Indirect Calorimetry and Core Body Temperature Monitoring in Mice
-
Animal Acclimation: Acclimate mice to metabolic cages that allow for the continuous measurement of oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER).
-
Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Data Collection: Continuously monitor metabolic parameters and core body temperature using implantable telemetry devices. An uncoupling agent will cause a dose-dependent increase in VO2, VCO2, and body temperature.
-
Acute Toxicity: Determine the median lethal dose (LD50) by administering escalating doses of the compound to different groups of animals and observing for signs of toxicity and mortality over a defined period.
Analytical Methods for Detection and Quantification
The ability to accurately measure the concentration of this compound in biological and environmental samples is crucial for both research and safety monitoring. Based on methods used for similar compounds, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a highly selective and sensitive method for quantifying nitrophenolic compounds in various matrices. [5]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of the analyte. [5][6]
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, a strong scientific rationale based on the well-established biological activities of dinitrophenols and dinitrocresols allows for a confident prediction of its function as an uncoupler of oxidative phosphorylation. The proposed experimental workflow provides a comprehensive roadmap for the empirical validation of this hypothesis.
The potential for such a compound to be a potent modulator of cellular metabolism warrants a thorough and cautious investigation. Future research should focus not only on its efficacy as a potential therapeutic agent (for conditions such as metabolic syndrome or non-alcoholic fatty liver disease) but also on a detailed characterization of its toxicological profile. The methodologies outlined in this guide provide the necessary framework for such an endeavor, ensuring both scientific rigor and a commitment to safety.
References
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- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. U.S. Department of Health and Human Services.
- Ministry of the Environment, Government of Japan. (n.d.). Detailed Method for Environmental Survey and Monitoring of Chemicals - III Analytical Methods.
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3-Chloro-4-methyl-2,6-dinitrophenol literature review
An In-depth Technical Guide to 3-Chloro-4-methyl-2,6-dinitrophenol
Introduction
This compound is a substituted aromatic compound belonging to the dinitrophenol family. Characterized by a phenol ring functionalized with chlorine, methyl, and two nitro groups, this molecule serves as a specialized building block in synthetic chemistry. Its structural complexity and the presence of multiple reactive sites make it a compound of interest for researchers in medicinal chemistry and materials science. Specifically, its classification as a "Protein Degrader Building Block" suggests its utility in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[1]
This guide provides a comprehensive technical overview of this compound, synthesizing information on its physicochemical properties, synthesis, reactivity, potential applications, and toxicological profile. The content is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this specific chemical entity.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1330750-45-2 | [1][2] |
| Molecular Formula | C₇H₅ClN₂O₅ | [1][2] |
| Molecular Weight | 232.58 g/mol | [1][3] |
| Appearance | Likely a yellow crystalline solid, typical for dinitrophenols. | [4] |
| Storage | Room temperature | [1] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that typically begins with the formation of the substituted phenol precursor, followed by a regioselective nitration.
Synthesis of the Precursor: 3-Chloro-4-methylphenol
A common route to the precursor, 3-chloro-4-methylphenol, involves the diazotization of 3-chloro-4-methylaniline followed by hydrolysis.[5]
Experimental Protocol: Synthesis of 3-Chloro-4-methylphenol[5]
-
Diazotization: A mixture of 3-chloro-4-methylaniline, water, and concentrated sulfuric acid is prepared. The mixture is cooled to 5-10°C.
-
A solution of sodium nitrite in water is added slowly to the cooled mixture, maintaining the temperature below 10°C, to form the diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution is then added to a hot (105-110°C) solution of dilute sulfuric acid.
-
The mixture is stirred at temperature for one hour to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
-
Extraction & Purification: After cooling, the product is extracted from the aqueous phase using a nonpolar organic solvent like hexane. The organic phase is washed, dried, and concentrated to yield crude 3-chloro-4-methylphenol.
Dinitration of 3-Chloro-4-methylphenol
The key step is the introduction of two nitro groups onto the 3-chloro-4-methylphenol ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents.
Causality of Regioselectivity:
-
Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group.
-
Methyl (-CH₃) group: An activating, ortho, para-directing group.
-
Chloro (-Cl) group: A deactivating, but ortho, para-directing group.
The powerful activating and directing effect of the hydroxyl group dominates, directing the incoming electrophiles (NO₂⁺) to the positions ortho to it, namely C2 and C6. This leads to the desired this compound isomer.
Experimental Protocol: Dinitration (General Procedure) While a specific protocol for this exact molecule is not detailed in the provided literature, a general procedure can be adapted from established methods for phenol nitration.[6][7]
-
Preparation: 3-Chloro-4-methylphenol is dissolved in a suitable solvent, such as glacial acetic acid or sulfuric acid.[8]
-
Nitration: The solution is cooled in an ice bath. A nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, is added dropwise while vigorously stirring and maintaining a low temperature (e.g., 0-10°C) to control the exothermic reaction and prevent side product formation.[8]
-
Reaction Quench: After the addition is complete, the reaction is allowed to proceed at low temperature until completion (monitored by TLC). The mixture is then carefully poured onto crushed ice to precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed with cold water to remove residual acid, and purified, typically by recrystallization from a suitable solvent like ethanol/water.
Caption: Synthesis workflow for this compound.
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dictated by the interplay of its functional groups.
-
Acidity: The phenolic proton is significantly acidic. The two electron-withdrawing nitro groups at the ortho positions stabilize the resulting phenoxide anion through resonance and inductive effects, lowering the pKa value compared to unsubstituted phenol.
-
Nucleophilic Aromatic Substitution (SₙAr): While the ring is substituted with activating groups (-OH, -CH₃), the strong electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient. This can facilitate nucleophilic aromatic substitution, potentially at the chlorine-bearing carbon, although this position is sterically hindered.[9]
-
Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C), providing a pathway to synthesize substituted anilines, which are valuable intermediates.
Caption: Key functional groups and their influence on reactivity.
Potential Applications
The primary documented application for this compound is as a Protein Degrader Building Block .[1] This positions it within the cutting-edge field of targeted protein degradation.
-
Targeted Protein Degradation: This therapeutic strategy uses small molecules, often called PROTACs, to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy specific disease-causing proteins. A PROTAC molecule is bifunctional, with one end binding to the target protein and the other end binding to an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.
-
Role as a Building Block: this compound can be used as a scaffold or intermediate in the synthesis of the "warhead" portion of a PROTAC that binds to the target protein or as part of the linker connecting the two ends of the molecule. Its specific substitution pattern offers a unique three-dimensional structure and electronic profile for optimizing binding affinity and cell permeability.
Toxicology and Safety
Mechanism of Toxicity: The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[4][11] Instead of being used to generate ATP, the energy from cellular respiration is dissipated as heat. This leads to a rapid increase in metabolic rate and body temperature (hyperthermia), which can be fatal.[11][12]
Known Health Effects of Dinitrophenols:
-
Acute Exposure: Can cause fatigue, profuse sweating, fever, rapid heart rate, rapid breathing, and in severe cases, fatal hyperthermia.[11][13]
-
Chronic Exposure: Historically, use of 2,4-DNP as a weight-loss drug was discontinued due to severe adverse effects, including the formation of cataracts.[4] Skin rashes and effects on the liver have also been reported.[4]
-
Routes of Exposure: Toxic effects can occur via inhalation, ingestion, and dermal contact.[11]
Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from heat and sources of ignition. Dinitrophenols can be explosive when dry.[4]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Given the known dangers of the dinitrophenol class, all experimental work with this compound must be conducted with stringent safety protocols in place.
References
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PrepChem. (n.d.). Synthesis of 3-chloro-4-methylphenol. Retrieved from PrepChem.com. [Link]
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PubChem. (n.d.). 3-Chloro-2,4,6-trinitrophenol. National Center for Biotechnology Information. [Link]
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Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. G.U. J. Sci., 22(3), 169-173. [Link]
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Rai, K. M. L., Linganna, N., Hassner, A., & Anjanamurthy, C. (2004). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, 2005(4), 37-43. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]
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Chemsrc. (n.d.). 2-CHLORO-4,6-DINITROPHENOL | CAS#:946-31-6. Retrieved from chemsrc.com. [Link]
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National Center for Biotechnology Information. (2021). Toxicological Profile for Dinitrophenols. In Hazardous Substances Data Bank. National Library of Medicine. [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from env.go.jp. [Link]
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Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. American Chemical Society. [Link]
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National Council of Educational Research and Training (NCERT). (n.d.). Alcohols, Phenols and Ethers. Retrieved from ncert.nic.in. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]
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Centers for Disease Control and Prevention (CDC). (1995). TOXICOLOGICAL PROFILE FOR DINITROPHENOLS. Retrieved from stacks.cdc.gov. [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
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University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Department of Chemistry and Biochemistry. [Link]
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Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]
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Wikipedia. (n.d.). 2,4-Dinitrophenol. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols - Appendix B. U.S. Department of Health and Human Services. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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The Organic Chemistry Tutor. (2020, December 17). Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13 [Video]. YouTube. [Link]
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Hartshorn, M. P., Sutton, K. H., & Vaughan, J. (1983). Reactions of 2,6-Di-t-butyl-4-methylphenol with nitrogen dioxide; X-ray crystal structures of 2,6-Di-t-butyl-c-6-hydroxy-4-methyl-r-4,c-5-dinitrocyclohex-2-enone and 2,6-Di-t-butyl-4-methyl-r-4,c-5,c-6-trinitrocyclohex-2-enone. Australian Journal of Chemistry, 36(11), 2339-2348. [Link]
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An In-depth Technical Guide to 3-Chloro-4-methyl-2,6-dinitrophenol: Synthesis, Characterization, and Applications in Proteolysis Targeting Chimeras (PROTACs)
This guide provides a comprehensive technical overview of 3-Chloro-4-methyl-2,6-dinitrophenol, a specialized chemical entity primarily utilized as a building block in the synthesis of protein degraders. While a singular, storied "discovery" of this compound is not prominent in the scientific literature, its importance lies in its functional role within contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. This document will elucidate its synthetic pathway, detailed characterization, and its application as a crucial component in the development of novel therapeutics.
Introduction: The Context of Dinitrophenols and the Rise of Targeted Protein Degradation
The dinitrophenol chemical family has a multifaceted history, initially recognized for its use in the manufacturing of munitions and as herbicides.[1][2] In the early 20th century, 2,4-dinitrophenol (DNP) was identified as a potent metabolic stimulant, leading to its brief and controversial use as a weight-loss drug.[1][3] However, due to a narrow therapeutic window and severe toxicity, it was deemed unfit for human consumption by the U.S. Food and Drug Administration in 1938.[1][4]
In modern chemical biology and drug discovery, substituted phenols, including dinitrophenol derivatives, have been repurposed as versatile chemical scaffolds. The subject of this guide, this compound, has emerged as a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. The dinitrophenol moiety can serve as a ligand for certain E3 ubiquitin ligases, a critical component of the PROTAC mechanism.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1330750-45-2 | [5] |
| Molecular Formula | C7H5ClN2O5 | [5] |
| Molecular Weight | 232.6 g/mol | [5] |
| Appearance | Likely a yellow crystalline solid (inferred from related compounds) | [6] |
| Purity | Typically ≥98% for research applications | [5] |
Synthesis of this compound
The synthesis of this compound can be logically deduced from established organochemical transformations. A plausible and efficient synthetic route commences with the readily available starting material, 3-chloro-4-methylphenol. The synthesis involves a two-step process: nitration followed by purification.
Experimental Protocol: Nitration of 3-Chloro-4-methylphenol
Rationale: The introduction of two nitro groups onto the phenolic ring is a critical step. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The positions 2 and 6 are sterically and electronically favored for nitration. A mixture of nitric and sulfuric acid is the standard reagent for this type of aromatic nitration, as the sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO2+).
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 10 g of 3-chloro-4-methylphenol.[7]
-
Acidic Medium: Carefully add 40 mL of concentrated sulfuric acid to the flask while cooling in an ice bath to maintain a temperature below 10 °C. Stir until the phenol is completely dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by adding 12 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the phenol in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours to ensure complete dinitration.
-
Quenching and Precipitation: Pour the reaction mixture slowly onto 400 g of crushed ice with constant stirring. The crude this compound will precipitate as a yellow solid.
-
Isolation and Washing: Isolate the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper to remove any residual acid.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Characterization and Quality Control
Ensuring the purity and structural integrity of the synthesized this compound is paramount for its use in subsequent applications. The following analytical techniques are essential for its characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, a singlet for the methyl protons, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nitro groups and the chloro substituent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons and one for the methyl carbon. The carbons bearing the nitro groups will be significantly downfield.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound (232.6 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, and strong symmetric and asymmetric stretches for the N-O bonds of the nitro groups.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be used to separate the product from any starting material or mono-nitrated byproducts.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and for preliminary purity assessment.
Application in PROTAC Development
As a "Protein Degrader Building Block," this compound serves as a key intermediate in the synthesis of PROTACs.[5] In this context, the dinitrophenol moiety can be functionalized to act as a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Logical Framework for PROTAC Synthesis
The general structure of a PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a flexible linker connecting the two. The synthesis of a PROTAC utilizing this compound would involve modifying the phenolic hydroxyl group to attach a linker, which in turn is connected to the target protein ligand.
Caption: General structure of a PROTAC molecule.
Safety and Handling
Substituted dinitrophenols should be handled with care due to their potential toxicity.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a specialized chemical compound whose significance is defined by its application in the cutting-edge field of targeted protein degradation. While its formal "discovery" is not a distinct historical event, its rational design and synthesis provide a powerful tool for researchers and drug development professionals. This guide has outlined a plausible synthetic route, detailed the necessary characterization techniques, and contextualized its application in the development of PROTACs. As the field of targeted protein degradation continues to expand, the utility of such precisely functionalized building blocks will undoubtedly grow.
References
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Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. [Link]
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2,4-Dinitrophenol. (2023, December 27). In Wikipedia. [Link]
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Colman, E. (2007). Dinitrophenol and obesity: an early twentieth-century regulatory dilemma. Regulatory Toxicology and Pharmacology, 48(2), 115–117. [Link]
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Colman, E. (2007). Dinitrophenol and obesity: An early twentieth-century regulatory dilemma. ResearchGate. [Link]
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2,4-Dinitrophenol - Molecule of the Month May 2015. (n.d.). University of Bristol. Retrieved January 16, 2026, from [Link]
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3-Chloro-4,6-dinitrophenol | C6H3ClN2O5 | CID 3893251 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Synthesis of 3-chloro-4-methylphenol - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]
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Section 1: Chemical Identity and Inferred Physicochemical Properties
An In-depth Technical Guide to the Safety and Hazards of 3-Chloro-4-methyl-2,6-dinitrophenol
This guide has been developed to bridge this critical information gap. As senior application scientists, our primary directive is to ensure safety and experimental integrity. Therefore, this document employs a foundational, scientifically-grounded approach: leveraging extensive data from closely related structural analogs to construct a reliable, inferred safety profile for this compound. The primary surrogates used for this analysis are 2,4-Dinitrophenol (2,4-DNP), a well-studied metabolic poison, and 2-Methyl-4,6-dinitrophenol (DNOC), a related compound with a history of pesticide use and associated toxicological data.[2][3]
By understanding the mechanistic underpinnings of dinitrophenol toxicity, we can explain the causality behind the stringent safety protocols recommended herein. This guide is structured not as a rigid template, but as a logical progression from fundamental properties and core toxicology to practical, field-proven protocols for safe handling, emergency response, and disposal. Every recommendation is designed to be part of a self-validating system of laboratory safety.
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. Positional isomerism can influence factors like melting point and solubility, but the core reactivity and toxicological profile are largely dictated by the functional groups present: the phenol, the two nitro groups, the chlorine atom, and the methyl group.[4]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2,4-Dinitrophenol (Surrogate) | 2-Methyl-4,6-dinitrophenol (DNOC) (Surrogate) |
| CAS Number | 1330750-45-2[1] | 51-28-5[5] | 534-52-1[3] |
| Molecular Formula | C₇H₅ClN₂O₅[1] | C₆H₄N₂O₅[6] | C₇H₆N₂O₅[3] |
| Molecular Weight | 232.6 g/mol [1] | 184.11 g/mol [7] | 198.13 g/mol [3] |
| Appearance | Inferred to be a yellow solid. | Solid yellow crystals.[6] | Yellow solid.[3] |
| Water Solubility | Data not available. Inferred to be slightly soluble. | 5,600 mg/L at 18°C.[8] | Slightly soluble.[3] |
| Melting Point | Data not available. | 112-114 °C.[8] | 88.5 °C (190 °F).[3] |
Section 2: Hazard Identification and Inferred GHS Classification
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a hazard classification is inferred from its structural class and the known classifications of 2,4-DNP. Dinitrophenols as a class are notorious for being flammable solids when dry and possessing high acute toxicity.[5][6][7]
Inferred GHS Classification:
-
Flammable Solids: Category 1 (H228: Flammable solid).[5][9] Dry dinitrophenols can be explosive.[6][7]
-
Acute Toxicity (Oral): Category 3 (H301: Toxic if swallowed).[5][9]
-
Acute Toxicity (Dermal): Category 3 (H311: Toxic in contact with skin).[5][9]
-
Acute Toxicity (Inhalation): Category 3 (H331: Toxic if inhaled).[5][9]
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2 (H373: May cause damage to organs through prolonged or repeated exposure).[5]
-
Hazardous to the Aquatic Environment (Acute): Category 1 (H400: Very toxic to aquatic life).[5]
Signal Word: Danger [5]
Primary Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[5]
-
H373: May cause damage to organs through prolonged or repeated exposure.[5]
-
H400: Very toxic to aquatic life.[5]
Section 3: Core Toxicological Profile: Uncoupling of Oxidative Phosphorylation
The primary mechanism driving the severe toxicity of dinitrophenols is the uncoupling of mitochondrial oxidative phosphorylation.[2] This process is central to understanding why these compounds are so hazardous. In healthy cellular respiration, the electron transport chain creates a proton gradient across the inner mitochondrial membrane. This gradient is then used by ATP synthase to produce ATP, the cell's main energy currency.
Dinitrophenols are lipophilic protonophores. They pick up protons in the intermembrane space and, due to their ability to diffuse across the lipid bilayer, release them into the mitochondrial matrix, effectively destroying the proton gradient. This uncouples the electron transport chain from ATP synthesis. The energy that would have been stored in ATP is instead released as heat, leading to a rapid increase in metabolic rate and body temperature (hyperthermia), which is a primary cause of death in acute poisoning.[2][10]
Caption: Hierarchy of controls applied to handling hazardous chemicals.
Section 6: Standard Operating Protocols
Adherence to validated protocols is non-negotiable. The following procedures are designed to mitigate the risks identified in previous sections.
Protocol 6.1: Safe Weighing and Solution Preparation
-
Preparation: Don appropriate PPE (See Section 7). Ensure a chemical fume hood is certified and functioning correctly. Prepare a designated waste container for contaminated materials.
-
Decontamination of Area: Before starting, wipe down the work surface inside the fume hood, the analytical balance, and surrounding areas with a suitable solvent (e.g., ethanol) to ensure no prior contaminants are present.
-
Weighing: Conduct all weighing operations within the fume hood. [11]Use disposable weigh boats or paper to prevent contamination of the balance. [11]Tare the container before adding the solid.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust. Do not use air hoses for cleaning. [12]5. Solubilization: Add the solvent to the solid in a controlled manner to prevent splashing. [11]Cap the container securely before removing it from the fume hood.
-
Post-Handling Cleanup: Carefully dispose of the weigh boat and any contaminated wipes into the designated hazardous waste container.
-
Self-Validation: Decontaminate all surfaces and equipment that came into contact with the compound. [11]A final wipe-down of the area ensures containment.
Protocol 6.2: Emergency Response to a Solid Spill
-
Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area. [5]2. Isolate: Restrict access to the spill area. If safe to do so, increase ventilation (e.g., ensure fume hood sash remains down). Stay upwind of the spill. [12]3. Assess and Don PPE: Evaluate the extent of the spill. Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and a lab coat. [3]4. Containment: Do NOT use water, as this may spread contamination. Gently cover the spill with a dry absorbent material like sand or vermiculite.
-
Cleanup: Carefully sweep or scoop the material and absorbent into a designated, labeled hazardous waste container. [5][12]Avoid generating dust during this process. [12]6. Decontamination: Clean the spill area thoroughly, starting from the outside and working inward. Use a suitable solvent followed by soap and water. [11]7. Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional guidelines. [13]
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Methodological & Application
Application Notes & Experimental Protocols for 3-Chloro-4-methyl-2,6-dinitrophenol
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the handling, synthesis, purification, and characterization of 3-Chloro-4-methyl-2,6-dinitrophenol (CAS 1330750-45-2). Due to the limited availability of specific published protocols for this exact molecule, this guide synthesizes established methodologies for structurally related dinitrophenol compounds. The protocols herein are presented as robust starting points for research and development, emphasizing safety, scientific rationale, and analytical validation.
Compound Profile and Physicochemical Properties
This compound is a substituted aromatic compound belonging to the dinitrophenol class. These compounds are known for their potential biological activities and utility as synthetic building blocks.[1] Its structure suggests properties that require careful handling, characteristic of nitroaromatic compounds.
| Property | Value | Source |
| CAS Number | 1330750-45-2 | [1][2] |
| Molecular Formula | C₇H₅ClN₂O₅ | [1] |
| Molecular Weight | 232.58 g/mol | [1] |
| Purity (Typical) | ≥98% | [1] |
| Appearance | Expected to be a yellow crystalline solid | Inferred from analogs |
| Storage | Room temperature, in a dry, well-ventilated place | [1] |
Critical Safety Protocols
Trustworthiness: Dinitrophenols as a class are highly toxic, flammable solids that can cause severe health effects and may be explosive when dry.[3][4][5] The following protocols are mandatory and adapted from safety data for the closely related and well-studied compound, 2,4-Dinitrophenol.
2.1. Personal Protective Equipment (PPE)
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a flame-retardant antistatic protective clothing and a lab coat.
-
Respiratory Protection: Use a certified respirator or conduct all work within a chemical fume hood.
2.2. Handling and Storage
-
Ventilation: All manipulations must be performed in a properly functioning chemical fume hood.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[3][5]
-
Electrostatic Charge: Take measures to prevent the buildup of electrostatic charge. Ground and bond containers and receiving equipment.[3][5]
-
Storage: Keep the container tightly closed in a dry, well-ventilated, and locked area.[4] Many dinitrophenols are stored wetted with water to reduce explosion risk; while not specified for this compound, if it is received as a wetted solid, it should never be allowed to dry out.[4]
2.3. Emergency and Disposal Procedures
-
Spills: Evacuate the area. Avoid dust formation. Sweep up the spill using non-sparking tools and place it in a suitable, labeled container for disposal. Do not let the product enter drains.[3][6]
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters must wear self-contained breathing apparatus.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Proposed Synthetic Protocol: Nitration of 3-Chloro-4-methylphenol
Expertise & Experience: The most direct route to this compound is the electrophilic aromatic substitution (nitration) of the corresponding cresol precursor. The hydroxyl and methyl groups are ortho-, para-directing activators, while the chloro group is a deactivating ortho-, para-director. The positions for nitration (2 and 6) are sterically accessible and electronically favored. Controlling the reaction temperature is critical to prevent over-nitration and the formation of hazardous byproducts. This protocol is adapted from established methods for the nitration of phenols and their derivatives.[7][8][9]
Caption: Proposed synthesis of the target compound via nitration.
3.1. Materials and Reagents
-
3-Chloro-4-methylphenol (Precursor)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Methanol or Ethanol (for recrystallization)
3.2. Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Chloro-4-methylphenol (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (2.0 eq) dropwise while stirring, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, cool a mixture of concentrated sulfuric acid (1.5 eq) and concentrated nitric acid (2.2 eq) in an ice bath.
-
Nitration: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the reaction flask over 30-60 minutes. Maintain the internal temperature strictly between 0 and 10 °C. Vigorous stirring is essential.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (see Section 5.4).
-
Quenching: Slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This should be done in a fume hood behind a blast shield, as the quenching of nitration mixtures is highly exothermic.
-
Precipitation and Isolation: A yellow solid should precipitate. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product on the filter with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C). Caution: Do not use high heat.
Purification Protocol: Recrystallization
Expertise & Experience: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical. An ideal solvent will dissolve the compound poorly at low temperatures but well at high temperatures. A mixed solvent system, such as ethanol-water, is often effective for moderately polar compounds like phenols.
4.1. Step-by-Step Procedure
-
Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., ethanol, methanol, isopropanol, water). An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Precipitation: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Clarification: If the solution is not clear, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Validation: Check the purity of the recrystallized product via TLC and measure its melting point. A sharp melting point indicates high purity.
Analytical Characterization Protocols
Authoritative Grounding & Comprehensive References: The following are standard analytical techniques used to confirm the identity and purity of a synthesized compound. The expected results are based on the known chemical structure.
Caption: General workflow from synthesis to analytical validation.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~11.0-12.0 ppm (singlet, 1H): Phenolic -OH proton (broad, may exchange with D₂O).
-
~8.5 ppm (singlet, 1H): Aromatic C5-H proton.
-
~2.4 ppm (singlet, 3H): Methyl C4-CH₃ protons.
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Expect 7 distinct signals corresponding to the 7 unique carbon atoms in the molecule. The aromatic carbons attached to the nitro groups will be significantly downfield.
-
5.2. Mass Spectrometry (MS)
-
Rationale: MS determines the molecular weight of the compound and can provide structural information through fragmentation patterns.
-
Protocol:
-
Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) in negative ion mode.
-
-
Expected Result:
-
The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of approximately 231.98 . The isotopic pattern characteristic of one chlorine atom (a peak at M+2 with ~1/3 the intensity of the M peak) should also be visible.
-
5.3. Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy identifies the functional groups present in a molecule.
-
Protocol:
-
Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
-
Expected Characteristic Absorption Bands:
-
3100-3500 cm⁻¹ (broad): O-H stretch from the phenol group.
-
~3000-3100 cm⁻¹: Aromatic C-H stretch.
-
~1520-1560 cm⁻¹ and 1340-1380 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro (NO₂) groups.
-
~700-850 cm⁻¹: C-Cl stretch.
-
5.4. Chromatographic Analysis (HPLC/TLC)
-
Rationale: Chromatography is used to assess the purity of the compound and monitor reaction progress. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.[10][11]
-
TLC Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of non-polar and polar solvents, e.g., Hexane:Ethyl Acetate (3:1 v/v).
-
Visualization: UV light (254 nm) and/or staining. The starting material should have a different Rf value than the product.
-
-
Proposed HPLC Protocol:
Parameter Recommended Condition Rationale Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Standard for separation of non-polar to moderately polar aromatic compounds.[12] Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Provides good peak shape and resolution. Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min. A gradient is necessary to elute compounds with a range of polarities. Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column. Detection UV at 254 nm and/or 350 nm Nitroaromatic compounds have strong UV absorbance. | Injection Vol. | 10 µL | Standard injection volume. |
References
-
3-Chloro-4-methyl-2, 6-dinitrophenol, min 98%, 1 gram . Oakwood Chemical. [Link]
-
Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen . Sciencemadness.org. [Link]
- Method of producing 2,4-dinitrophenol.
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC . Agilent. [Link]
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk . Natural Products Chemistry & Research. [Link]
-
Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC . Knauer. [Link]
-
Synthesis of 2,4-dinitrophenol . ResearchGate. [Link]
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- 2. 1330750-45-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
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- 8. RU2488575C1 - Method of producing 2,4-dinitrophenol - Google Patents [patents.google.com]
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- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. iomcworld.com [iomcworld.com]
Application Notes & Protocols: Characterizing 3-Chloro-4-methyl-2,6-dinitrophenol as a Putative Mitochondrial Uncoupler
Audience: Researchers, scientists, and drug development professionals in cellular metabolism, toxicology, and pharmacology.
Abstract: This document provides a comprehensive guide for the experimental characterization of 3-Chloro-4-methyl-2,6-dinitrophenol, a compound structurally related to the classical mitochondrial uncoupler 2,4-dinitrophenol (DNP). We present the theoretical framework for its mechanism of action, critical safety protocols, and a validated workflow of in-vitro assays to determine its efficacy and cytotoxic profile. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Introduction: The Principle of Mitochondrial Uncoupling
Mitochondrial oxidative phosphorylation (OXPHOS) is the primary mechanism for ATP generation in aerobic organisms. This process involves the transfer of electrons through the electron transport chain (ETC), which concurrently pumps protons (H+) from the mitochondrial matrix to the intermembrane space. This action establishes a proton-motive force (PMF), comprised of both a pH gradient and a membrane potential (ΔΨm). The energy stored in this gradient is then utilized by ATP synthase to phosphorylate ADP to ATP.[1][2]
Mitochondrial uncouplers are lipophilic weak acids that disrupt this elegant coupling.[2][3] They function as protonophores, shuttling protons across the inner mitochondrial membrane (IMM) back into the matrix, thereby dissipating the PMF through a pathway independent of ATP synthase.[3] This "short-circuiting" of the proton gradient forces the ETC to work at a maximal rate to maintain the PMF, leading to a significant increase in oxygen consumption. The energy that would have been used for ATP synthesis is instead released as heat.[3]
The canonical uncoupler, 2,4-dinitrophenol (DNP), was famously used as a weight-loss drug in the 1930s but was banned due to its narrow therapeutic window and severe toxicity, including fatal hyperthermia.[4][5][6][7] The investigation of novel dinitrophenol derivatives like this compound is driven by the search for compounds with a wider therapeutic index that could potentially be harnessed for treating metabolic diseases or for neuroprotection.[3][8][9]
Postulated Mechanism of Action
We hypothesize that this compound acts as a protonophore, analogous to DNP. The phenolic hydroxyl group can be deprotonated in the relatively alkaline intermembrane space, and the resulting lipophilic anion diffuses across the IMM. In the more acidic matrix, it becomes protonated again, releasing a proton and completing the cycle. This action uncouples respiration from ATP synthesis.
Caption: Postulated protonophore mechanism of this compound.
Critical Safety & Handling
WARNING: Dinitrophenol compounds are classified as highly toxic.[10][11] Acute exposure can cause rapid elevation of metabolic rate, hyperthermia, sweating, collapse, and death.[5][6] All handling must be performed with extreme caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses. Work must be conducted within a certified chemical fume hood.[11]
-
Handling: Avoid inhalation of dust and contact with skin.[10][12] Dinitrophenols can be explosive when dry; they are often stored wetted with water.[12]
-
Toxicity Symptoms: Be aware of symptoms including headache, weakness, excessive sweating, thirst, and shortness of breath.[5] In case of exposure, seek immediate medical attention.
-
Disposal: Dispose of the compound and any contaminated materials as hazardous waste according to institutional and local regulations.[13]
Experimental Characterization Workflow
A logical, multi-step approach is required to fully characterize a novel uncoupler. The workflow begins with a primary functional assay (respirometry), followed by direct confirmation of the mechanism (membrane potential), and concludes with an assessment of the compound's cytotoxic profile to determine its therapeutic window.
Caption: Recommended workflow for characterizing a putative mitochondrial uncoupler.
Core Experimental Protocols
Protocol 4.1: Assessment of Mitochondrial Respiration using Microplate Respirometry
This protocol uses sequential injections of mitochondrial inhibitors and the test compound to measure key parameters of mitochondrial function. It is the most direct method to observe the functional effects of uncoupling.[14]
Principle: An uncoupler will increase the oxygen consumption rate (OCR) in the absence of ATP synthesis, mimicking and exceeding the maximal respiration rate induced by the positive control uncoupler, FCCP.[14]
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Seahorse XF Cell Culture Microplates
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (Test Compound)
-
Oligomycin (ATP synthase inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP, positive control uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Microplate Respirometer (e.g., Agilent Seahorse XF Analyzer)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with the test compound and control inhibitors according to the manufacturer's guidelines. A typical injection strategy is:
-
Port A: Test Compound or Vehicle (DMSO)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Assay Execution: Calibrate the instrument and begin the assay. The instrument will measure basal OCR, then inject the compounds sequentially.
-
Data Analysis: Calculate the following parameters:
-
Basal Respiration: The initial OCR before injections.
-
Proton Leak: OCR after oligomycin injection. An uncoupler will significantly increase this rate.
-
Maximal Respiration: OCR after FCCP injection.[14] This represents the maximum capacity of the ETC.
-
Non-Mitochondrial Respiration: OCR after Rotenone/Antimycin A injection.
-
| Reagent | Typical Concentration | Purpose |
| Oligomycin | 1.0 - 2.0 µM | Inhibits ATP synthase, revealing proton leak respiration.[15] |
| FCCP | 0.5 - 2.0 µM (Titrate) | Positive control uncoupler; induces maximal respiration.[14][15] |
| Rotenone | 0.5 µM | Inhibits Complex I of the ETC. |
| Antimycin A | 0.5 µM | Inhibits Complex III of the ETC. |
Self-Validation: The positive control (FCCP) wells must show a robust increase in OCR after injection to validate the assay's responsiveness. The vehicle control wells establish the baseline mitochondrial profile.
Protocol 4.2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol directly measures the dissipation of the mitochondrial membrane potential, the hallmark of uncoupler activity.
Principle: Cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) accumulate in active mitochondria due to the negative charge of the matrix. A decrease in ΔΨm caused by an uncoupler will prevent dye accumulation, resulting in a reduced fluorescence signal.[16]
Materials:
-
Cell line of interest cultured on glass-bottom plates or black-walled microplates
-
TMRE dye
-
This compound (Test Compound)
-
FCCP (Positive control)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture: Culture cells to ~70-80% confluency.
-
Dye Loading: Incubate cells with a low concentration of TMRE (e.g., 25-100 nM) in normal culture medium for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed buffer (e.g., HBSS) to remove excess dye.
-
Compound Treatment: Add the test compound at various concentrations. Include wells with vehicle control and a saturating concentration of FCCP (e.g., 5-10 µM) as a positive control for complete depolarization.
-
Imaging/Reading: Immediately measure the fluorescence using a plate reader or microscope (Excitation ~549 nm, Emission ~575 nm).[16] Kinetic readings over 30-60 minutes are recommended.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control wells. A dose-dependent decrease in fluorescence indicates depolarization of the mitochondrial membrane.
Self-Validation: The FCCP-treated wells must show a rapid and near-complete loss of fluorescence, confirming that the cells and the dye are responsive to uncoupling.
Protocol 4.3: Cytotoxicity and Bioenergetic Profile (Glu/Gal Assay)
This protocol assesses the cytotoxicity of the compound and determines if the toxicity is specifically linked to mitochondrial function.
Principle: Most cancer or immortalized cell lines rely heavily on glycolysis for ATP production even in the presence of oxygen (the Crabtree effect). Replacing glucose with galactose in the culture medium forces cells to depend on OXPHOS for their energy needs.[17][18] Cells cultured in galactose will therefore be significantly more sensitive to mitochondrial toxicants.[19]
Materials:
-
Cell line of interest (e.g., HepG2)
-
Culture medium with Glucose (e.g., DMEM with 25 mM Glucose)
-
Culture medium with Galactose (e.g., Glucose-free DMEM with 10 mM Galactose and 1 mM Pyruvate)
-
This compound (Test Compound)
-
A standard cytotoxicity assay reagent (e.g., CellTiter-Glo® for ATP measurement, or a viability dye)
Procedure:
-
Cell Seeding: Seed cells in parallel in two 96-well plates.
-
Media Adaptation: After 24 hours, replace the medium in one plate with Glucose-containing medium and in the other with Galactose-containing medium. Allow cells to adapt for at least 4-8 hours.
-
Compound Treatment: Add a serial dilution of the test compound to both plates.
-
Incubation: Incubate for a relevant time period (e.g., 24-48 hours).
-
Viability/ATP Measurement: At the end of the incubation, measure cell viability or total ATP levels according to the assay manufacturer's protocol.
-
Data Analysis: Plot the dose-response curves for both glucose and galactose conditions. Calculate the IC50 (half-maximal inhibitory concentration) for each condition.
Self-Validation: A known mitochondrial toxin (e.g., Rotenone, Oligomycin) should be run in parallel as a positive control. This control must show a significant leftward shift in its IC50 curve in the galactose medium compared to the glucose medium.
Data Interpretation & Expected Outcomes
A compound acting as a classical mitochondrial uncoupler will exhibit a specific and predictable profile across these assays.
| Assay | Parameter Measured | Expected Outcome for an Uncoupler |
| Respirometry | Oxygen Consumption Rate (OCR) | Dose-dependent increase in basal and proton-leak respiration.[14] |
| Membrane Potential | TMRE Fluorescence | Dose-dependent decrease in fluorescence, indicating depolarization.[16] |
| Glu/Gal Cytotoxicity | IC50 Shift | Significantly lower IC50 in galactose medium compared to glucose medium.[17][19] |
A successful uncoupler will show these effects at concentrations below those causing overt, general cytotoxicity. The "therapeutic window" can be defined as the concentration range where potent uncoupling is observed without a significant loss of cell viability in glucose-containing medium.
References
-
Sartorius. (n.d.). Mitochondrial Membrane Potential Assay. [Link]
-
Rogers, G. W., et al. (2011). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. Mitochondrial Medicine, 131-143. [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). [Link]
-
Creative Biolabs. (n.d.). Mitochondrial Toxicity Assay. [Link]
-
Divakaruni, A. S., et al. (2014). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Cell Metabolism, 20(1), 1-12. [Link]
-
Cyprotex. (n.d.). Mitochondrial Toxicity. [Link]
-
Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. [Link]
-
Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]
-
Garcia-Souza, L. F., & Oliveira, M. F. (2014). Functional Assessment of Isolated Mitochondria In Vitro. Mitochondria, 1182, 31-46. [Link]
-
ResearchGate. (n.d.). Substrate–uncoupler–inhibitor titration protocol for analysis of... [Link]
-
JoVE. (2022). Mitochondrial Oxygen Consumption Measurement in Permeabilized Fibers. [Link]
-
JoVE. (2022). Assessing Mitochondrial Function In Permeabilized & Intact Cells l Protocol Preview. [Link]
-
Child, R. B., et al. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells, 8(5), 496. [Link]
-
Agilent Technologies. (2022). Screening of mitochondrial inhibitors/uncouplers using a novel MTI derived from OCR. [Link]
-
Cheng, A., et al. (2015). The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation. Journal of Neurochemistry, 134(4), 639-652. [Link]
-
University of Technology Sydney. (2025). Researchers develop mild mitochondrial uncouplers for obesity treatment. UTS News. [Link]
-
Echtay, K. S., et al. (2002). Mitochondrial uncouplers with an extraordinary dynamic range. Biochemical Journal, 368(Pt 2), 477–483. [Link]
-
Mattson, M. P. (2017). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Alzheimer's & Dementia, 13(7), 838-839. [Link]
-
Perry, R. J., et al. (2021). Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. Molecular Metabolism, 49, 101192. [Link]
-
Alzheimer's Drug Discovery Foundation. (2017). DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya. [Link]
-
Maryland Poison Center. (n.d.). Dinitrophenol Did you know?. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. [Link]
-
Centers for Disease Control and Prevention (CDC). (1995). TOXICOLOGICAL PROFILE FOR DINITROPHENOLS. [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. [Link]
-
He, J., et al. (2021). The crystal structure of 3-methyl-2,6-dinitrophenol, C7H6N2O5. Zeitschrift für Kristallographie - New Crystal Structures, 236(6), 1151–1153. [Link]
-
ResearchGate. (n.d.). 4-Chloro-2,6-dinitrophenol. [Link]
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Introduction: The Analytical Challenge of Substituted Dinitrophenols
An Application Guide for the Analytical Determination of 3-Chloro-4-methyl-2,6-dinitrophenol
This compound is a substituted aromatic compound belonging to the class of nitrophenols. Compounds in this family are utilized as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. Their presence in environmental or biological matrices, even at trace levels, can be of significant concern due to their potential toxicity. Accurate and robust analytical methods are therefore essential for monitoring, safety assessment, and quality control in various scientific and industrial domains.
This document provides a detailed guide to the primary analytical methodologies for the detection and quantification of this compound. While specific literature on this exact molecule is sparse, the protocols herein are built upon well-established and validated methods for structurally analogous compounds, such as dinitrophenols and chlorophenols.[1][2] The principles and experimental parameters described can be readily adapted and validated for the target analyte. We will explore two principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), detailing everything from sample preparation to final analysis.
Part 1: Foundational Strategy - Sample Preparation
The success of any analytical method hinges on the effectiveness of the sample preparation stage. The primary goals are to isolate the analyte from the sample matrix, concentrate it to a detectable level, and minimize interferences that could compromise the analysis.[3] For acidic compounds like nitrophenols, pH control is a critical parameter.[4]
Liquid-Liquid Extraction (LLE)
LLE is a classic technique for extracting analytes from aqueous matrices into an immiscible organic solvent.
-
Principle: The analyte's partitioning between the aqueous and organic phases is governed by its polarity and the pH of the aqueous phase. By acidifying the sample, this compound (a weak acid) is protonated, rendering it less polar and more soluble in organic solvents like dichloromethane or ethyl acetate.
-
When to Use: LLE is effective for relatively clean aqueous samples where high recovery is needed and the sample volume is manageable.
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique that has largely replaced LLE for complex samples.[1]
-
Principle: The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix components are washed away. The purified analyte is then eluted with a small volume of a strong organic solvent. For nitrophenols, polymeric reverse-phase sorbents (e.g., LiChrolut EN) are highly effective.[5]
-
When to Use: SPE is the preferred method for complex matrices like wastewater, soil extracts, or biological fluids. It provides excellent cleanup, high concentration factors, and is easily automated.[4]
Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique ideal for trace-level analysis in aqueous samples, typically coupled with GC-MS.
-
Principle: A fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions from the sample matrix onto the fiber. The fiber is then transferred directly to the hot GC inlet, where the analyte is thermally desorbed for analysis. For dinitrophenols, a polyacrylate-coated fiber is effective, and extraction is enhanced at low pH (around 2) and with the addition of salt.[6]
-
When to Use: SPME is a rapid, simple, and sensitive method for clean aqueous samples, minimizing solvent usage and sample manipulation.[6]
Part 2: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a robust and versatile technique for the analysis of non-volatile or thermally labile compounds like dinitrophenols.[7] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Rationale for Method Selection
An HPLC method coupled with Ultraviolet (UV) detection is an excellent starting point for the analysis of this compound. The aromatic and nitro functionalities of the molecule result in strong UV absorbance, providing good sensitivity. A reversed-phase C18 column is the standard choice, as it effectively separates moderately nonpolar compounds. An isocratic mobile phase (a constant mixture of buffer and organic solvent) often provides adequate separation and ensures reproducible retention times.[5]
Visual Workflow for HPLC Analysis
Caption: Workflow for SPE and HPLC-UV analysis of nitrophenols.
Detailed Protocol: HPLC-UV Analysis
This protocol is adapted from established methods for dinitrophenols and requires validation for this compound.[5]
1. Materials and Reagents:
-
HPLC system with UV-Vis Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric, 200 mg)
-
SPE vacuum manifold
-
Reference standards: this compound, 2-Chlorophenol (Internal Standard)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Reagent-grade acetic acid and sodium acetate
-
Organic-free reagent water
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 50 mM acetate buffer (pH 5.0). The mobile phase is a mixture of this buffer and acetonitrile (e.g., 80:20 v/v). Filter and degas before use.
-
Stock Standards: Prepare 1000 µg/mL stock solutions of the analyte and internal standard (IS) in methanol.
-
Calibration Standards: Prepare a series of working standards (e.g., 0.2 - 8.0 µg/mL) by diluting the stock solutions in methanol. Spike each with a constant concentration of IS (e.g., 5 µg/mL).
3. Sample Preparation (using SPE):
-
Collect 200 mL of the water sample.
-
Spike with the internal standard to a final concentration of 100 ng/mL.
-
Acidify the sample to pH ~5.0 with acetic acid.
-
Condition the SPE cartridge with 5 mL of ACN:MeOH (1:1), followed by 5 mL of reagent water. Do not let the cartridge go dry.
-
Load the entire sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of reagent water to remove polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte and IS with two 2.5 mL aliquots of ACN:MeOH (1:1).
-
Concentrate the eluate to ~0.5 mL under a gentle stream of nitrogen and reconstitute to a final volume of 1.0 mL with the mobile phase.
4. HPLC Instrumental Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 50 mM Acetate Buffer (pH 5.0) : Acetonitrile (80:20, v/v)
-
Flow Rate: 1.0 mL/min (Note: can be increased with monolithic columns)[5]
-
Injection Volume: 20 µL
-
Column Temperature: 45 °C
-
Detection: DAD, monitor at the maximum absorbance wavelength for the analyte.
-
Run Time: ~5-10 minutes (adjust as needed for separation).
5. Data Analysis:
-
Identify peaks based on retention time comparison with standards.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Quantify the analyte in samples using the linear regression equation from the calibration curve.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS offers exceptional selectivity and sensitivity, making it the gold standard for the identification and quantification of many organic pollutants.[7] The gas chromatograph separates volatile compounds, which are then detected by a mass spectrometer that provides structural information, leading to highly confident compound identification.
Rationale for Method Selection
While phenols can be analyzed directly, their polarity can lead to poor peak shape on common non-polar GC columns. SPME is an excellent sample preparation choice as it is fast, solventless, and allows for thermal desorption directly into the GC system.[6] Coupling this with a mass spectrometer in Selected Ion Monitoring (SIM) mode provides the selectivity needed to detect the analyte in complex matrices at very low levels. The electron ionization (EI) mass spectrum of the analyte will provide a unique fragmentation pattern for unambiguous identification.
Visual Workflow for GC-MS Analysis
Caption: Workflow for SPME and GC-MS analysis of nitrophenols.
Detailed Protocol: SPME-GC-MS Analysis
This protocol is based on established methods for dinitrophenol analysis and requires validation for the target analyte.[6][8]
1. Materials and Reagents:
-
GC-MS system with a split/splitless injector
-
SPME fiber assembly (e.g., 85 µm polyacrylate)
-
GC column (e.g., Agilent CP-Sil 8 CB, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler vials (10-20 mL) with PTFE-lined septa
-
Reference standard of this compound
-
Reagent-grade hydrochloric acid (HCl) and sodium chloride (NaCl)
-
Organic-free reagent water
2. Preparation of Solutions:
-
Stock and Calibration Standards: Prepare as described in the HPLC section, but use organic-free water as the final diluent for the working standards.
3. Sample Preparation (using SPME):
-
Place 10 mL of the sample or standard into a 20 mL vial.
-
Acidify the sample to pH 2 using HCl.
-
Add NaCl to saturate the solution (this "salting out" effect improves extraction efficiency).
-
Place the vial in a heater/stirrer block.
-
Expose the SPME fiber to the headspace or immerse it directly into the sample.
-
Extract for 30 minutes with agitation at a constant temperature (e.g., 60°C).
-
After extraction, immediately retract the fiber and transfer it to the GC inlet for analysis.
4. GC-MS Instrumental Conditions:
-
Injector: Splitless mode, 270 °C
-
Desorption Time: 3 minutes
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: 90 °C (hold 1 min), ramp at 10 °C/min to 280 °C, hold 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV
-
MS Mode:
-
Full Scan: m/z 50-350 for initial identification and confirmation of fragmentation patterns.
-
Selected Ion Monitoring (SIM): For quantification, monitor 3-4 characteristic ions of the analyte (e.g., the molecular ion and major fragment ions).
-
5. Data Analysis:
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of a pure standard.
-
For quantification, construct a calibration curve using the peak area of the primary monitored ion versus concentration.
Part 4: Method Validation and Performance
Regardless of the chosen method, proper validation is crucial to ensure reliable results. Key parameters to assess include:
-
Linearity: The concentration range over which the instrument response is proportional to the analyte concentration (typically R² > 0.995).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Accuracy & Recovery: Determined by analyzing spiked samples at different concentrations. Recoveries are typically expected to be within 80-120%.[5][9]
-
Precision: The degree of agreement among replicate measurements, expressed as the relative standard deviation (RSD), which should ideally be <15%.[5]
The following table summarizes typical performance data for related nitrophenol analyses from the literature, providing a benchmark for what to expect during method validation.
| Parameter | HPLC-UV (for Dinitrophenols)[5] | GC-MS (for Nitrophenols)[9] | Electrochemical (for Dinitrophenol)[10] |
| Matrix | Tap Water | Soil & Water | Buffer Solution |
| LOD | ~20-50 ng/mL (post-SPE) | ~0.003-0.03 ng/mL (post-SBSE) | 0.18 µM (~40 ng/mL) |
| LOQ | ~60-150 ng/mL (post-SPE) | ~0.01-0.1 ng/mL (post-SBSE) | 0.545 µM (~120 ng/mL) |
| Linear Range | 200 - 8000 ng/mL | 0.05 - 10 ng/mL | 1.5 - 13.5 µM |
| Recovery | 90 - 112% | 79 - 120% | ~95-103% (in real samples) |
| Precision (RSD) | < 15% | < 10% | < 5% |
References
- Robert J. et al. (n.d.). Analysis and Kinetics of 2,4-dinitrophenol in Tissues by Capillary Gas Chromatography--Mass Spectrometry. PubMed.
- BenchChem (2025). Troubleshooting Matrix Effects in Environmental Sample Analysis of Nitrophenols. Benchchem.
- Agency for Toxic Substances and Disease Registry (n.d.). Analytical Methods. ATSDR.
- Gomez-Ramos, M. et al. (n.d.). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. ScienceDirect.
- Qian, M. et al. (2024). Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017. Ecotoxicology and Environmental Safety.
- de Campos, E. G. et al. (2020). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. Journal of Forensic Sciences.
- Lu, X. et al. (1999). [Determination of 2,4-dinitrophenol by solid-phase microextraction coupled to GC/MS]. Se Pu.
- LCGC International (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
- Ministry of the Environment, Japan (n.d.). III Analytical Methods. moe.go.jp.
- Agilent Technologies (n.d.). Chlorophenol, nitrophenols and methylphenols Determination of methyl-. Agilent.
- Basha, S. J. S. et al. (2022). Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry. MDPI.
Sources
- 1. Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. env.go.jp [env.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [Determination of 2,4-dinitrophenol by solid-phase microextraction coupled to GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. agilent.com [agilent.com]
- 9. digitum.um.es [digitum.um.es]
- 10. mdpi.com [mdpi.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 3-Chloro-4-methyl-2,6-dinitrophenol
Abstract
This application note presents a detailed, validated, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-4-methyl-2,6-dinitrophenol. This compound is relevant in various chemical synthesis and environmental monitoring contexts. The described protocol leverages a C18 stationary phase with a UV detector, ensuring high sensitivity, specificity, and reproducibility. We provide a comprehensive guide covering the scientific principles of the separation, detailed step-by-step protocols, system suitability criteria, and a troubleshooting guide. This document is intended for researchers, analytical scientists, and quality control professionals requiring a reliable method for the quantification of this dinitrophenol derivative.
Introduction and Scientific Rationale
This compound (C₇H₅ClN₂O₅, MW: 232.58 g/mol ) is a substituted dinitrophenol.[1][2] Like other dinitrophenols, it is a compound of interest due to its potential use as a chemical intermediate and its classification as a potential environmental pollutant.[3] Accurate and reliable quantification is crucial for process monitoring, quality control, and environmental assessment.
Principle of the Method:
The method described herein is based on reversed-phase chromatography, a cornerstone of modern HPLC. In RP-HPLC, the stationary phase (the column) is nonpolar, while the mobile phase (the solvent) is polar. This compound, being a moderately nonpolar organic molecule, will partition between the mobile and stationary phases. Its retention on the nonpolar C18 column is modulated by the composition of the mobile phase, specifically the ratio of organic solvent (acetonitrile) to aqueous buffer.
The inclusion of a mild acid, such as phosphoric acid, in the mobile phase serves a critical purpose: it suppresses the ionization of the phenolic hydroxyl group (pKa of dinitrophenols is typically acidic, around 4).[4] By maintaining the analyte in its neutral, protonated form, we ensure a single, well-defined chemical species interacts with the stationary phase. This results in sharp, symmetrical peaks and highly reproducible retention times, which are hallmarks of a robust analytical method.[5] Detection is achieved via UV-Vis spectrophotometry, as the nitro-aromatic structure of the analyte possesses strong chromophores that absorb light in the UV spectrum.
Safety and Handling Precautions
This compound and related dinitrophenol compounds are classified as toxic and potentially hazardous.[6][7]
-
Hazard Profile: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[7] Dinitrophenols can be flammable solids and are very toxic to aquatic life.[6]
-
Required PPE: Always handle this compound inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Waste Disposal: Dispose of all waste, including unused standards and contaminated solvents, in accordance with local, state, and federal regulations for hazardous chemical waste.
Materials and Methodology
Equipment and Consumables
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-decimal place).
-
pH meter.
-
Sonicator bath.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
Chemicals and Reagents
-
This compound reference standard (≥98% purity).[2]
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Type I ultrapure.
-
Phosphoric Acid (H₃PO₄), ACS grade or higher.
Preparation of Solutions
Mobile Phase Preparation (60:40 Acetonitrile:Water with 0.1% H₃PO₄):
-
Measure 400 mL of HPLC-grade water into a 1 L glass media bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid and mix thoroughly.
-
Add 600 mL of HPLC-grade acetonitrile to the bottle.
-
Cap the bottle and sonicate for 10-15 minutes to degas the solution.
-
Scientist's Note: Proper degassing is crucial to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol.
-
Cap and invert the flask 15-20 times to ensure homogeneity. This stock solution should be stored at 2-8°C and protected from light.
Working Standard Preparation (e.g., 50 µg/mL):
-
Pipette 5.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase.
-
Cap and invert to mix. This solution should be prepared fresh daily. Further dilutions for the calibration curve should be made from the stock solution using the mobile phase as the diluent.
HPLC Analysis Protocol
Instrument Setup and Equilibration
-
Install the C18 column into the column compartment.
-
Set the column oven temperature to 30°C.
-
Purge the pump lines with the prepared mobile phase.
-
Equilibrate the entire system by pumping the mobile phase at the analytical flow rate (1.0 mL/min) for at least 20-30 minutes, or until a stable baseline is achieved.
-
Rationale: System equilibration ensures that the stationary phase is fully conditioned with the mobile phase, leading to stable and reproducible retention times.
-
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 Acetonitrile : Water (v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 270 nm |
| Run Time | 10 minutes |
Analysis Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.
Caption: HPLC workflow for this compound analysis.
System Suitability Testing (SST)
Before analyzing any test samples, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the reliability of the results.
-
Perform five replicate injections of a working standard (e.g., 50 µg/mL).
-
Evaluate the results against the criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Asymmetrical peaks can indicate column degradation or secondary interactions. |
| Retention Time (%RSD) | ≤ 1.0% | Ensures the stability and precision of the pump and mobile phase composition. |
| Peak Area (%RSD) | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency and separation power of the column. |
If the system fails to meet these criteria, investigate the cause (e.g., leaks, column issues, mobile phase preparation) before proceeding.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak / Very Small Peak | - Incorrect injection volume.- Syringe/injector issue.- Standard degradation or wrong concentration. | - Verify autosampler settings and syringe.- Prepare fresh standard.- Check detector lamp status. |
| Broad or Tailing Peaks | - Column contamination or aging.- pH of mobile phase is incorrect.- Sample solvent mismatch. | - Flush or replace the column.- Remake mobile phase, verify pH.- Ensure standards/samples are dissolved in mobile phase. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuation.- Pump malfunction or leak. | - Prepare fresh mobile phase.- Ensure column oven is stable.- Check system for leaks and perform pump maintenance. |
| High Baseline Noise | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp failing. | - Degas mobile phase thoroughly.- Use fresh, HPLC-grade solvents.- Check lamp energy and replace if necessary. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, specific, and efficient means for the quantitative analysis of this compound. By adhering to the protocols for solution preparation, system setup, and system suitability, laboratories can achieve accurate and reproducible results. The inclusion of scientific rationale and a troubleshooting guide serves to empower the analyst, ensuring robust performance and high-quality data generation for both research and quality control applications.
References
-
Taylor & Francis Online. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Source: Taylor & Francis Online, [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF. Source: ResearchGate, [Link]
-
PMC - NIH. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Source: PMC - NIH, [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Source: SIELC Technologies, [Link]
-
Agilent. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Source: Agilent Technologies, [Link]
-
ATSDR. (n.d.). Toxicological Profile for Dinitrophenols. Source: Agency for Toxic Substances and Disease Registry, [Link]
-
Oakwood Chemical. (n.d.). 3-Chloro-4-methyl-2, 6-dinitrophenol, min 98%, 1 gram. Source: Oakwood Chemical, [Link]
Sources
Application Notes and Protocols for In Vitro Studies with 3-Chloro-4-methyl-2,6-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The following application notes and protocols are designed to serve as a comprehensive guide for the in vitro use of 3-Chloro-4-methyl-2,6-dinitrophenol. Due to a lack of specific published studies on this particular isomer, the methodologies and dosage recommendations provided herein are extrapolated from extensive research on the well-characterized analogue, 2,4-dinitrophenol (DNP), and other related nitrophenolic compounds. It is imperative that researchers validate these protocols and perform dose-response studies to determine the optimal concentrations for their specific cell models and experimental endpoints.
Introduction: Understanding the Scientific Context
This compound belongs to the dinitrophenol family of compounds. Its structure, featuring a phenol ring with two nitro groups, a chlorine atom, and a methyl group, suggests it likely shares the primary mechanism of action with its well-known relative, 2,4-dinitrophenol (DNP). Dinitrophenols are classic uncouplers of oxidative phosphorylation in mitochondria.[1][2] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. Instead of being used to generate ATP, the energy from the proton motive force is dissipated as heat.[2] This fundamental bioenergetic disruption can lead to a cascade of cellular effects, including an increased metabolic rate, generation of reactive oxygen species (ROS), and induction of apoptosis.[1][3][4]
The presence of the chloro and methyl groups on the aromatic ring of this compound, as compared to DNP, may influence its lipophilicity, cell permeability, and metabolic stability, potentially altering its potency and cytotoxic profile. Therefore, the provided protocols emphasize a systematic approach to determine the optimal experimental conditions.
Core Principles for In Vitro Investigation
When designing in vitro studies with this compound, the primary objectives are typically to:
-
Determine the cytotoxic concentration range: Establishing the concentrations at which the compound induces cell death is crucial for interpreting any specific biological effects.
-
Elucidate the mechanism of action: Investigating the effects on mitochondrial function, ATP production, and ROS generation can confirm its role as an uncoupling agent.
-
Assess downstream cellular consequences: This includes analyzing effects on cell cycle progression, apoptosis, and specific signaling pathways.
Experimental Protocols
Reagent Preparation and Handling
Safety Precautions: Dinitrophenols are classified as toxic and can be hazardous.[2][5] Handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Stock Solution Preparation:
-
Calculate the required mass: Based on the molecular weight of this compound (232.58 g/mol ), calculate the mass needed for your desired stock concentration (e.g., 100 mM).
-
Solvent Selection: Due to its predicted lipophilic nature, dimethyl sulfoxide (DMSO) is a suitable solvent.
-
Dissolution: Dissolve the calculated mass of the compound in high-purity DMSO to achieve the desired stock concentration. Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Working Solution Preparation:
-
Dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations for your experiments.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental groups (including vehicle controls) and is typically kept below 0.1% to avoid solvent-induced artifacts.
Cell Culture and Seeding
The choice of cell line will depend on the research question. For general cytotoxicity screening, commonly used cell lines such as HeLa, A549, or HepG2 can be employed. For more specific investigations, such as in cancer research, cell lines with different metabolic phenotypes (e.g., oxidative vs. glycolytic) may be selected.[3]
Protocol:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed the cells in multi-well plates (e.g., 96-well for cytotoxicity assays, 6-well for protein or RNA analysis) at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and stabilize for 24 hours before treatment.
Determining Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter to establish the dose-response relationship. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested starting range, based on data for 2,4-DNP, would be from 1 µM to 1000 µM.[4]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest dose) and a positive control for cell death (e.g., staurosporine).
-
Incubate the plate for 24, 48, and 72 hours.
-
At the end of each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Analysis of Apoptosis by Flow Cytometry
Annexin V/Propidium Iodide (PI) staining is a standard method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is a hallmark of mitochondrial uncoupling and an early event in apoptosis. This can be assessed using fluorescent dyes like JC-1 or TMRM.
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate or on glass coverslips.
-
Treat the cells with this compound for a short duration (e.g., 1-6 hours).
-
Load the cells with the fluorescent dye (e.g., JC-1) according to the manufacturer's instructions.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence using a fluorescence microscope or a plate reader. With JC-1, healthy mitochondria with high ΔΨm will exhibit red fluorescence, while unhealthy mitochondria with low ΔΨm will show green fluorescence.
Detection of Intracellular Reactive Oxygen Species (ROS)
Mitochondrial uncoupling can lead to an increase in ROS production.[1] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe for detecting intracellular ROS.
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with this compound for the desired time.
-
Load the cells with DCFH-DA and incubate.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Suggested Starting Range | Endpoint Measurement | Assay |
| IC50 | 1 - 1000 µM | Cell Viability | MTT Assay |
| Apoptosis | 0.5x, 1x, 2x IC50 | Annexin V/PI Staining | Flow Cytometry |
| ΔΨm | 1x IC50 (short-term) | Fluorescence Intensity | JC-1/TMRM Staining |
| ROS Production | 1x IC50 (short-term) | Fluorescence Intensity | DCFH-DA Assay |
Experimental Workflow Visualization
Caption: Postulated mechanism of action leading to apoptosis.
Trustworthiness and Self-Validation
To ensure the reliability of your findings, incorporate the following self-validating systems into your experimental design:
-
Dose-dependency: A true biological effect of the compound should exhibit a clear dose-response relationship.
-
Time-dependency: Characterize the effects at multiple time points to understand the kinetics of the cellular response.
-
Positive and Negative Controls: Always include appropriate controls. For example, when studying apoptosis, use a known inducer like staurosporine as a positive control. The vehicle (DMSO) serves as the negative control.
-
Orthogonal Assays: Confirm key findings using multiple, independent assays. For instance, if you observe apoptosis via Annexin V staining, corroborate this with evidence of caspase activation or PARP cleavage by Western blotting.
-
Cell Line Comparison: If feasible, test the compound on multiple cell lines to determine if the observed effects are cell-type specific or a general phenomenon.
By adhering to these principles and protocols, researchers can confidently investigate the in vitro effects of this compound and contribute to a deeper understanding of its biological activity.
References
-
ResearchGate. Aromatic Nitro and Amino Compounds. ResearchGate. Available at: [Link].
-
CPAChem. 4-Methyl-3-nitroaniline CAS:119-32-4 EC:204-314-0. CPAChem. Available at: [Link].
-
PubChem. 3-Chloro-4,6-dinitrophenol. PubChem. Available at: [Link].
-
Grokipedia. Dinitrophenol. Grokipedia. Available at: [Link].
-
Wikipedia. 2,4-Dinitrophenol. Wikipedia. Available at: [Link].
-
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Application Notes and Protocols for 3-Chloro-4-methyl-2,6-dinitrophenol in Metabolic Research
This guide provides a comprehensive overview of the theoretical and practical applications of 3-Chloro-4-methyl-2,6-dinitrophenol in the field of metabolic research. While direct literature on this specific compound is sparse, its structural similarity to the well-characterized mitochondrial uncoupler 2,4-dinitrophenol (DNP) allows for informed extrapolation of its mechanism and experimental use. This document is intended for researchers, scientists, and drug development professionals seeking to investigate cellular bioenergetics and metabolic pathways.
Introduction: The Role of Chemical Uncouplers in Metabolic Research
Mitochondrial oxidative phosphorylation is the primary mechanism for ATP synthesis in aerobic organisms. This process couples the electron transport chain (ETC) with ATP production via a proton motive force generated across the inner mitochondrial membrane.[1][2] Chemical uncouplers are lipophilic weak acids that disrupt this coupling by transporting protons back into the mitochondrial matrix, bypassing ATP synthase.[3][4] This dissipation of the proton gradient leads to an increase in oxygen consumption as the ETC attempts to compensate, a decrease in ATP synthesis, and the release of energy as heat.[4][5]
This compound (C7H5ClN2O5; MW: 232.6 g/mol ; CAS: 1330750-45-2) is a dinitrophenol derivative.[6] Dinitrophenols are a classic group of uncoupling agents used extensively in metabolic research to study cellular respiration, bioenergetics, and metabolic pathways.[7][8] They are invaluable tools for dissecting the components of mitochondrial respiration and understanding the cellular response to metabolic stress.
Presumed Mechanism of Action
Based on its chemical structure, this compound is predicted to function as a protonophore. The phenolic hydroxyl group can be deprotonated in the mitochondrial intermembrane space, and the resulting lipophilic anion can diffuse across the inner mitochondrial membrane. In the more alkaline matrix, it can then release a proton, effectively short-circuiting the proton gradient. This uncoupling of respiration from ATP synthesis stimulates maximal oxygen consumption by the electron transport chain.
Core Applications in Metabolic Research
The primary applications of this compound in metabolic research are centered on the modulation of mitochondrial function. Key experimental questions that can be addressed include:
-
Determination of Maximal Respiration and Spare Respiratory Capacity: By uncoupling the mitochondria, the maximal rate of oxygen consumption by the electron transport chain can be measured. The difference between maximal and basal respiration represents the spare respiratory capacity, an indicator of the cell's ability to respond to increased energy demand.
-
Investigation of Substrate Utilization: The effect of the uncoupler on the oxidation of different substrates can provide insights into cellular fuel preferences.
-
Elucidation of Metabolic Signaling Pathways: The cellular response to mitochondrial uncoupling, such as the activation of stress-responsive pathways (e.g., AMPK), can be investigated.
-
Screening for Compounds that Modulate Mitochondrial Function: this compound can be used as a positive control or tool compound in screens for novel metabolic modulators.
Experimental Protocols
Crucial Preliminary Step: Determining the Optimal Concentration
The optimal concentration of any chemical uncoupler is critical. Insufficient concentrations will not induce maximal respiration, while excessive concentrations can inhibit the electron transport chain and be cytotoxic. Therefore, a concentration-response curve must be generated for each cell type and experimental condition.
Protocol 1: Titration of this compound to Determine Optimal Concentration for Maximal Oxygen Consumption
Objective: To identify the concentration of this compound that elicits the maximal oxygen consumption rate (OCR) without causing significant toxicity.
Materials:
-
This compound (prepare a stock solution in DMSO)
-
Cultured cells of interest
-
Seahorse XF Cell Culture Microplates or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k)[9]
-
Appropriate cell culture medium and assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)[8]
-
Oligomycin (ATP synthase inhibitor)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Methodology (Seahorse XF Analyzer):
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed, bicarbonate-free assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.[8]
-
Instrument Setup: Calibrate the Seahorse XF Analyzer and prepare the sensor cartridge with the compounds to be injected.
-
Sequential Injections:
-
Baseline Measurement: Measure the basal OCR.
-
Oligomycin Injection: Inject oligomycin to inhibit ATP-linked respiration and measure state 4o respiration.
-
This compound Titration: Inject a range of concentrations of this compound (e.g., in 2-fold dilutions from a high concentration) and measure the OCR after each injection.
-
Rotenone/Antimycin A Injection: Inject rotenone and antimycin A to inhibit mitochondrial respiration completely and measure non-mitochondrial oxygen consumption.[8]
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Plot the OCR against the concentration of this compound.
-
The optimal concentration is the one that gives the peak OCR. A decrease in OCR at higher concentrations indicates an inhibitory effect.
-
Caption: Workflow for determining the optimal uncoupler concentration.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To confirm the uncoupling activity of this compound by measuring the depolarization of the mitochondrial membrane.
Materials:
-
This compound
-
Cultured cells
-
Fluorescent potentiometric dye (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE, or JC-1)
-
Fluorescence microscope, flow cytometer, or microplate reader
Methodology (using TMRE):
-
Cell Culture: Grow cells on a suitable culture vessel (e.g., coverslips for microscopy, plates for plate reader, or suspension for flow cytometry).
-
Dye Loading: Incubate cells with a low, non-quenching concentration of TMRE in a culture medium for 20-30 minutes at 37°C. The accumulation of TMRE in the mitochondria is dependent on the membrane potential.[8]
-
Compound Treatment: Add varying concentrations of this compound to the cells and incubate for a short period (e.g., 15-30 minutes).[8] Include a positive control such as FCCP.
-
Fluorescence Measurement:
-
Microscopy: Capture images of the cells and quantify the fluorescence intensity in the mitochondrial regions.
-
Flow Cytometry/Plate Reader: Measure the total fluorescence intensity of the cell population.
-
-
Data Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization, confirming the uncoupling activity.
Caption: Protocol for measuring mitochondrial membrane potential.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity.
Table 1: Example Data from a Titration Experiment
| Concentration of this compound (µM) | Mean OCR (pmol/min) | Standard Deviation |
| 0 (Oligomycin) | 50 | 5 |
| 1 | 100 | 8 |
| 2 | 150 | 12 |
| 4 | 200 | 15 |
| 8 | 180 | 14 |
| 16 | 120 | 10 |
In this example, the optimal concentration would be approximately 4 µM.
Safety and Handling
Dinitrophenols, including 2,4-DNP, are classified as acutely toxic.[10][11] They can be absorbed through the skin, inhalation, and ingestion.[10][12] Exposure can lead to symptoms such as nausea, headache, dizziness, and in severe cases, fatal hyperthermia.[10][12]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (nitrile gloves, double-gloving is recommended), a lab coat, and splash goggles.[10]
-
Work in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[10]
Handling and Storage:
-
Store this compound at room temperature, as indicated by the supplier.[6]
-
Many dinitrophenols are explosive when dry; handle with care and avoid shock or friction.[10][12]
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Waste Disposal:
-
Dispose of all waste containing this compound as hazardous chemical waste according to your institution's guidelines.
Conclusion
This compound is a promising tool for metabolic research, likely acting as a mitochondrial uncoupler. By following the detailed protocols for concentration optimization and downstream assays, researchers can effectively utilize this compound to probe the intricacies of cellular bioenergetics. The principles and methodologies outlined in this guide, derived from extensive research on related dinitrophenols, provide a solid foundation for its application. Always prioritize safety and adhere to established laboratory safety procedures when working with this class of compounds.
References
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Al-Nakkash, L., & Martin, S. (1979). Uncoupling agents distinguish between the effects of metabolic inhibitors and transport inhibitors. Science, 204(4389), 187–188. Retrieved from [Link]
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Divakaruni, A. S., Parady, B., & Wallace, D. C. (2014). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Journal of visualized experiments : JoVE, (91), 51690. Retrieved from [Link]
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Kenwood, B. M., Weaver, J. L., Bajwa, A., Poon, I. K., & Byrne, F. L. (2014). Mitochondrial uncouplers with an extraordinary dynamic range. The Biochemical journal, 459(Pt 1), 39–62. Retrieved from [Link]
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STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. (2019). Amherst College. Retrieved from [Link]
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Wojtczak, L., & Wieckowski, M. R. (2020). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. International journal of molecular sciences, 21(21), 8049. Retrieved from [Link]
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Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY. (1999). New Jersey Department of Health. Retrieved from [Link]
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Vaughan, R. (2011). "Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch". UNM Digital Repository. Retrieved from [Link]
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Perry, R. J., Zhang, D., Zhang, X. M., Boyer, J. L., & Shulman, G. I. (2015). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects Against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. The Journal of biological chemistry, 290(12), 7795–7805. Retrieved from [Link]
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Childress, E. S., Perez, E. C., & de la Monte, S. M. (2018). Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. Journal of cellular biochemistry, 119(1), 19–21. Retrieved from [Link]
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Pohl, E. E., & Rupprecht, A. (2020). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International journal of molecular sciences, 21(18), 6681. Retrieved from [Link]
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Kenwood, B. M., Weaver, J. L., Bajwa, A., Poon, I. K., & Byrne, F. L. (2014). Mitochondrial uncouplers with an extraordinary dynamic range. The Biochemical journal, 459(Pt 1), 39–62. Retrieved from [Link]
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Taddeo, V. A., & Liesa, M. (2021). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. International journal of molecular sciences, 22(16), 8878. Retrieved from [Link]
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2,4-Dinitrophenol (DNP). (2023). Food Standards Agency. Retrieved from [Link]
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Noncoupled Mitochondrial Respiration as Therapeutic Approach for the Treatment of Metabolic Diseases: Focus on Transgenic Animal Models. (2023). MDPI. Retrieved from [Link]
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Brennan, J. P., Bardswell, S. C., Burgoyne, J. R., & Shattock, M. J. (2006). Mitochondrial uncoupling, with low concentration FCCP, induces ROS-dependent cardioprotection independent of KATP channel activation. Cardiovascular research, 72(2), 313–321. Retrieved from [Link]
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Application Notes and Protocols: 3-Chloro-4-methyl-2,6-dinitrophenol as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Protonophore for Bioenergetics Research
3-Chloro-4-methyl-2,6-dinitrophenol (CAS 1330750-45-2) is a nitrated phenolic compound poised for application as a potent tool in metabolic and cellular bioenergetics research.[1][2][3][4] Structurally, it belongs to the dinitrophenol class of molecules, which are renowned for their activity as protonophores—agents that shuttle protons across biological membranes.[5][6] Its closest and most extensively studied analog, 2,4-dinitrophenol (DNP), was one of the first synthetic molecules identified to uncouple oxidative phosphorylation.[7][8][9][10][11]
While specific literature on this compound is emerging, its chemical architecture strongly predicts a shared mechanism of action. The presence of a weakly acidic phenol group and the electron-withdrawing nitro groups facilitates the transport of protons across the inner mitochondrial membrane, a process central to its function as a mitochondrial uncoupler.[12][13] The addition of chloro and methyl groups to the phenol ring, as compared to DNP, is anticipated to modulate its lipophilicity, potency, and potential off-target interactions, making it a valuable new instrument for nuanced studies of mitochondrial physiology and pathology.
This guide provides a comprehensive framework for the characterization and application of this compound as a research tool. It details the underlying mechanism of mitochondrial uncoupling and provides robust, field-proven protocols for its use in cultured cells.
The Science of Uncoupling: Mechanism of Action
To appreciate the utility of this compound, one must first understand the process it perturbs: oxidative phosphorylation (OXPHOS). In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This action generates a potent electrochemical gradient, known as the proton motive force (PMF), which is composed of both a membrane potential (ΔΨm) and a pH gradient.[14] The energy stored in this gradient is harnessed by ATP synthase to phosphorylate ADP into ATP, thus "coupling" electron transport to energy production.
Protonophores like this compound disrupt this elegant coupling.[5][6] As lipophilic weak acids, they can diffuse across the inner mitochondrial membrane in both their protonated and deprotonated states.[12]
The Proton-Shuttling Cycle:
-
In the proton-rich intermembrane space, the anionic form of the dinitrophenol picks up a proton, becoming a neutral, charge-masked molecule.
-
This neutral form readily diffuses across the hydrophobic inner mitochondrial membrane into the matrix.
-
Upon entering the alkaline environment of the matrix, it releases the proton.
-
The newly formed anion is then electrophoretically driven back across the membrane toward the positively charged intermembrane space, ready to repeat the cycle.
This futile shuttling of protons dissipates the PMF.[5] The cell, sensing the drop in ATP production, attempts to compensate by increasing the rate of electron transport and, consequently, oxygen consumption.[15] The energy that would have been captured in the high-energy phosphate bonds of ATP is instead lost as heat.[16]
Caption: Mechanism of mitochondrial uncoupling by a dinitrophenol (DNP) protonophore.
Core Research Applications
The ability to precisely control mitochondrial coupling makes this compound a versatile tool for:
-
Interrogating Mitochondrial Function: By measuring the maximal respiratory capacity of the ETC in an uncoupled state, researchers can assess the health and functional limits of the mitochondrial respiratory chain.[17][18][19]
-
Modeling Cellular Stress: Uncoupling depletes cellular ATP, activating energy-sensing pathways like the AMP-activated protein kinase (AMPK) cascade.[20][21][22][23][24][25] This allows for the study of cellular responses to metabolic stress.
-
Investigating Thermogenesis: The dissipation of the proton gradient as heat is the fundamental mechanism of non-shivering thermogenesis. This compound can be used to study the cellular and molecular consequences of heat production.[16]
-
Probing Metabolic Vulnerabilities: Many pathological conditions, including neurodegenerative diseases and cancer, are associated with altered mitochondrial metabolism.[26] Uncouplers can be used to explore these metabolic phenotypes and identify potential therapeutic targets.
Experimental Protocols
A. Safety, Handling, and Storage
Dinitrophenol compounds are classified as acutely toxic and potentially explosive when dry.[27][28][29] Always consult the Safety Data Sheet (SDS) before use.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid compound in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and sources of ignition.[27] Stock solutions should be stored in the dark at -20°C.
B. Protocol 1: Preparation of Stock Solutions
Causality: A high-concentration stock solution in an appropriate organic solvent is necessary because dinitrophenols have poor solubility in aqueous media. DMSO is a common choice that is miscible with cell culture media.
-
Compound Information:
-
Preparation of a 100 mM Stock Solution:
-
Weigh out 23.26 mg of this compound.
-
Add 1.0 mL of sterile-filtered DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
C. Protocol 2: Determination of Optimal Working Concentration via Titration
Causality: The precise potency of this compound is not extensively documented. Therefore, an empirical titration is essential to determine the optimal concentration that induces maximal uncoupling without causing overt cellular toxicity and inhibition of the respiratory chain itself, a known effect of high uncoupler concentrations.
-
Assay System: Use a high-resolution respirometer (e.g., Seahorse XF Analyzer or Oroboros O2k) to measure the Oxygen Consumption Rate (OCR) of your chosen cell line.[17][18][19][31]
-
Cell Plating: Seed cells at a density optimized for respirometry assays according to the instrument manufacturer's guidelines.
-
Titration Experiment:
-
Prepare a series of dilutions of the this compound stock solution. A typical starting range for dinitrophenols is between 10 µM and 500 µM.
-
After measuring the basal OCR, inject increasing concentrations of the compound into the wells.
-
Monitor the OCR after each injection.
-
-
Analysis: The optimal concentration is the one that elicits the maximal OCR. Concentrations above this optimum may show a decrease in OCR, indicating an inhibitory effect. Use this determined concentration for subsequent experiments.
D. Protocol 3: Measuring the Effect on Mitochondrial Respiration
Causality: This protocol uses a standard substrate-uncoupler-inhibitor titration (SUIT) approach to dissect mitochondrial function.[17] The uncoupler is used to measure the maximal capacity of the electron transport system (ETS), a key parameter of mitochondrial health.
Caption: Experimental workflow for a mitochondrial stress test using an uncoupler.
-
Instrument Setup: Calibrate and prepare the high-resolution respirometer according to the manufacturer's instructions.[18]
-
Assay Execution:
-
Equilibrate the plated cells in assay medium in a non-CO₂ incubator.
-
Place the cell plate into the instrument and measure the basal OCR.
-
Inject Oligomycin to inhibit ATP synthase. The resulting OCR reflects proton leak (LEAK respiration).
-
Inject the predetermined optimal concentration of this compound. The OCR will rise to its maximum as the ETC works to pump protons against a non-existent gradient. This is the maximal ETS capacity.
-
Finally, inject a mixture of Rotenone and Antimycin A to shut down the ETC. The remaining OCR is due to non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate key parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
E. Protocol 4: Assessing Mitochondrial Membrane Potential (ΔΨm) with JC-1 Dye
Causality: Mitochondrial uncoupling directly causes the dissipation of the mitochondrial membrane potential.[32] The fluorescent dye JC-1 is a ratiometric indicator of this potential. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, it remains as monomers in the cytoplasm, fluorescing green.[33] A decrease in the red/green fluorescence ratio is a direct measure of uncoupling.
-
Cell Preparation: Plate cells in a multi-well plate (e.g., 96-well, black-walled for fluorescence) and allow them to adhere.
-
Treatment:
-
Test wells: Treat cells with the desired concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Positive control: Treat cells with a known uncoupler like FCCP or CCCP (e.g., 10 µM) to ensure the assay is working.[32][34]
-
Negative control: Treat cells with vehicle (DMSO) only.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to all wells.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Measurement:
-
Analysis: Calculate the ratio of red to green fluorescence for each well. A significant decrease in this ratio in treated cells compared to the vehicle control indicates mitochondrial depolarization.
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is crucial for clear interpretation.
Table 1: Expected Outcomes of Mitochondrial Uncoupling
| Assay | Parameter Measured | Expected Result with Uncoupler | Rationale |
| High-Resolution Respirometry | Oxygen Consumption Rate (OCR) | Increase | The ETC works at its maximum rate to compensate for the dissipated proton gradient.[17] |
| ATP Production | Decrease | The proton motive force required by ATP synthase is dissipated.[16] | |
| JC-1 Fluorescence | Red/Green Fluorescence Ratio | Decrease | Dissipation of the mitochondrial membrane potential prevents the formation of red J-aggregates.[33] |
| Western Blot | Phospho-AMPK (Thr172) | Increase | The decrease in the cellular ATP/AMP ratio activates the energy sensor AMPK.[23] |
Self-Validation and Trustworthiness
Every protocol must be a self-validating system. To ensure the trustworthiness of your results when using this compound:
-
Positive Controls: Always include a well-characterized uncoupler like FCCP, CCCP, or DNP in parallel. This confirms that your experimental system can respond to uncoupling as expected.[13][17]
-
Vehicle Controls: The compound is dissolved in DMSO, which can have its own biological effects. All experiments must include a control group treated with the same final concentration of DMSO used in the experimental group.
-
Concentration Optimization: As detailed in Protocol 2, determining the optimal concentration is paramount. Using a concentration that is too high can lead to off-target inhibitory effects, confounding the interpretation of results.
-
Orthogonal Assays: Confirm the mechanism of action using multiple, independent assays. For example, an observed increase in OCR (Protocol 3) should be corroborated by a decrease in mitochondrial membrane potential (Protocol 4).
By adhering to these principles, researchers can confidently characterize the bioenergetic effects of this compound and reliably apply it as a powerful research tool.
References
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- Kotova EA, Antonenko YN. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Acta Naturae. 2022;14(1):4-13. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9007421/]
- Researchers develop mild mitochondrial uncouplers for obesity treatment - News-Medical.net. [URL: https://www.news-medical.
- Kotova EA, Antonenko YN. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35432924/]
- Bertholet, A. M., et al. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469444/]
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- Gnaiger, E. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle. SpringerLink. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-7522-8_1]
- Antonenko YN, Kotova EA. (PDF) Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. ResearchGate. [URL: https://www.researchgate.net/publication/359871131_Fifty_Years_of_Research_on_Protonophores_Mitochondrial_Uncoupling_As_a_Basis_for_Therapeutic_Action]
- 3-Chloro-4-methyl-2, 6-dinitrophenol, min 98%, 1 gram - Flinn Scientific. [URL: https://www.flinnsci.com/3-chloro-4-methyl-2-6-dinitrophenol-min-98-1-gram/dc11124/]
- Protonophore - Grokipedia. [URL: https://grokipedia.com/Protonophore]
- Childress, E. S., et al. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8213603/]
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- Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/348493183_Small_Molecule_Mitochondrial_Uncouplers_and_Their_Therapeutic_Potential]
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Application Notes and Protocols for the Safe Handling and Storage of 3-Chloro-4-methyl-2,6-dinitrophenol
Abstract
These application notes provide a comprehensive guide for the safe handling, storage, and disposal of 3-Chloro-4-methyl-2,6-dinitrophenol (CAS No. 1330750-45-2). This document is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are synthesized from available safety data sheets (SDS) for the specific compound, established best practices for the dinitrophenol chemical class, and general laboratory safety principles. The primary focus is on mitigating risks associated with the compound's identified hazards, including acute toxicity and irritation, as well as its potential as a desensitized explosive.
Introduction and Scientific Context
This compound is a substituted dinitrophenol. Compounds within this class are known for their biological activity, which stems from their ability to act as proton ionophores, disrupting mitochondrial function. This mechanism, specifically the uncoupling of oxidative phosphorylation, leads to a rapid increase in metabolic rate and hyperthermia.[1][2] While this has been explored in various research contexts, it also underpins the significant toxicity of these compounds.
Historically, related compounds like 2,4-Dinitrophenol (DNP) were used as diet aids but were banned due to severe and often fatal adverse effects, including hyperthermia, tachycardia, and death.[3][4][5] Furthermore, the presence of multiple nitro groups on an aromatic ring confers potential explosive properties to this class of chemicals, especially when in a dry state.[6][7] Many dinitroaromatic compounds are therefore manufactured and supplied "wetted" or "desensitized" with water or other solvents to suppress these explosive characteristics.[6][8]
Given this context, a rigorous and cautious approach is mandatory when working with this compound. The following protocols are designed to ensure personnel safety and procedural integrity.
Hazard Identification and Risk Assessment
The primary hazards for this compound, as identified in supplier Safety Data Sheets, are related to its toxicity and irritant properties.[9][10]
GHS Classification and Statements
The following table summarizes the known hazard classifications for this compound.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | ⚠️ | Warning | H302: Harmful if swallowed.[9] |
| Skin Corrosion/Irritation | Category 2 | ⚠️ | Warning | H315: Causes skin irritation.[9] |
| Serious Eye Damage/Irritation | Category 2A | ⚠️ | Warning | H319: Causes serious eye irritation.[9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ⚠️ | Warning | H335: May cause respiratory irritation.[9] |
Causality of Hazards
-
Toxicological Hazard: The toxicity of dinitrophenols is primarily due to the uncoupling of oxidative phosphorylation.[1] This disruption of the mitochondrial proton gradient prevents the synthesis of ATP, causing the energy from metabolism to be released as heat. This can lead to a dangerous and potentially fatal increase in body temperature.[5]
-
Irritation: As with many phenolic and chlorinated aromatic compounds, this compound can cause significant irritation upon contact with the skin, eyes, and respiratory tract.[9]
-
Potential Explosion Hazard: While not listed as a primary hazard in the specific SDS for this compound, dinitroaromatic compounds are structurally similar to known explosives like Trinitrotoluene (TNT).[6][7] The presence of two nitro groups makes the molecule energy-rich. If the compound is supplied wetted, it is crucial to prevent it from drying out, as this can dramatically increase its sensitivity to shock, friction, or heat, potentially leading to explosive decomposition.[6][11]
The logical relationship between the compound's properties and the required safety precautions is visualized below.
Caption: Relationship between hazards and required safety controls.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory at all times when handling this compound.[9][11]
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Protects against skin irritation and dermal absorption.[9] Gloves must be inspected before use and removed using the proper technique to avoid contamination.[9] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and dust, preventing serious eye irritation.[9] |
| Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to spills or dust.[11] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | Prevents inhalation of dust, which can cause respiratory irritation and systemic toxicity.[9][10] |
Safe Handling Protocols
All manipulations involving this compound must be performed within a designated area, inside a chemical fume hood.[10]
Receiving and Initial Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
If the compound is supplied wetted, check for any signs of drying (e.g., crystalline material around the cap). Do not open if dryness is suspected; consult with your institution's safety officer.[6]
-
Verify the label matches the order and that hazard pictograms are clearly visible.
Weighing and Aliquoting
-
Don all required PPE.
-
Perform all weighing operations inside a chemical fume hood on a disposable weigh paper or in a tared container.
-
Use non-sparking spatulas and tools.
-
Handle the container gently to avoid shock or friction.
-
Close the primary container tightly immediately after removing the required amount.
-
Clean the weighing area and spatula thoroughly after use. Dispose of any contaminated materials (e.g., weigh paper, gloves) as hazardous waste.
Solution Preparation
-
Place a stir bar in the appropriate solvent in a beaker or flask inside the fume hood.
-
Slowly add the weighed this compound to the solvent while stirring to prevent clumping.
-
Ensure the vessel is adequately vented. Do not heat unless the procedure has been specifically validated and risk-assessed.
-
Once dissolved, transfer to a clearly labeled, sealed container.
Storage Requirements
Proper storage is critical to maintaining the stability and safety of this compound.
-
Location: Store in a cool, dry, well-ventilated area that is locked and accessible only to authorized personnel.[10] The storage location should be a designated fire-resistant cabinet.[6]
-
Container: Keep the container tightly sealed.[10] Use secondary containment to mitigate spills.
-
Monitoring: If the material is desensitized, it is critical to ensure it does not dry out. A visual inspection protocol should be in place.[6][12]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[10] Also, keep segregated from all sources of ignition, heat, sparks, and materials susceptible to shock or friction.[7]
Emergency Procedures
Familiarize yourself with the location of all safety equipment, including eyewash stations, safety showers, and fire extinguishers, before beginning work.
Spills
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the material into a labeled hazardous waste container without creating dust.[9]
-
Wipe the area with a suitable solvent and then soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry and call your institution's emergency response team.
-
Provide them with the Safety Data Sheet for the compound.
-
Personnel Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow Visualization
The following diagram outlines the complete, self-validating workflow for handling this compound.
Caption: Safe handling workflow for this compound.
References
-
Swansea University. (2025, July 3). Information Sheet: Safe use of Desensitised Explosives. [Link]
-
University of Waterloo. (n.d.). STANDARD OPERATING PROCEDURE – C011. WORKING WITH POTENTIAL EXPLOSIVES. Retrieved January 16, 2026, from [Link]
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The Chemistry Blog. (2024, September 18). How To Handle Explosive Chemicals. [Link]
- Google Patents. (n.d.). US4540832A - Process for the preparation of 6-chloro-2,4-dinitrophenol.
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols - Health Effects. Retrieved January 16, 2026, from [Link]
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The University of Edinburgh. (2024, July 22). Explosives and desensitised explosives. [Link]
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U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrophenol. Retrieved January 16, 2026, from [Link]
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Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. [Link]
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ResearchGate. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved January 16, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 3-Chloro-4-methyl-2,6-dinitrophenol
Welcome to the technical support center for 3-Chloro-4-methyl-2,6-dinitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in aqueous buffer systems. Our goal is to move beyond simple protocols and explain the scientific principles behind each technique, empowering you to make informed decisions in your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a substituted dinitrophenol, a class of compounds known for their often-limited aqueous solubility. Its molecular structure dictates its physicochemical properties, which are summarized below. Understanding these properties is the first step in troubleshooting solubility issues.
The key challenge arises from the molecule's phenolic hydroxyl group, which is acidic, and the overall aromatic structure, which is hydrophobic (lipophilic). The two electron-withdrawing nitro groups significantly increase the acidity of the phenolic proton compared to phenol itself, meaning it will be deprotonated at a lower pH.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (this compound) | Significance for Solubility |
|---|---|---|
| Molecular Formula | C₇H₅ClN₂O₅[2][3] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 232.6 g/mol [3] | Important for preparing solutions of specific molarity. |
| Predicted XLogP3-AA | 2.8[2] | A positive logP value indicates higher solubility in lipids than in water, signifying hydrophobicity. |
| pKa (Predicted) | ~4-5 (Estimated based on similar dinitrophenols)[4] | The acidic nature of the phenolic group is critical. At pH values above the pKa, the molecule becomes an ionized, more soluble phenolate salt. |
| Aqueous Solubility | Very low (Predicted based on structure and logP)[5] | The un-ionized form is poorly soluble in water, leading to precipitation in neutral or acidic buffers. |
Note: Experimental data for this specific compound is limited. Properties are estimated based on structurally similar compounds like 2,4-dinitrophenol.[4][6]
Troubleshooting & FAQ: Your Questions Answered
This section addresses common problems encountered when working with this compound in buffer systems.
Q1: I dissolved my compound in DMSO to make a stock, but it precipitates immediately when I dilute it into my PBS buffer (pH 7.4). What's happening and how can I fix it?
A: This is a classic solubility problem driven by a solvent shift. Your compound is soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous buffer where it is poorly soluble.[7] While the pH of 7.4 is above the predicted pKa, the kinetics of dissolution and the high local concentration during dilution can still cause precipitation.
Root Cause Analysis:
-
Hydrophobicity: The compound's high logP means it prefers an organic environment over an aqueous one.
-
Insufficient pH Effect: While a pH of 7.4 helps, it may not be sufficient to keep the compound in solution at your target concentration, especially with the competing effect of hydrophobicity.
Solutions (In Order of Recommendation):
-
pH Adjustment: The most direct method for an acidic compound. The ionized phenolate form is significantly more water-soluble.[8][9]
-
Quick Fix: Prepare a modified PBS buffer with a higher pH (e.g., 8.0-8.5).
-
Systematic Approach: Titrate your compound in a small volume of buffer to determine the exact pH needed to achieve and maintain solubility at your desired concentration. See Protocol 1 for details.
-
-
Co-Solvents: If pH modification is not an option for your experimental system, using a co-solvent can help bridge the polarity gap between the drug and the buffer.[10]
-
Strategy: Maintain a small percentage of a water-miscible organic solvent in your final buffer. Common choices include DMSO, ethanol, or polyethylene glycol (PEG).[8][10]
-
Critical Consideration: The final concentration of the co-solvent must be compatible with your assay (e.g., most cell lines can tolerate up to 0.5-1% DMSO without significant toxicity).[11] Always run a vehicle control with the same co-solvent concentration. See Protocol 2 for details.
-
Q2: What is the maximum concentration of this compound I can expect to achieve in a standard physiological buffer?
A: This is highly dependent on the exact buffer composition and pH. For the un-ionized form in a neutral buffer (pH ~7.0), the solubility is expected to be very low, likely in the low micromolar or even sub-micromolar range. By increasing the pH to 1-2 units above the pKa, you can significantly increase the aqueous solubility into the millimolar range, as the compound converts to its more soluble salt form.
Q3: My experiment is sensitive to both pH changes and organic solvents. Are there other options?
A: Yes. Advanced formulation techniques using excipients can enhance solubility without altering pH or requiring high concentrations of co-solvents.
-
Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). The hydrophobic core of these micelles can encapsulate your poorly soluble compound, effectively dissolving it in the buffer.[12][13]
-
Cyclodextrins (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. They can form an "inclusion complex" with your compound, shielding the hydrophobic parts from water.[16][17][18]
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting solubility issues.
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to systematically determine the required pH for solubilizing your compound.
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 50 mM).
-
Prepare Buffer Series: Prepare a series of your desired buffer (e.g., phosphate buffer) at various pH values ranging from 6.0 to 8.5 in 0.5 pH unit increments.
-
Test Dilution: Add a small aliquot of your DMSO stock solution to each buffer to achieve your final target concentration. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).
-
Observe and Equilibrate: Vortex each sample briefly. Allow the samples to equilibrate at room temperature for at least 1-2 hours.
-
Assess Solubility: Visually inspect each tube for signs of precipitation against a dark background. The lowest pH at which the solution remains clear is your working pH.
-
Validation (Optional): For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy) to determine the saturation solubility at each pH.
Protocol 2: Solubility Enhancement with Co-solvents
This protocol is for situations where pH cannot be altered.
-
Prepare Stock Solution: Prepare a concentrated stock solution in 100% DMSO as described in Protocol 1.
-
Prepare Co-solvent Buffer Series: Prepare a series of your primary experimental buffer (at its fixed pH) containing increasing percentages of a co-solvent (e.g., 0.2%, 0.5%, 1.0%, 2.0% DMSO).
-
Test Dilution: Add your DMSO stock to each co-solvent buffer to reach the target concentration.
-
Observe and Equilibrate: Vortex and let the solutions equilibrate for 1-2 hours.
-
Assess Solubility: Visually inspect for precipitation. The lowest percentage of co-solvent that maintains a clear solution is your optimal condition.
-
Control is Crucial: Remember to always include a "vehicle control" in your main experiment that contains the identical concentration of co-solvent but no compound, to account for any effects of the solvent itself.[11]
Protocol 3: Advanced Formulation with Surfactants or Cyclodextrins
This protocol uses excipients to form a soluble complex.
-
Prepare Excipient Stock: Prepare a 10% (w/v) stock solution of your chosen excipient (e.g., HP-β-CD or Tween® 20) in your experimental buffer.
-
Prepare Formulation Series: In separate tubes, use the 10% excipient stock to prepare a series of working buffers with different excipient concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Prepare Compound Stock: Prepare a concentrated stock of the compound in a suitable organic solvent like DMSO or ethanol.
-
Add Compound to Excipient Buffer: Add the compound stock to each of the excipient-containing buffers to achieve the desired final concentration.
-
Mix and Equilibrate: Vortex thoroughly. These formulations may require more time to equilibrate. Gentle heating or sonication can sometimes accelerate the process, but be cautious of compound stability. Allow solutions to sit for several hours or overnight.
-
Assess Solubility: Observe for clarity. Select the lowest excipient concentration that provides a stable, clear solution.
Mechanism of Micellar Solubilization
Caption: Diagram of micellar solubilization.
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes.American Chemical Society.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.MDPI.
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.Taylor & Francis Online.
- Micellar solubilization: Significance and symbolism.ScienceDirect.
- Micellar solubiliz
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.Semantic Scholar.
- Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes.
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Aqueous Solubility of Some Natural Phenolic Compounds.
- What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO?
- SOLUBILITY ENHANCEMENT TECHNIQUES Review Article.
- 5 Novel Techniques for Solubility Enhancement.Ascendia Pharma.
- Is it ok to dissolve 2,4 dinitrophenol (DNP) in DMSO for In vitro experiments?Reddit.
- 2,4-Dinitrophenol (DNP) water/DMSO/ethanol solution?
- Drug Solubility: Importance and Enhancement Techniques.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.International Journal of Pharmaceutical Sciences.
- 3-Chloro-4,6-dinitrophenol.PubChem.
- 4-Chloro-3-methyl-2,6-dinitrophenol 159968-57-7 wiki.Guidechem.
- 3-Chloro-2,4,6-trinitrophenol.PubChem.
- 2,4-Dinitrophenol.PubChem.
- 4-Chloro-3-methyl-2,6-dinitrophenol.Benchchem.
- Co-solvency and anti-solvent method for the solubility enhancement.ScienceDirect.
- 3-Chloro-4-methyl-2, 6-dinitrophenol, min 98%, 1 gram.AK Scientific.
- 3-chloro-4,6-dinitrophenol.Stenutz.
- Alcohols, Phenols and Ethers.NCERT.
- 2-CHLORO-4,6-DINITROPHENOL.Chemsrc.
- Dinitro-ortho-cresol.Wikipedia.
- 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL.CAMEO Chemicals.
- Toxicological Profile for Dinitrophenols.Agency for Toxic Substances and Disease Registry.
- 3-Methyl-4-nitrophenol CAS N°: 2581-34-2.OECD SIDS.
- 2-chloro-4,6-dinitrophenol 946-31-6.Guidechem.
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- 20. tandfonline.com [tandfonline.com]
Technical Support Center: 3-Chloro-4-methyl-2,6-dinitrophenol
Welcome to the technical support center for 3-Chloro-4-methyl-2,6-dinitrophenol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your results.
Introduction to this compound
This compound is a niche chemical intermediate, often utilized in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its highly substituted aromatic ring, featuring nitro groups, a chlorine atom, and a methyl group, makes it a versatile building block. However, this complex substitution pattern also introduces potential stability challenges. This guide will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1] A well-ventilated area is also crucial.[2][3] The recommended storage temperature is typically at room temperature.[4] It is imperative to keep the container tightly sealed to prevent moisture absorption and sublimation.
Q2: I've noticed a darkening of the solid compound over time. Is this a sign of degradation?
A2: Yes, a visible change in the color of the yellow crystalline powder, such as darkening or the appearance of brownish hues, can be an indicator of degradation. This is often due to slow decomposition, potentially accelerated by exposure to light or elevated temperatures. We recommend performing a purity analysis, such as by HPLC, to quantify the extent of degradation.
Q3: What are the primary degradation pathways I should be aware of?
A3: Based on the chemical structure of this compound and the known behavior of related dinitrophenols, the primary degradation pathways to consider are photodegradation and thermal decomposition. While hydrolysis is less common for dinitrophenols, it should not be entirely ruled out under strongly acidic or basic conditions.[1]
Q4: Can I dissolve this compound in any common laboratory solvent?
A4: While soluble in many organic solvents, care must be taken when choosing a solvent for stock solutions, especially for long-term storage.[4] Protic solvents, particularly under prolonged exposure to light, may participate in photochemical reactions. Aprotic solvents like acetonitrile or THF are generally preferred for stock solutions that will be stored. Always prepare fresh working solutions from a recently prepared stock solution for the most reliable results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected color change of the solid compound (e.g., darkening). | Exposure to light, heat, or moisture. | Store the compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature. If degradation is suspected, re-qualify the material using an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Appearance of new peaks in my HPLC chromatogram. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, store it at a low temperature (e.g., -20°C) and for a limited duration. Investigate the identity of the new peaks using techniques like LC-MS to understand the degradation pathway. |
| Inconsistent results in bioassays or chemical reactions. | Loss of purity of the starting material. | Always use a well-characterized and pure sample of this compound. Consider performing a quantitative analysis (e.g., qNMR or HPLC with a certified reference standard) to confirm the purity of your batch before starting a critical experiment. |
| Precipitation of the compound from a solution that was previously clear. | Solvent evaporation or change in temperature affecting solubility. | Ensure the container is tightly sealed to prevent solvent evaporation. If working at different temperatures, be mindful of the compound's solubility profile. Gentle warming and sonication may help redissolve the compound, but be cautious of potential thermal degradation. |
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical major degradation pathway for this compound, focusing on photodegradation, which is a common issue for nitroaromatic compounds.[2][5]
Caption: Potential photodegradation pathway of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for a stability-indicating HPLC method. Method validation according to ICH guidelines is essential for regulatory submissions.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is recommended to separate the parent compound from potential degradation products.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
5. Analysis:
-
Inject the sample and monitor the chromatogram for the main peak and any impurity peaks.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for understanding the stability of a compound under stress conditions.
1. Acid and Base Hydrolysis:
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a small amount of an oxidizing agent (e.g., 3% H2O2).
-
Incubate at room temperature for a defined period.
3. Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven for a defined period.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
4. Photostability:
-
Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) that mimics sunlight (ICH Q1B guidelines).
-
Analyze the sample at various time points.
Workflow for Investigating Stability Issues
Sources
Technical Support Center: Assays for 3-Chloro-4-methyl-2,6-dinitrophenol
Welcome to the technical support center for the analysis of 3-Chloro-4-methyl-2,6-dinitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the quantification and analysis of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the key chemical properties of this compound?
A1: this compound (CAS No. 1330750-45-2) is a nitrated and chlorinated phenolic compound with a molecular formula of C₇H₅ClN₂O₅ and a molecular weight of approximately 232.6 g/mol .[1] Like other dinitrophenols, it is expected to be a yellow, crystalline solid and is acidic due to the electron-withdrawing nature of the two nitro groups and the chlorine atom on the phenol ring.[2][3] It is sparingly soluble in water but shows good solubility in organic solvents like alcohols, acetone, and ether.[4]
Q2: How should I handle and store this compound and its solutions?
A2: this compound should be handled with appropriate personal protective equipment, as dinitrophenols are known to be toxic.[4] It is stable under standard room temperature storage conditions.[1] However, dinitrophenols can be susceptible to photodegradation, so it is advisable to store stock solutions in amber vials or protect them from light to prevent analyte loss.[5][6] For long-term storage, refrigeration is recommended.
Analytical Method Selection
Q3: Which analytical techniques are most suitable for the analysis of this compound?
A3: The most common and reliable techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or an Electron Capture Detector (ECD).
-
HPLC-UV is often preferred for its simplicity and robustness, especially for quantifying the compound in less complex matrices.
-
GC-MS provides higher sensitivity and selectivity, which is crucial for complex matrices or when identifying degradation products. However, derivatization may be necessary to improve the volatility and thermal stability of the analyte.[7][8][9]
Q4: Do I need to derivatize this compound for GC analysis?
A4: While not always mandatory, derivatization is highly recommended for GC analysis of polar compounds like phenols.[7][8] The free hydroxyl group can cause peak tailing and poor chromatographic performance due to interactions with active sites in the GC system.[10] Silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for phenols.
Troubleshooting Guide
Sample Preparation Issues
Problem 1: Poor recovery of this compound from environmental samples (water or soil).
-
Cause: Inefficient extraction is a common culprit. The acidic nature of nitrophenols means that the pH of the sample during extraction is critical.
-
Solution:
-
pH Adjustment: Before liquid-liquid extraction (LLE) or solid-phase extraction (SPE), acidify the sample to a pH below the pKa of the analyte (typically pH < 2 for dinitrophenols) to ensure it is in its neutral, less water-soluble form, which enhances its partitioning into organic solvents or retention on reversed-phase SPE cartridges.[11]
-
Solvent Selection for LLE: Use a water-immiscible organic solvent with appropriate polarity, such as dichloromethane or a mixture of dichloromethane and ethyl acetate, for efficient extraction.[12]
-
SPE Sorbent Choice: For SPE, reversed-phase sorbents like C18 or polymeric cartridges are generally effective for retaining nitrophenols from aqueous samples.[13][14][15]
-
Ultrasonic Extraction for Soil: For soil samples, ultrasonic-assisted extraction with a suitable solvent mixture (e.g., dichloromethane/n-hexane) can significantly improve recovery.[12]
-
Problem 2: Inconsistent results and high variability between sample replicates.
-
Cause: This often points to matrix effects, where co-extracted compounds from the sample interfere with the ionization or detection of the analyte, leading to signal suppression or enhancement.[11]
-
Solution:
-
Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. Since a SIL-IS is not always commercially available, a structurally similar compound that is not present in the samples, such as an isomer or another chlorinated nitrophenol, can be used as a surrogate.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.[11]
-
Sample Cleanup: Employ more rigorous sample cleanup procedures, such as multi-step SPE or gel permeation chromatography (GPC), to remove interfering substances before analysis.[16]
-
Chromatographic and Detection Problems (HPLC-UV)
Problem 3: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Cause: Peak tailing can be caused by secondary interactions between the acidic phenol and basic sites on the silica-based stationary phase. Peak fronting may indicate column overload.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a weak acid, such as acetic or formic acid (e.g., 0.1%), to the mobile phase to suppress the ionization of the phenolic hydroxyl group and minimize secondary interactions.
-
Lower Injection Concentration: If peak fronting is observed, dilute the sample to avoid overloading the column.
-
Column Choice: Use a high-purity, end-capped C18 column or consider a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic compounds.
-
Problem 4: Co-elution with interfering peaks.
-
Cause: The sample matrix may contain compounds with similar retention times to this compound.
-
Solution:
-
Optimize the Gradient: Adjust the mobile phase gradient to improve the separation between the analyte and the interfering peaks.
-
Change Wavelength: If using a Diode Array Detector (DAD), examine the UV-Vis spectrum of the analyte and the interfering peak. Select a detection wavelength where the analyte has strong absorbance and the interference has minimal absorbance. Dinitrophenols typically have a strong absorbance maximum around 260 nm and another in the 350-400 nm region, depending on the pH.[5][17][18]
-
Peak Suppression Technique: For impurities with different spectral properties, a reference wavelength can be used to suppress the signal of the main component, allowing for better resolution of the impurity peak.[19]
-
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Water Samples
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation (SPE):
-
Acidify the water sample (e.g., 100 mL) to pH 2 with a suitable acid (e.g., HCl).
-
Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a small volume of acidified water.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Chloro-3-methyl-2,6-dinitrophenol | 2,4-Dinitrophenol |
| CAS Number | 1330750-45-2[1] | 159968-57-7[20] | 51-28-5[21] |
| Molecular Formula | C₇H₅ClN₂O₅[1] | C₇H₅ClN₂O₅[20] | C₆H₄N₂O₅[21] |
| Molecular Weight | 232.6 g/mol [1] | 232.58 g/mol [22] | 184.1 g/mol [21] |
| Appearance | Expected to be a yellow solid | Expected to be a yellow solid | Yellow solid[21] |
| pKa | Expected to be acidic | Expected to be acidic | 4.1 |
Visualizations
Workflow for Troubleshooting Poor Analyte Recovery
Caption: Troubleshooting workflow for poor analyte recovery.
Logical Flow for Mitigating Matrix Effects
Caption: Strategies for mitigating matrix effects in assays.
References
-
Avery B. Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. [Link]
-
Photocatalytic Degradation of 2,4-Dinitrophenol Using TiO 2 in Aqueous Solution. Journal of Nanoscience and Nanotechnology. [Link]
-
Photocatalytic degradation of 2,4-dinitrophenol. PubMed. [Link]
-
Photocatalytic degradation of 2,4-dinitrophenol (DNP) by multi-walled carbon nanotubes (MWCNTs)/TiO2 composite in aqueous solution under solar irradiation. PubMed. [Link]
-
Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. ACS Publications. [Link]
-
Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
Soil matrix affects the determination of p-nitrophenol and the estimation of β-glucosidase, arylsulfatase, and acid phosphatase activities in subtropical soils. ResearchGate. [Link]
-
Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. MDPI. [Link]
-
Analytical Methods for Determining Phenol in Environmental Samples. NCBI Bookshelf. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
GC Derivatization. Restek. [Link]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed. [Link]
-
What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)? ResearchGate. [Link]
-
Methodologies for the extraction of phenolic compounds from environmental samples: new approaches. PubMed. [Link]
-
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Semantic Scholar. [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
-
Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods. [Link]
-
3-Chloro-4,6-dinitrophenol. PubChem. [Link]
-
3-Chloro-4-methyl-2, 6-dinitrophenol, min 98%, 1 gram. HDH Pharma. [Link]
-
Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. [Link]
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
Synthesis, Characterization, and Sensitivity of 3-Methyl-2,4,6-Trinitrophenol (MTNP). Defense Technical Information Center. [Link]
-
Alcohols, Phenols and Ethers. NCERT. [Link]
-
2-Methyl-4,6-dinitrophenol. PubChem. [Link]
-
4-Chloro-2,6-dinitrophenol. SpectraBase. [Link]
-
Toxicological Profile for Dinitrophenols. ATSDR. [Link]
-
Phenol, 2,4-dinitro-. NIST WebBook. [Link]
-
Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis. [Link]
-
(a) UV-Vis spectra of DNP and 2,4-dinitrophenolate ion, (b) color... ResearchGate. [Link]
-
3-Methyl-4-nitrophenol CAS N°: 2581-34-2. OECD SIDS. [Link]
-
Phenol, 2-methyl, 4,6-dinitro-. NIST WebBook. [Link]
-
Phenol, 4-methyl-2,6-dinitro-. NIST WebBook. [Link]
-
4-Chloro-2,6-dinitrophenol. ResearchGate. [Link]
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Technical Support Center: Quality Control for 3-Chloro-4-methyl-2,6-dinitrophenol Synthesis
Welcome to the technical support center for the synthesis and quality control of 3-Chloro-4-methyl-2,6-dinitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experimental work, ensuring the synthesis of high-quality material.
I. Synthesis Overview and Key Challenges
The synthesis of this compound typically involves the electrophilic nitration of 4-chloro-3-methylphenol (p-chloro-m-cresol)[1][2][3]. This reaction, while straightforward in principle, is fraught with potential challenges primarily related to selectivity and the highly reactive nature of the phenolic starting material. The hydroxyl and methyl groups are activating, while the chloro group is a deactivating ortho-, para-director. This complex interplay of directing effects can lead to a mixture of products if the reaction conditions are not precisely controlled.
The primary challenges in this synthesis include:
-
Over-nitration: The activated ring system is susceptible to the addition of more than two nitro groups, leading to the formation of trinitrated byproducts[4].
-
Formation of Positional Isomers: While the 2 and 6 positions are sterically and electronically favored for nitration, other isomers can form, complicating purification.
-
Oxidative Decomposition: The strong oxidizing nature of the nitrating agents can lead to the degradation of the phenol ring, resulting in the formation of tarry byproducts and reducing the overall yield[5].
This guide will provide a systematic approach to navigating these challenges.
II. Troubleshooting Guide: Synthesis of this compound
This section is formatted as a series of questions and answers to address common problems encountered during the synthesis.
Q1: My reaction mixture turned dark brown or black upon addition of the nitrating agent, and I have a low yield of the desired product. What is happening?
Answer: This is a classic sign of oxidative decomposition and tar formation, a common side reaction in the nitration of activated phenols[5]. The combination of a strong oxidizing agent (nitric acid) and a highly activated starting material (4-chloro-3-methylphenol) can lead to the breakdown of the aromatic ring.
Causality and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Reaction Temperature Too High | The rate of oxidation reactions increases significantly with temperature. Phenols are particularly sensitive to oxidation under harsh nitrating conditions. | Maintain a low reaction temperature, ideally between 0 and 5 °C, using an ice-salt bath. Add the nitrating agent dropwise and slowly to ensure adequate heat dissipation. |
| Concentrated Nitrating Agent | Using highly concentrated nitric acid, especially in large excess, increases the oxidative potential of the reaction mixture. | Use a carefully measured amount of nitric acid, typically in a slight excess (2.0-2.2 equivalents). Consider using a milder nitrating agent, such as a mixture of sodium nitrate and sulfuric acid, which generates the nitronium ion in situ under more controlled conditions. |
| Inefficient Stirring | Poor mixing can lead to localized "hot spots" where the concentration of the nitrating agent is high, promoting oxidation. | Ensure vigorous and efficient stirring throughout the addition of the nitrating agent and for the duration of the reaction. |
Q2: My final product is a mixture of several dinitrated isomers that are difficult to separate. How can I improve the regioselectivity of the nitration?
Answer: The formation of multiple isomers is a common challenge due to the complex directing effects of the substituents on the starting material. While the desired 2,6-dinitro product is generally favored, other isomers can form.
Causality and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Kinetic vs. Thermodynamic Control | The ratio of isomers can be influenced by the reaction temperature and time. | Running the reaction at a lower temperature for a longer period may favor the formation of the thermodynamically more stable isomer. |
| Protecting Group Strategy | The highly activating hydroxyl group can be temporarily converted to a less activating group to better control the regioselectivity of nitration. | Consider protecting the hydroxyl group as an ester (e.g., acetate) or a sulfonate ester before nitration. The protecting group can be removed by hydrolysis after the nitration step. This strategy can significantly improve the yield of the desired isomer[6]. |
Q3: I am observing a significant amount of mononitrated and/or trinitrated byproducts in my crude product. How can I achieve a higher yield of the desired dinitrated product?
Answer: The presence of both under- and over-nitrated products indicates that the reaction is not proceeding to completion for all of the starting material while some of the desired product is reacting further.
Causality and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incorrect Stoichiometry of Nitrating Agent | An insufficient amount of nitrating agent will result in incomplete reaction, while a large excess can lead to over-nitration. | Carefully control the stoichiometry of the nitrating agent. A molar ratio of approximately 2.1 equivalents of nitric acid to 1 equivalent of 4-chloro-3-methylphenol is a good starting point. |
| Reaction Time and Temperature | A reaction time that is too short may not allow for complete dinitration, while a time that is too long, especially at higher temperatures, can promote trinitration. | Monitor the reaction progress by Thin Layer Chromatography (TLC). This will allow you to determine the optimal time to quench the reaction to maximize the yield of the desired product. |
III. Quality Control FAQs
This section provides answers to frequently asked questions regarding the quality control and analysis of this compound.
Q1: What are the recommended analytical techniques for assessing the purity of my synthesized this compound?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive quality assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product and quantifying impurities. A reverse-phase method with UV detection is typically suitable for nitrophenolic compounds[7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any isomeric impurities[9][10].
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) for the identification of unknown impurities.
Q2: I need to develop an HPLC method for purity analysis. Can you provide a starting point for the method parameters?
Answer: Yes, here is a recommended starting point for an HPLC method. Method optimization will likely be required.
| Parameter | Recommended Starting Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile |
| Gradient | Start with 40% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 350 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?
Predicted 1H NMR (in CDCl3, 400 MHz):
-
Aromatic Proton (H-5): ~8.2-8.4 ppm (singlet)
-
Methyl Protons (-CH3): ~2.4-2.6 ppm (singlet)
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
Predicted 13C NMR (in CDCl3, 100 MHz):
-
C-OH (C-1): ~150-155 ppm
-
C-NO2 (C-2, C-6): ~140-148 ppm
-
C-Cl (C-3): ~125-130 ppm
-
C-CH3 (C-4): ~135-140 ppm
-
C-H (C-5): ~120-125 ppm
-
-CH3: ~15-20 ppm
It is crucial to acquire experimental NMR data for your synthesized material and compare it with these predictions for structural confirmation.
Q4: What is the expected mass spectrum for this compound?
Answer: The molecular weight of this compound (C7H5ClN2O5) is 232.58 g/mol [11][12]. In mass spectrometry, you would expect to see the following:
-
Electrospray Ionization (ESI) in negative mode: The most prominent ion would be the deprotonated molecule [M-H]- at m/z 231.
-
Electron Ionization (EI): The molecular ion [M]+• at m/z 232 would be expected, along with characteristic fragmentation patterns, including the loss of NO2 groups. The isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
IV. Experimental Protocols
General Synthesis Protocol for this compound (Illustrative)
Disclaimer: This is a general protocol based on the nitration of similar phenols and should be optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of the Starting Material Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 4-chloro-3-methylphenol in 50 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully add 10 mL of concentrated sulfuric acid to 5.5 mL of concentrated nitric acid. Cool the mixture to 0-5 °C.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-chloro-3-methylphenol over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly into 200 g of crushed ice with stirring.
-
A yellow precipitate should form. If no precipitate forms, it may be necessary to cautiously neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product in a desiccator.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.
-
Sample Preparation for HPLC Analysis
-
Accurately weigh approximately 10 mg of the synthesized material into a 100 mL volumetric flask.
-
Dissolve the sample in acetonitrile and make up to the mark.
-
Further dilute this stock solution as necessary to fall within the calibration range of the instrument.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
V. Visualization of Key Processes
Synthetic Pathway
Caption: Common side reactions in the nitration of 4-chloro-3-methylphenol.
Quality Control Workflow
Caption: A typical quality control workflow for the synthesized product.
VI. References
-
3-Chloro-4-methyl-2, 6-dinitrophenol, min 98%, 1 gram. (n.d.). Retrieved from [Link]
-
Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]
-
Synthesis of 3-chloro-4-methylphenol - PrepChem.com. (n.d.). Retrieved from [Link]
-
3-Chloro-4,6-dinitrophenol | C6H3ClN2O5 | CID 3893251 - PubChem. (n.d.). Retrieved from [Link]
-
CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents. (n.d.). Retrieved from
-
Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents. (n.d.). Retrieved from
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.). Retrieved from [Link]
-
Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate - Arkivoc. (n.d.). Retrieved from [Link]
-
Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. (n.d.). Retrieved from [Link]
-
CAS 59-50-7 4-Chloro-3-methylphenol Impurity - Anant Pharmaceuticals Pvt. Ltd. (n.d.). Retrieved from [Link]
-
3-Chloro-2,4,6-trinitrophenol | C6H2ClN3O7 | CID 11747460 - PubChem. (n.d.). Retrieved from [Link]
-
(PDF) A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX~!2010-02-11~!2010-03-15~!2010-04-02~! - ResearchGate. (n.d.). Retrieved from [Link]
-
1-chloro-2,6-dinitrobenzene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale - MDPI. (n.d.). Retrieved from [Link]
-
EP0124084B1 - Process for the preparation of 6-chloro-2,4-dinitrophenol - Google Patents. (n.d.). Retrieved from
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]
-
4-Chloro-3-methylphenol - LANXESS. (2015, July). Retrieved from [Link]
-
2,6-dinitroaniline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
p-Chlorocresol - Wikipedia. (n.d.). Retrieved from [Link]
-
Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (n.d.). Retrieved from [Link]
-
(PDF) Highly Effective Liquid Chromatographic Determination of 2,4,6-Trinitrophenol in Surface Waters after Its Selective Solid Phase Extraction - ResearchGate. (n.d.). Retrieved from [Link]
-
Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol - PubMed. (n.d.). Retrieved from [Link]
-
p-Chloro-m-cresol (CHEM003973) - ContaminantDB. (2016, May 19). Retrieved from [Link]
-
Toxicological Profile for Dinitrophenols. (n.d.). Retrieved from [Link]
-
Phenol, 2-methyl, 4,6-dinitro- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
p-Chloro-m-cresol - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]
-
Phenol, 4-methyl-2,6-dinitro- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
3-chloro-4,6-dinitrophenol - Stenutz. (n.d.). Retrieved from [Link]
Sources
- 1. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 2. ContaminantDB: p-Chloro-m-cresol [contaminantdb.ca]
- 3. p-Chloro-m-cresol - Hazardous Agents | Haz-Map [haz-map.com]
- 4. 3-Chloro-2,4,6-trinitrophenol | C6H2ClN3O7 | CID 11747460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. scienceopen.com [scienceopen.com]
- 11. calpaclab.com [calpaclab.com]
- 12. guidechem.com [guidechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 3-Chloro-4-methyl-2,6-dinitrophenol Assay Results
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth comparison of potential analytical methodologies for the quantitative determination of 3-Chloro-4-methyl-2,6-dinitrophenol, a substituted dinitrophenol. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.
The inherent chemical properties of this compound, including its aromatic structure, nitro groups, and phenolic hydroxyl group, dictate the most suitable analytical approaches. The primary candidates for its quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with various detectors. This guide will compare these two powerful techniques, providing the technical insights necessary to select and validate the optimal method for your specific application.
Comparison of Analytical Methodologies
The choice between HPLC and GC is a critical first step. The decision hinges on the analyte's volatility, thermal stability, and the desired sensitivity and selectivity of the assay.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Highly suitable for non-volatile and thermally labile compounds. The phenolic nature of the analyte makes it an excellent candidate for reverse-phase HPLC. | Applicable if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve volatility and thermal stability. |
| Strengths | High resolution, sensitivity, and adaptability for quantitative analysis. Room temperature analysis prevents degradation of thermally sensitive compounds. | Excellent for separating volatile and semi-volatile compounds. High sensitivity with specific detectors like Electron Capture Detector (ECD) for halogenated and nitro-containing compounds. |
| Limitations | May require more complex mobile phase preparation and optimization. | The high temperatures of the injector and column can lead to degradation of thermally labile compounds like some dinitrophenols. Derivatization adds an extra step to the sample preparation process. |
Experimental Protocols and Method Validation
A robust analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R2)) for the validation of analytical procedures, which form the basis of the protocols described below.[1][2][3][4][5] Similarly, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for analytical method validation.[6][7][8][9][10]
Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is often the first choice for phenolic compounds due to its robustness and the strong UV absorbance imparted by the nitroaromatic structure.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to suppress the ionization of the phenolic hydroxyl group.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which is expected to be in the range of 260-280 nm and 350-370 nm based on its structure. A PDA detector is invaluable for determining the optimal wavelength and assessing peak purity.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and samples in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by resolving the analyte peak from potential impurities or degradation products. Peak purity analysis using a PDA detector is a powerful tool for this.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five standard solutions of known concentrations. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, and with different instruments. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Workflow for RP-HPLC-UV Method Validation
Caption: Workflow for RP-HPLC-UV method validation.
Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD) after Derivatization
For enhanced sensitivity, particularly for trace analysis, GC-ECD is a powerful alternative. The presence of a chlorine atom and two nitro groups makes this compound an ideal candidate for ECD, which is highly sensitive to electrophilic functional groups. However, the phenolic hydroxyl group can cause peak tailing and potential thermal degradation in the GC inlet. Therefore, derivatization to a more volatile and stable ether is recommended. A common approach is methylation to form the corresponding anisole.
Instrumentation:
-
Gas chromatograph with a split/splitless inlet, an electron capture detector (ECD), and an autosampler.
-
A mid-polarity capillary column (e.g., DB-1701 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Derivatization (Methylation with Diazomethane - Use with extreme caution in a well-ventilated hood):
-
Warning: Diazomethane is explosive and highly toxic. This procedure should only be performed by trained personnel in a proper chemical fume hood.
-
A gentle and effective alternative is to use trimethylsilylation (e.g., with BSTFA) or methylation with less hazardous reagents like dimethyl sulfate or methyl iodide in the presence of a base.
GC Conditions (Starting Point):
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
Detector Temperature: 300 °C.
Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute in a small volume of a non-polar solvent.
-
Perform the derivatization reaction.
-
Inject an aliquot of the derivatized sample into the GC.
Validation Parameters: The validation parameters are the same as for the HPLC method (Specificity, Linearity, Range, Accuracy, Precision, LOD, and LOQ). However, the specificity assessment should also consider potential interferences from the derivatizing agent and by-products.
Logical Flow for Method Selection
Caption: Decision tree for analytical method selection.
Orthogonal Method for Result Confirmation
To ensure the highest level of confidence in your analytical results, it is best practice to use an orthogonal method for confirmation. An orthogonal method is based on a different separation principle. If you choose RP-HPLC-UV as your primary method, a suitable orthogonal method would be GC-MS. The mass spectrometer provides an additional dimension of identification based on the mass-to-charge ratio of the analyte and its fragments, offering a high degree of certainty.
Potential Interferences and Troubleshooting
-
Matrix Effects: Complex sample matrices can interfere with the analysis. Proper sample clean-up, such as solid-phase extraction (SPE), may be necessary.
-
Co-elution: In HPLC, other compounds in the sample may have similar retention times. In GC, structurally similar compounds can co-elute. Optimizing the chromatographic conditions (e.g., mobile phase composition, temperature gradient) or using a different column chemistry can resolve this.
-
pH Effects: For HPLC, the pH of the mobile phase is critical for controlling the retention of phenolic compounds. Inconsistent pH can lead to shifts in retention time.
-
Derivatization Inefficiency: In GC, incomplete derivatization can lead to inaccurate and imprecise results. The reaction conditions (reagent concentration, temperature, time) must be carefully optimized and controlled.
Conclusion
Both RP-HPLC-UV and GC-ECD (with derivatization) are viable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control of drug substances and products, the robustness and simplicity of RP-HPLC-UV often make it the preferred method. For trace analysis in complex matrices, the superior sensitivity of GC-ECD may be advantageous. Regardless of the method chosen, a thorough validation according to ICH and FDA guidelines is essential to ensure the generation of reliable and defensible data.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). European Compliance Academy. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2023). AMSbio. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
-
Assay Validation Guidelines. Ofni Systems. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma Group. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]
-
FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. [Link]
Sources
- 1. settek.com [settek.com]
- 2. NEMI Method Summary - 8091 (by GC-NPD) [nemi.gov]
- 3. prepchem.com [prepchem.com]
- 4. ndia.dtic.mil [ndia.dtic.mil]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. NEMI Method Summary - 8041A [nemi.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
A Comparative Guide to the Activity of 3-Chloro-4-methyl-2,6-dinitrophenol and 2,4-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 3-chloro-4-methyl-2,6-dinitrophenol and the well-characterized uncoupling agent, 2,4-dinitrophenol (DNP). While DNP has been extensively studied for its potent effects on mitochondrial respiration, data on this compound is sparse and primarily situated within the context of its herbicidal applications. This document aims to synthesize the available information, infer the likely activity of this compound based on structure-activity relationships, and provide a framework for its experimental comparison with DNP.
Introduction: The Double-Edged Sword of Uncoupling Agents
Mitochondrial uncoupling agents are molecules that disrupt oxidative phosphorylation by dissociating the flow of electrons through the electron transport chain from the synthesis of ATP.[1] They achieve this by transporting protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthase.[2] The energy that would have been captured in ATP is instead released as heat.[2] This fundamental mechanism underlies both the potential therapeutic applications and the significant toxicity of these compounds.
2,4-dinitrophenol (DNP) is the archetypal chemical uncoupler. Historically used as a weight-loss drug in the 1930s, its use was discontinued due to a narrow therapeutic window and severe adverse effects, including fatal hyperthermia.[3] Despite its dangers, DNP remains a critical tool in metabolic research and a subject of interest for potential therapeutic applications in neurodegenerative diseases and metabolic disorders, albeit with caution.[4][5]
This guide will now delve into a comparative analysis of DNP and the less-characterized this compound.
Comparative Analysis of Activity
Mechanism of Action
Both 2,4-dinitrophenol and, by inference from its chemical class, this compound, are presumed to act as protonophores. The presence of the acidic phenolic hydroxyl group and the electron-withdrawing nitro groups are key features for this activity. These molecules can pick up a proton in the acidic intermembrane space, traverse the inner mitochondrial membrane in their protonated, more lipophilic state, and then release the proton into the alkaline mitochondrial matrix, thereby short-circuiting the proton gradient.
Diagram: Mechanism of Action of Dinitrophenols as Uncoupling Agents
Caption: Dinitrophenols shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase.
Structure-Activity Relationship and Inferred Activity of this compound
-
Lipophilicity: The addition of a methyl group and a chlorine atom to the dinitrophenol ring is expected to increase the lipophilicity of the molecule. Increased lipophilicity can enhance the ability of a compound to partition into and traverse the lipid bilayer of the inner mitochondrial membrane, which could potentially increase its uncoupling potency.
-
Acidity (pKa): The uncoupling activity of phenols is also dependent on their acidity. The pKa of the phenolic proton needs to be in a range that allows for both protonation in the more acidic intermembrane space and deprotonation in the more alkaline matrix. The electron-withdrawing effects of the two nitro groups are the primary determinants of the acidity of dinitrophenols. The additional chloro group, being electron-withdrawing, is likely to slightly increase the acidity (lower the pKa) of this compound compared to DNP. The methyl group, being weakly electron-donating, would have an opposing, though likely lesser, effect.
-
Herbicidal Activity: The primary documented application of this compound and related compounds is as herbicides. The herbicidal mechanism of dinitrophenols is largely attributed to their ability to uncouple oxidative phosphorylation in plant cells, leading to a depletion of ATP and subsequent metabolic disruption.[6][7] This strongly suggests that this compound is indeed an active uncoupling agent.
Based on these considerations, it is reasonable to hypothesize that This compound is a potent uncoupling agent, possibly with a potency comparable to or even greater than 2,4-dinitrophenol due to its likely increased lipophilicity. However, this remains an inference pending direct experimental validation.
Toxicity Profile
The toxicity of DNP is well-documented, with a narrow therapeutic index. Acute oral exposure in humans can lead to a rapid increase in basal metabolic rate, hyperthermia, sweating, and in severe cases, death.[3] Chronic exposure has been associated with the formation of cataracts and skin lesions.[8]
For this compound, no specific mammalian toxicity data (e.g., LD50) has been found in the reviewed literature. However, given its structural similarity to other toxic dinitrophenol herbicides like dinoseb (2-sec-butyl-4,6-dinitrophenol) and dinoterb (2-tert-butyl-4,6-dinitrophenol), it is highly probable that this compound also exhibits significant toxicity in mammals. The increased lipophilicity conferred by the chloro and methyl groups could potentially lead to greater bioaccumulation and toxicity.
Quantitative Data Comparison
The following table summarizes available quantitative data for various dinitrophenol isomers. It is important to note the absence of direct experimental data for this compound.
| Compound | Organism | Route of Administration | LD50 (mg/kg) | Uncoupling Potency (EC50) | Reference(s) |
| 2,4-Dinitrophenol | Rat | Intraperitoneal | 35 | 389 - 677 µM (inhibition of ATP production in RBL-2H3 cells) | [1][9] |
| 2,6-Dinitrophenol | Rat | Intraperitoneal | 38 | - | [9] |
| 3,4-Dinitrophenol | Rat | Intraperitoneal | 98 | - | [10] |
| 3,5-Dinitrophenol | Rat | Intraperitoneal | 45 | - | [9] |
| 2,3-Dinitrophenol | Rat | Intraperitoneal | 190 | - | [9] |
| 2,5-Dinitrophenol | Rat | Intraperitoneal | 150 | - | [9] |
Data for this compound is not available in the cited literature.
Experimental Protocols for Comparative Activity Assessment
To empirically compare the uncoupling activity of this compound and 2,4-dinitrophenol, a standard method is to measure the rate of oxygen consumption in isolated mitochondria or whole cells.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines a general procedure for measuring OCR using a Clark-type electrode or a microplate-based respirometer.[11][12]
Objective: To determine the concentration-dependent effect of the test compounds on mitochondrial respiration and to calculate their relative uncoupling potency (e.g., EC50).
Materials:
-
Isolated mitochondria (e.g., from rat liver) or cultured cells with high respiratory capacity.
-
Respiration buffer (e.g., containing mannitol, sucrose, KCl, Tris-HCl, and KH2PO4).[11]
-
Substrates for the electron transport chain (e.g., malate, glutamate, pyruvate, succinate).[11]
-
ADP solution.
-
Oligomycin (ATP synthase inhibitor).
-
Test compounds: 2,4-dinitrophenol and this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Clark-type oxygen electrode or a microplate-based respirometer (e.g., Seahorse XF Analyzer).
Procedure:
-
Preparation:
-
Isolate mitochondria from fresh tissue following a standard protocol or prepare a suspension of cultured cells.
-
Prepare all solutions and warm the respiration buffer to the desired experimental temperature (e.g., 37°C).
-
Calibrate the oxygen electrode or prepare the sensor cartridge for the microplate reader according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add the respiration buffer to the reaction chamber or the wells of the microplate.
-
Add the mitochondrial suspension or cell suspension to the chamber/wells.
-
Allow the system to equilibrate and record the basal respiration rate.
-
-
Sequential Additions:
-
State 2 Respiration: Add substrates (e.g., malate and glutamate for Complex I-driven respiration) and record the oxygen consumption rate.
-
State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the coupled respiration rate.
-
State 4 Respiration: After the ADP is consumed, the respiration rate will decrease. Alternatively, add oligomycin to inhibit ATP synthase and measure the leak respiration.
-
Uncoupled Respiration: Perform a titration of the test compound (either 2,4-DNP or this compound) by adding increasing concentrations and recording the OCR after each addition. The maximal uncoupled respiration rate should be determined.
-
-
Data Analysis:
-
Calculate the oxygen consumption rates for each condition (pmol O2/min/mg mitochondrial protein or per cell).
-
Plot the OCR as a function of the test compound concentration.
-
Determine the EC50 value for each compound, which is the concentration that elicits 50% of the maximal uncoupling effect.
-
Diagram: Experimental Workflow for Comparing Uncoupling Activity
Caption: A stepwise workflow for the experimental comparison of uncoupling agents.
Conclusion and Future Directions
For researchers and drug development professionals, this guide highlights the critical need for direct experimental evaluation of this compound to validate these inferences. The provided experimental protocol offers a robust framework for such a comparative study. A thorough investigation into the uncoupling potency, off-target effects, and toxicity of this and other substituted dinitrophenols is essential for any consideration of their potential utility or risk assessment.
References
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2,4-Dinitrophenol. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link].
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- van Rensen, J. J. S., van der Vet, W., & van Vliet, W. P. A. (1977). Mechanism of Action of the Herbicide 4,6-Dinitro-o-cresol in Photosynthesis.
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Centers for Disease Control and Prevention. (1995). Toxicological Profile for Dinitrophenols. Retrieved from [Link].
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Agilent Technologies. (2022). Screening of mitochondrial inhibitors/uncouplers using a novel MTI derived from OCR. Retrieved from [Link].
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- Glover, R. A. (2015). How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler? (Electronic Thesis). The University of Maine.
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- Sullivan, P. G., Pandya, J. D., & Mattson, M. P. (2007). Differential effects of the mitochondrial uncoupling agent, 2, 4-dinitrophenol, or the nitroxide antioxidant, tempol, on synaptic or nonsynaptic mitochondria after spinal cord injury. Journal of neuroscience research, 85(15), 3436-3446.
- Gogvadze, V., & Orrenius, S. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International journal of molecular sciences, 22(16), 8632.
- Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity. Biochemical pharmacology, 18(6), 1389-1401.
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JoVE. (2022, December 13). Measurement of Mitochondrial Oxygen Consumption in Permeabilized Fibers [Video]. YouTube. [Link].
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- Zengerle, M., & Chan, K. M. (2019). Uncoupling activity of 4-chloro-2-nitrophenol. FEBS Letters, 593(16), 2139-2148.
- Kleszcz, R., Sadowska, M., & Skladanowski, A. C. (2020). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. International journal of molecular sciences, 21(18), 6825.
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Shaughnessy, M. P., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][7][8]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. Journal of Medicinal Chemistry, 65(15), 10444-10461.
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- Wieckowski, M. R., & Wojtczak, L. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 22(16), 8632.
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A Comparative Analysis of 3-Chloro-4-methyl-2,6-dinitrophenol and Other Mitochondrial Uncouplers: A Guide for Researchers
This guide provides an in-depth comparative analysis of the chemical compound 3-Chloro-4-methyl-2,6-dinitrophenol in the context of other well-established mitochondrial uncouplers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a clear perspective on its potential efficacy and safety profile relative to classic and novel uncoupling agents.
The Principle of Mitochondrial Uncoupling: A Double-Edged Sword
Mitochondria, the powerhouses of the cell, are central to energy metabolism. The process of oxidative phosphorylation (OXPHOS) couples the electron transport chain (ETC) to ATP synthesis, driven by a proton gradient across the inner mitochondrial membrane. Mitochondrial uncouplers are molecules that disrupt this coupling by providing an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[1] This dissipation of the proton motive force leads to an increase in oxygen consumption and the release of energy as heat, rather than being stored in ATP.
Historically, this mechanism has been exploited for weight loss, most notably with 2,4-dinitrophenol (DNP), but was banned due to a narrow therapeutic window and severe toxicity.[2] However, the therapeutic potential of mild mitochondrial uncoupling is being revisited for a range of conditions, including obesity, insulin resistance, and neurodegenerative diseases, spurring the development of novel, safer uncoupling agents.[3][4]
Profiling the Subject: this compound
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅ClN₂O₅ |
| Molecular Weight | 232.58 g/mol |
| CAS Number | 1330750-45-2 |
At present, there is a notable scarcity of published experimental data specifically detailing the biological activity, potency, and toxicity of this compound as a mitochondrial uncoupler. Its structural similarity to other dinitrophenols, however, allows for informed predictions regarding its mechanism of action.
Anticipated Mechanism of Action:
Like other dinitrophenols, this compound is expected to function as a protonophore. Its phenolic hydroxyl group can be deprotonated in the relatively alkaline mitochondrial intermembrane space, and the resulting lipophilic anion can then diffuse across the inner mitochondrial membrane. In the more alkaline matrix, it can release a proton, thus short-circuiting the normal proton flow through ATP synthase. The presence of electron-withdrawing nitro and chloro groups on the aromatic ring is anticipated to influence its acidity (pKa) and lipophilicity, key determinants of its uncoupling efficacy.
A Comparative Landscape of Mitochondrial Uncouplers
To contextualize the potential performance of this compound, we will compare it to a panel of well-characterized mitochondrial uncouplers, including the classical agents 2,4-dinitrophenol (DNP) and carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP), and the more recently developed compound, BAM15.
The Archetype: 2,4-Dinitrophenol (DNP)
DNP was one of the first synthetic mitochondrial uncouplers discovered and was used as a weight-loss drug in the 1930s.[2] Its use was discontinued due to a high incidence of adverse effects, including hyperthermia, cataracts, and death.[5] Despite its toxicity, DNP remains a valuable research tool for studying mitochondrial function.
The Potent Tool: Carbonyl Cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP)
FCCP is a potent and widely used mitochondrial uncoupler in research settings. However, it is known to have a narrow effective concentration range, with higher concentrations often leading to mitochondrial inhibition and cytotoxicity.[1][2] This limits its therapeutic potential and requires careful dose-titration in experimental setups.
The Modern Contender: BAM15
BAM15 ((2-fluorophenyl){6-}amine) is a novel mitochondrial uncoupler that has demonstrated a wider therapeutic window and lower cytotoxicity compared to classical uncouplers like FCCP.[1] It effectively uncouples mitochondria without significantly depolarizing the plasma membrane, a common off-target effect of older compounds.[6]
Quantitative Comparison of Uncoupler Performance
The following table summarizes key performance metrics for the comparator uncouplers. It is important to reiterate that experimental data for this compound is not currently available in the public domain.
| Uncoupler | EC₅₀ for OCR Stimulation | Key Characteristics |
| 2,4-Dinitrophenol (DNP) | ~10.1 µM (in NMuLi cells)[7] | Historical weight-loss drug; narrow therapeutic window; significant toxicity.[2][5] |
| FCCP | ~0.31 µM (in CHO-K1 cells)[2] | Potent research tool; narrow effective concentration range before toxicity.[1][2] |
| BAM15 | ~1.4 µM (in NMuLi cells)[7] | Wider therapeutic window; less cytotoxic than FCCP; does not depolarize plasma membrane.[1][6] |
| This compound | Not available | Potency and toxicity are yet to be experimentally determined. |
Structure-Activity Relationship (SAR) Insights
The uncoupling activity of dinitrophenols is influenced by the nature and position of substituents on the phenol ring. The electron-withdrawing nitro groups are crucial for activity. The addition of a methyl group and a chlorine atom in this compound, as compared to DNP, is expected to alter its physicochemical properties. The methyl group may increase lipophilicity, potentially enhancing its ability to cross the mitochondrial membranes.[8] The chlorine atom, being electron-withdrawing, could affect the pKa of the phenolic proton, which in turn influences its protonophoric activity. Positional isomerism is also a critical factor; for instance, 2,6-dinitrophenol shows lower uncoupling activity compared to 2,4-dinitrophenol.[9]
Experimental Protocols for Assessing Mitochondrial Uncoupling
To empirically determine the efficacy and safety profile of a novel uncoupler like this compound, a series of well-defined experiments are necessary.
Measurement of Cellular Respiration
The Seahorse XF Analyzer is a standard platform for measuring the oxygen consumption rate (OCR) of cultured cells in real-time.
Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of the test uncoupler (e.g., this compound) and comparator compounds (e.g., FCCP, DNP, BAM15).
-
Assay Execution:
-
Equilibrate the cells in assay medium.
-
Measure the basal OCR.
-
Inject the uncouplers at various concentrations.
-
Monitor the OCR to determine the dose-response relationship and the maximal respiratory capacity.
-
Inject an ATP synthase inhibitor (e.g., oligomycin) to confirm uncoupling.
-
Inject a complex I and III inhibitor (e.g., rotenone/antimycin A) to measure non-mitochondrial respiration.
-
-
Data Analysis: Calculate the EC₅₀ value for OCR stimulation and determine the maximal uncoupling effect.
Assessment of Cytotoxicity
It is crucial to evaluate the toxicity of the uncoupler to determine its therapeutic window.
Protocol:
-
Cell Treatment: Treat cultured cells with a range of concentrations of the uncoupler for a defined period (e.g., 24 hours).
-
Viability Assay: Use a standard cell viability assay, such as the MTT or CellTiter-Glo assay, to quantify cell survival.
-
Data Analysis: Determine the IC₅₀ value for cytotoxicity.
Measurement of Mitochondrial Membrane Potential
A direct measure of uncoupling is the dissipation of the mitochondrial membrane potential (ΔΨm).
Protocol:
-
Cell Staining: Load cells with a potentiometric fluorescent dye, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-1.
-
Compound Treatment: Treat the stained cells with the uncoupler.
-
Fluorescence Measurement: Measure the change in fluorescence using a fluorescence microscope or a plate reader. A decrease in fluorescence indicates mitochondrial depolarization.
Visualizing the Concepts
Mechanism of Mitochondrial Uncoupling
Caption: Mechanism of mitochondrial uncoupling by a protonophore.
Experimental Workflow for Uncoupler Comparison
Caption: Workflow for comparing mitochondrial uncouplers.
Conclusion and Future Directions
While this compound remains a poorly characterized compound, its structural analogy to other dinitrophenols suggests it likely functions as a mitochondrial uncoupler. Based on structure-activity relationships, the presence of a methyl group and a chlorine atom may modulate its potency and lipophilicity. However, without empirical data, any assessment of its efficacy and safety remains speculative.
For researchers interested in this molecule, the immediate and necessary next step is to perform the foundational experiments outlined in this guide: dose-response studies of oxygen consumption, cytotoxicity assays, and direct measurements of mitochondrial membrane potential. These studies will be critical in determining whether this compound offers any advantages over existing uncouplers, such as a wider therapeutic window or reduced off-target effects. The ongoing development of novel uncouplers like BAM15 highlights the continued interest in targeting mitochondrial metabolism for therapeutic benefit, and a thorough investigation of new dinitrophenol analogs may yet yield compounds with improved pharmacological profiles.
References
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Alexopoulos, S. J., et al. (2020). Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. bioRxiv. [Link]
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Axelrod, C. L., et al. (2020). Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice. Nature Communications, 11(1), 2418. [Link]
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Child, R. G., et al. (2020). BAM15-mediated mitochondrial uncoupling protects against obesity and improves glycemic control. EMBO Molecular Medicine, 12(7), e12088. [Link]
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Child, R. G., et al. (2024). Conjugating uncoupler compounds with hydrophobic hydrocarbon chains to achieve adipose tissue selective drug accumulation. Scientific Reports, 14(1), 4789. [Link]
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Chen, Y., et al. (2022). Characterizations of mitochondrial uncoupling induced by chemical mitochondrial uncouplers in cardiomyocytes. Frontiers in Pharmacology, 13, 898135. [Link]
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Li, Y., et al. (2023). BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Cell & Bioscience, 13(1), 183. [Link]
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Kenwood, B. M., et al. (2014). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular Metabolism, 3(2), 114-123. [Link]
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Antonenko, Y. N., et al. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 22(21), 11536. [Link]
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Szewczyk, A., et al. (2022). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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A Comparative Guide to Mitochondrial Uncouplers: 3-Chloro-4-methyl-2,6-dinitrophenol vs. FCCP
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Mitochondrial Uncouplers in Research
Mitochondrial uncouplers are invaluable tools in the study of cellular bioenergetics, allowing researchers to probe the intricacies of oxidative phosphorylation (OXPHOS). By dissociating electron transport from ATP synthesis, these molecules reveal the maximal respiratory capacity of mitochondria and are instrumental in investigating metabolic disorders, neurodegenerative diseases, and cancer.[1] This guide provides a detailed comparison of two potent uncoupling agents: the classic protonophore Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and the substituted dinitrophenol derivative, 3-Chloro-4-methyl-2,6-dinitrophenol. While direct comparative experimental data for this compound is limited, this guide will leverage extensive data available for its close structural analog, 2,4-dinitrophenol (DNP), to provide a comprehensive analysis of its expected efficacy and performance relative to FCCP.
Mechanism of Action: Protonophores as Shuttles of the Inner Mitochondrial Membrane
Both FCCP and dinitrophenol derivatives function as protonophores. They are lipophilic weak acids that readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, they become protonated. Subsequently, they traverse the membrane into the mitochondrial matrix, where they release the proton, effectively short-circuiting the proton motive force that drives ATP synthase.[2] This uncoupling of respiration from ATP synthesis leads to an increase in oxygen consumption as the electron transport chain attempts to re-establish the proton gradient, with the energy that would have been used for ATP synthesis being dissipated as heat.[3]
Caption: Mechanism of protonophore-mediated mitochondrial uncoupling.
Comparative Efficacy: Potency and Maximal Respiration
The efficacy of a mitochondrial uncoupler is determined by its potency (the concentration required to elicit a significant increase in oxygen consumption) and its ability to induce maximal respiration without causing inhibition of the electron transport chain.
FCCP is renowned for its high potency, typically inducing maximal uncoupling at sub-micromolar to low micromolar concentrations.[4] However, at higher concentrations, FCCP can exhibit inhibitory effects on mitochondrial respiration.[5]
| Parameter | FCCP | 2,4-Dinitrophenol (as a proxy for this compound) |
| Typical Concentration for Maximal OCR | 0.25 - 2.5 µM[4][6] | ~40 - 50 µM[4][6] |
| EC50 for OCR Stimulation | ~0.3 - 1.0 µM | ~5 - 10 µM |
Table 1: Comparison of typical effective concentrations for FCCP and 2,4-Dinitrophenol.
Cytotoxicity and Off-Target Effects
A critical consideration when selecting a mitochondrial uncoupler is its potential for cytotoxicity and off-target effects. Both FCCP and dinitrophenols have a narrow therapeutic window, and concentrations above those required for maximal uncoupling can lead to cellular toxicity.[2][7]
FCCP has been reported to cause irreversible inhibition of mitochondrial oxygen consumption at higher concentrations.[5]
Dinitrophenols are well-documented to have toxic effects at high doses, leading to hyperthermia and cellular damage.[8] The cytotoxicity of dinitrophenol isomers can vary, and it is crucial to determine the optimal concentration for each specific compound and cell type.
| Compound | Organism | Route of Administration | LD50 (mg/kg) |
| 2,4-Dinitrophenol | Rat | Intraperitoneal | 35 |
| 2,6-Dinitrophenol | Rat | Intraperitoneal | 38 |
| 3,4-Dinitrophenol | Rat | Intraperitoneal | 98 |
| 3,5-Dinitrophenol | Rat | Intraperitoneal | 45 |
Table 2: Acute toxicity data for various dinitrophenol isomers.[9] Note: Data for this compound is not available.
Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines a standard method for assessing the efficacy of mitochondrial uncouplers using a Seahorse XF Analyzer.
Caption: Workflow for assessing mitochondrial function using an extracellular flux analyzer.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cell culture medium
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin
-
FCCP
-
This compound
-
Rotenone
-
Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution. Load the sensor cartridge with the compounds to be injected (Oligomycin, FCCP or this compound, and Rotenone/Antimycin A) in the appropriate ports.
-
Basal Respiration Measurement: Place the cell plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).
-
ATP-Linked Respiration: Inject oligomycin to inhibit ATP synthase. The resulting decrease in OCR represents the portion of basal respiration that was linked to ATP production.
-
Maximal Respiration: Inject the uncoupler (FCCP or this compound) at a predetermined optimal concentration. The subsequent increase in OCR to its highest point represents the maximal respiratory capacity of the cells. A dose-response curve should be generated beforehand to determine the optimal concentration for each uncoupler.
-
Non-Mitochondrial Respiration: Inject a combination of rotenone and antimycin A to inhibit Complex I and Complex III of the electron transport chain, respectively. The remaining OCR is due to non-mitochondrial oxygen-consuming processes.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion and Recommendations
Both FCCP and this compound (and its dinitrophenol analogs) are effective mitochondrial uncouplers that serve as powerful tools for metabolic research.
-
FCCP is characterized by its high potency, making it an excellent choice for studies requiring maximal uncoupling at low concentrations. However, researchers must be cautious of its potential for mitochondrial inhibition at higher doses.
-
This compound , based on the properties of related dinitrophenols, is likely to be a potent uncoupler, though potentially requiring higher concentrations than FCCP. Its specific efficacy and toxicity profile should be carefully determined for each experimental system. The substitutions on the phenol ring may offer advantages in terms of reduced off-target effects compared to 2,4-DNP, but this requires experimental validation.
For any new study, it is imperative to perform a dose-response analysis for each uncoupler to identify the optimal concentration that elicits maximal respiratory capacity without inducing cytotoxicity. This ensures the scientific integrity of the data and allows for a robust comparison of mitochondrial function under different experimental conditions.
References
- New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c01790]
- Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. The FEBS Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7384025/]
- Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone). Journal of Toxicologic Pathology. [URL: https://www.researchgate.net/publication/370929251_Carbonyl_cyanide-4-trifluoromethoxyphenylhydrazone-induced_toxicities_in_rats_comparative_study_with_other_mitochondrial_uncouplers_24-dinitrophenol_OPC-163493_and_tolcapone]
- Comparison of the effects of DNP (a), FCCP (b), palmitic acid (PA, c)... ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-the-effects-of-DNP-a-FCCP-b-palmitic-acid-PA-c-and-TDA-d-as_fig1_349453763]
- A Comparative Analysis of 3,4-Dinitrophenol and Other Mitochondrial Uncoupling Agents. Benchchem. [URL: https://www.benchchem.com/uploads/files/B1215509-comparative-analysis-3-4-dinitrophenol-other-mitochondrial-uncoupling-agents.pdf]
- Effect of MitoDNP on mitochondrial respiration. The... ResearchGate. [URL: https://www.researchgate.
- Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neurotrauma. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2867530/]
- Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/22/23/12777]
- DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Neurotherapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4784271/]
- 2,4-dinitrophenol (DNP) is an uncoupler of oxidative phosphorylation in the mitochondria... ResearchGate. [URL: https://www.researchgate.
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- Researchers develop mild mitochondrial uncouplers for obesity treatment. Medical Xpress. [URL: https://medicalxpress.
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Cross-Validation of 3-Chloro-4-methyl-2,6-dinitrophenol Effects in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of the biological effects of 3-Chloro-4-methyl-2,6-dinitrophenol across a panel of diverse human cell lines. As a substituted dinitrophenol, this compound is anticipated to share mechanistic similarities with the classical uncoupler of oxidative phosphorylation, 2,4-dinitrophenol (DNP).[1][2] This guide will delve into the experimental design, detailed protocols, and data interpretation necessary to rigorously characterize its cellular impact.
Introduction: The Rationale for Cross-Cell Line Validation
The cellular response to a chemical entity can be highly context-dependent, influenced by the genetic background, tissue of origin, and metabolic state of the cells.[3][4] A compound exhibiting potent cytotoxicity in one cancer cell line might be significantly less effective in another. Therefore, cross-validation in a panel of well-characterized and diverse cell lines is not merely a confirmatory step but a critical component of preclinical assessment.[5] This approach provides a more holistic understanding of a compound's potential therapeutic window and off-target effects.
This compound, a structural analog of DNP, is predicted to function as a protonophore, dissipating the mitochondrial proton gradient and thereby uncoupling oxidative phosphorylation.[1][2] This disruption of cellular energy homeostasis can lead to a cascade of events, including increased metabolic rate, generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, cell death.[6][7] This guide will outline the methodologies to investigate these key cellular responses.
Experimental Design: A Multi-faceted Approach
A robust cross-validation study necessitates a carefully selected panel of cell lines and a suite of assays to probe different aspects of cellular function.
Cell Line Selection
The choice of cell lines should reflect a diversity of origins and phenotypes to ensure broad applicability of the findings. For this hypothetical study, we will consider:
-
HepG2 (Hepatocellular Carcinoma): A well-differentiated human liver cancer cell line, relevant for assessing potential hepatotoxicity, a known concern for dinitrophenol compounds.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer, representing a different epithelial origin.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, widely used in cancer research.
-
MDA-MB-231 (Breast Adenocarcinoma): An estrogen receptor-negative, highly invasive breast cancer cell line, providing a comparative model to MCF-7.
-
HCT116 (Colorectal Carcinoma): A colon cancer cell line with a well-defined genetic background.
Assay Selection
A multi-parametric approach is essential to build a comprehensive picture of the compound's effects. The following assays are recommended:
-
Cytotoxicity Assays: To determine the concentration-dependent inhibitory effects on cell viability.
-
Apoptosis Assays: To elucidate the mechanism of cell death.
-
Cell Cycle Analysis: To investigate the impact on cell proliferation and division.
Methodologies and Protocols
This section provides detailed, step-by-step protocols for the key experiments.
Cytotoxicity Assessment: MTT and LDH Assays
Rationale: The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[8]
MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 1000 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[10][11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Rationale: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.[14] Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables for easy comparison across cell lines.
Table 1: Comparative Cytotoxicity (IC50 values in µM) of this compound
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | Data | Data | Data |
| A549 | Data | Data | Data |
| MCF-7 | Data | Data | Data |
| MDA-MB-231 | Data | Data | Data |
| HCT116 | Data | Data | Data |
Table 2: Apoptosis and Cell Cycle Arrest Profile
| Cell Line | % Apoptotic Cells (Annexin V+) | Predominant Cell Cycle Phase Arrest |
| HepG2 | Data | Data |
| A549 | Data | Data |
| MCF-7 | Data | Data |
| MDA-MB-231 | Data | Data |
| HCT116 | Data | Data |
Visualizing Workflows and Pathways
Diagrams are crucial for illustrating complex experimental processes and biological mechanisms.
Caption: Experimental workflow for the cross-validation of this compound effects.
Caption: Putative signaling pathway for this compound-induced cell death.
Safety Precautions
Dinitrophenol compounds are toxic and should be handled with extreme care.[15][16][17][18][19] Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All work should be conducted in a certified chemical fume hood.
Conclusion
This guide provides a comprehensive framework for the cross-validation of this compound's effects in different cell lines. By employing a diverse cell line panel and a multi-parametric assay approach, researchers can obtain a robust and nuanced understanding of this compound's biological activity. The presented protocols and data interpretation strategies serve as a foundation for rigorous preclinical evaluation, ultimately contributing to a more informed drug development process.
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Unveiling the Biological Activity of 3-Chloro-4-methyl-2,6-dinitrophenol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biological activity of a novel compound is paramount. This guide focuses on 3-Chloro-4-methyl-2,6-dinitrophenol, a substituted dinitrophenol for which direct biological data is sparse. Through a comprehensive comparative analysis with its well-characterized structural analogs, 2,4-dinitrophenol (DNP) and 4,6-dinitro-o-cresol (DNOC), we can infer its likely biological effects and provide a roadmap for experimental validation.
The core hypothesis is that, like its counterparts, this compound acts as an uncoupler of oxidative phosphorylation, a critical process in cellular energy production. This guide will delve into the mechanism of this action, present comparative data from related compounds, and provide detailed protocols for experimental confirmation.
A Comparative Analysis of Dinitrophenol Derivatives
The biological activity of dinitrophenol compounds is profoundly influenced by the nature and position of substituents on the phenol ring. By examining the established activities of DNP and DNOC, we can draw informed inferences about the potential effects of this compound.
| Feature | 2,4-Dinitrophenol (DNP) | 4,6-Dinitro-o-cresol (DNOC) | This compound |
| Structure | Phenol ring with nitro groups at positions 2 and 4. | o-cresol (2-methylphenol) with nitro groups at positions 4 and 6.[1] | Phenol ring with a chlorine at position 3, a methyl group at position 4, and nitro groups at positions 2 and 6. |
| Primary Biological Activity | Uncoupler of oxidative phosphorylation.[2][3][4] | Uncoupler of oxidative phosphorylation. | Inferred: Uncoupler of oxidative phosphorylation. |
| Known Effects | Increased metabolic rate, hyperthermia, weight loss, toxicity.[2][3][5] | Increased metabolic rate, profuse sweating, increased pulse and respiratory rates, high toxicity.[1] | Inferred: Similar toxicological profile to DNP and DNOC, including increased metabolic rate and potential for hyperthermia. |
| Toxicity (Oral LD50, rat) | 30 mg/kg | 25-40 mg/kg | Unknown, but predicted to be high. |
The presence of two nitro groups on the phenolic ring is a key structural feature responsible for the uncoupling activity. These electron-withdrawing groups increase the acidity of the phenolic proton and facilitate the delocalization of the negative charge in the phenolate anion, allowing it to act as a protonophore, shuttling protons across the inner mitochondrial membrane. The addition of a methyl group (as in DNOC) and a chlorine atom (as in the target compound) will likely modulate the lipophilicity and electronic properties of the molecule, potentially influencing its potency and off-target effects.
The Uncoupling of Oxidative Phosphorylation: A Mechanistic Deep Dive
The primary mechanism of action for dinitrophenols is the disruption of the proton gradient across the inner mitochondrial membrane, a process known as uncoupling of oxidative phosphorylation. In normally functioning mitochondria, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP by ATP synthase as protons flow back into the matrix.
Dinitrophenols, being lipophilic weak acids, can diffuse across the inner mitochondrial membrane in their protonated form. In the alkaline environment of the matrix, they release a proton, and the resulting anion diffuses back to the intermembrane space, where it picks up another proton. This futile cycle dissipates the proton gradient, uncoupling it from ATP synthesis. The energy that would have been used to produce ATP is instead released as heat, leading to an increase in metabolic rate and body temperature.[2][3][4]
Caption: Mechanism of mitochondrial uncoupling by dinitrophenols.
Experimental Confirmation: Protocols for Biological Activity Validation
To experimentally validate the inferred biological activity of this compound as a mitochondrial uncoupler, a series of in vitro assays are recommended. These assays will provide quantitative data on the compound's effects on cellular respiration and mitochondrial function.
Cellular Oxygen Consumption Rate (OCR) Assay
This assay directly measures the rate at which cells consume oxygen, a key indicator of mitochondrial respiration. An uncoupler will cause a dose-dependent increase in the basal OCR, followed by a decrease at higher, toxic concentrations.
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Execution:
-
Replace the cell culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Equilibrate the plate at 37°C in a non-CO2 incubator.
-
Load the prepared compound dilutions into the injector ports of the Seahorse XF sensor cartridge.
-
Calibrate the sensor cartridge and load the microplate into the Seahorse XF Analyzer.
-
Measure the basal OCR before injecting the compound.
-
Inject the compound and measure the change in OCR.
-
Inject oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
-
Inject FCCP (a known uncoupler) to determine the maximal respiration.
-
Inject rotenone/antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data to determine the effect of the compound on basal and maximal respiration.
Caption: Workflow for the Cellular Oxygen Consumption Rate (OCR) assay.
Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of glycolysis by detecting the acidification of the extracellular medium due to lactate production. Cells may increase their glycolytic rate to compensate for the reduced ATP production from oxidative phosphorylation caused by an uncoupler.
Protocol:
The ECAR assay is typically run concurrently with the OCR assay on the Seahorse XF Analyzer, providing a comprehensive picture of cellular metabolism. The protocol is the same as for the OCR assay, with the instrument simultaneously measuring changes in pH.
Mitochondrial Membrane Potential Assay
This assay uses fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner. A decrease in fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of uncoupling.
Protocol:
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for a defined period.
-
Staining:
-
Remove the treatment medium and wash the cells with a suitable buffer.
-
Add a solution containing a mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE, or TMRM) and incubate.
-
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader or a fluorescence microscope. For JC-1, measure both green (monomeric form, indicating low membrane potential) and red (aggregate form, indicating high membrane potential) fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence (for JC-1) or the change in fluorescence intensity (for TMRE/TMRM) to determine the effect of the compound on mitochondrial membrane potential.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis with its structural analogs, 2,4-dinitrophenol and 4,6-dinitro-o-cresol, strongly suggests that it functions as an uncoupler of oxidative phosphorylation. The presence of the dinitrophenol moiety is a powerful indicator of this activity. The chloro and methyl substituents are expected to modulate its potency and toxicological profile.
The experimental protocols provided in this guide offer a robust framework for the definitive characterization of this compound's biological effects. By employing these assays, researchers can obtain quantitative data on its impact on cellular respiration and mitochondrial function, thereby confirming its mechanism of action and establishing its potency relative to other dinitrophenol derivatives. This foundational knowledge is crucial for any future development or toxicological assessment of this compound.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Independent Verification of 3-Chloro-4-methyl-2,6-dinitrophenol's Mechanism: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the mechanism of action of 3-Chloro-4-methyl-2,6-dinitrophenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a rigid template to offer an in-depth, technical narrative grounded in scientific integrity. We will explore the presumed mechanism of this compound by drawing parallels with its well-studied analogues, principally 2,4-Dinitrophenol (DNP), and detail a suite of experiments to rigorously test this hypothesis. Our approach emphasizes not just the "how" but the "why" behind experimental choices, ensuring a self-validating system of inquiry.
The Postulated Mechanism: Mitochondrial Uncoupling
This compound belongs to the dinitrophenol class of compounds. The hallmark of this class, exemplified by 2,4-DNP, is its function as a protonophore, a chemical that shuttles protons across the inner mitochondrial membrane.[1][2] This action dissipates the proton motive force, which is the electrochemical gradient essential for ATP synthesis by ATP synthase.[3] Consequently, the energy from the electron transport chain is uncoupled from ATP production and is instead released as heat.[3] This leads to an increased metabolic rate as the body attempts to compensate for the energy inefficiency.[4]
Based on its structural similarity to other dinitrophenols, it is highly probable that this compound shares this primary mechanism of action. The presence of the nitro groups and the phenolic hydroxyl group are key features for protonophoric activity. The chloro and methyl substituents are expected to modulate the lipophilicity and electronic properties of the molecule, thereby influencing its potency and potential off-target effects.
A Multi-faceted Approach to Mechanism Verification
A robust verification of this compound's mechanism requires a multi-pronged experimental approach. We will progress from direct measurements of mitochondrial function to broader cellular and molecular profiling.
Direct Assessment of Mitochondrial Uncoupling
The most direct way to verify the proposed mechanism is to measure the cardinal signs of mitochondrial uncoupling: an increase in oxygen consumption rate (OCR) and a decrease in mitochondrial membrane potential (ΔΨm), without a concomitant increase in ATP synthesis.
The Seahorse XF Extracellular Flux Analyzer is the industry standard for real-time measurement of cellular respiration. The "Mito Stress Test" is a cornerstone assay for dissecting mitochondrial function.[5][6][7]
Experimental Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Plate the cells of interest (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for one hour.
-
Compound Loading: Prepare a stock solution of this compound and load it into the designated injector port of the Seahorse XF sensor cartridge. For comparison, load known uncouplers like 2,4-DNP and FCCP, and a vehicle control into other wells.
-
Mito Stress Test Sequence: The instrument will sequentially inject:
-
Oligomycin: An ATP synthase inhibitor. The resulting drop in OCR reveals the ATP-linked respiration.
-
This compound (or other uncouplers): If the compound is an uncoupler, it will cause a rapid increase in OCR as the electron transport chain works at its maximum rate to restore the proton gradient. This reveals the maximal respiratory capacity.
-
Rotenone and Antimycin A: Inhibitors of Complex I and III, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant increase in OCR following the addition of this compound, similar to that caused by FCCP, is strong evidence of uncoupling activity.
Data Presentation: Comparative Analysis of Mitochondrial Respiration
| Compound | Basal OCR (pmol/min) | ATP-linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | X ± SD | Y ± SD | Z ± SD | A ± SD |
| This compound | Increased | Decreased | Significantly Increased | Increased |
| 2,4-Dinitrophenol (Positive Control) | Increased | Decreased | Significantly Increased | Increased |
| FCCP (Positive Control) | Increased | Decreased | Significantly Increased | Increased |
This table represents expected trends for a mitochondrial uncoupler.
Logical Workflow for OCR Analysis
Caption: Workflow of the Seahorse XF Mito Stress Test.
A direct consequence of protonophore activity is the dissipation of the mitochondrial membrane potential. This can be quantified using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[8][9][10]
Experimental Protocol: TMRM Staining for ΔΨm
-
Cell Culture: Grow cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Incubate the cells with a low concentration of Tetramethylrhodamine, Methyl Ester (TMRM) in the presence of a broad-spectrum efflux pump inhibitor like verapamil to prevent dye extrusion.
-
Baseline Imaging: Acquire baseline fluorescence images of the TMRM-loaded cells using a fluorescence microscope.
-
Compound Addition: Add this compound to the imaging medium. For comparison, use a vehicle control and a known uncoupler like CCCP.
-
Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in TMRM fluorescence. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Quantification: Measure the mean fluorescence intensity of the mitochondria in multiple cells over time.
Data Presentation: Comparative Mitochondrial Depolarization
| Compound | Time to 50% ΔΨm Decrease (min) | Maximum ΔΨm Decrease (%) |
| Vehicle Control | No significant change | < 5% |
| This compound | TBD | TBD |
| 2,4-Dinitrophenol | TBD | TBD |
| CCCP (Positive Control) | TBD | TBD |
TBD (To Be Determined) values would be filled in with experimental data.
Downstream Mechanistic Verification
Beyond direct mitochondrial measurements, examining the broader cellular response can provide corroborating evidence for the proposed mechanism.
Mitochondrial dysfunction triggers retrograde signaling pathways that alter nuclear gene expression.[8] Microarray or RNA-sequencing analysis can reveal transcriptional signatures consistent with mitochondrial uncoupling.
Experimental Protocol: RNA-Sequencing
-
Cell Treatment: Treat cells with a sub-lethal concentration of this compound, 2,4-DNP, and a vehicle control for a defined period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Bioinformatic Analysis: Analyze the sequencing data to identify differentially expressed genes. Perform pathway analysis to see if pathways related to cellular stress, metabolism, and mitochondrial biogenesis are enriched.
Expected Gene Expression Changes with Mitochondrial Uncoupling:
-
Upregulation: Genes involved in glycolysis, antioxidant defense (e.g., SOD2, GPX1), and mitochondrial biogenesis (e.g., PGC-1α, NRF1, TFAM).
-
Downregulation: Genes involved in ATP-dependent processes.
Signaling Pathway Visualization
Caption: Postulated signaling cascade following mitochondrial uncoupling.
Comparative Analysis with Alternative Compounds
A key aspect of this guide is to place the activity of this compound in the context of other known mitochondrial uncouplers.
Potency Comparison
The relative potency of different dinitrophenol analogues can be determined by comparing their EC50 values for inducing maximal respiration or their IC50 values for inhibiting ATP production.
Comparative Potency Data (Literature-derived)
| Compound | Assay | Cell Line/System | EC50/IC50 | Reference |
| 2,4-Dinitrophenol | ATP Inhibition | RBL-2H3 cells | 389-677 µM | [5] |
| Triclosan | ATP Inhibition | RBL-2H3 cells | 7.5-9.6 µM | [5] |
This table illustrates the type of data to be generated for this compound and highlights that other compounds can be significantly more potent than DNP.
Toxicity Profile Comparison
The therapeutic window of a mitochondrial uncoupler is critically important. A comparison of the acute toxicity provides a preliminary assessment of safety.
Comparative Acute Toxicity Data (Literature-derived) [11]
| Compound | Organism | Route of Administration | LD50 (mg/kg) |
| 3,4-Dinitrophenol | Rat | Intraperitoneal | 98 |
| 2,4-Dinitrophenol | Rat | Intraperitoneal | 35 |
| 2,6-Dinitrophenol | Rat | Intraperitoneal | 38 |
| 3,5-Dinitrophenol | Rat | Intraperitoneal | 45 |
This data suggests that the position of the nitro groups significantly impacts toxicity. The toxicity of this compound would need to be determined experimentally.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the independent verification of this compound's mechanism of action. By combining direct measurements of mitochondrial function with broader cellular analyses, researchers can confidently establish whether this compound acts as a canonical mitochondrial uncoupler. The comparative framework provided allows for the contextualization of its potency and potential toxicity against established compounds in the field.
Future research should focus on generating the specific experimental data for this compound as outlined in this guide. Furthermore, investigating its off-target effects through techniques like proteome-wide thermal shift assays will be crucial for a comprehensive understanding of its biological activity. The structure-activity relationships derived from comparing various substituted dinitrophenols will be invaluable for the rational design of safer and more effective mitochondrial uncouplers for therapeutic applications.
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A Researcher's Guide to Assessing the Specificity of 3-Chloro-4-methyl-2,6-dinitrophenol: A Comparative Approach
In the landscape of drug discovery and chemical biology, the journey of a novel small molecule from a mere chemical structure to a well-characterized biological probe or therapeutic lead is paved with rigorous scientific validation. A critical milestone in this journey is the comprehensive assessment of its binding specificity. A molecule's value is intrinsically tied to its selectivity—the ability to interact with its intended target while minimally engaging other biomolecules, thereby reducing the potential for off-target effects and toxicity.
This guide focuses on a strategic approach to characterizing the specificity of 3-Chloro-4-methyl-2,6-dinitrophenol , a nitrophenol derivative for which public data on specific biological targets is sparse. Its structural similarity to known bioactive compounds, such as mitochondrial uncouplers, and its commercial classification as a "Protein Degrader Building Block" present an intriguing yet ambiguous biological profile. This ambiguity makes it an excellent case study for outlining a robust, multi-assay workflow designed to elucidate target engagement and define a molecule's specificity profile from the ground up.
We will navigate this process by comparing it against two well-understood, yet distinct, chemical entities:
-
2,4-Dinitrophenol (DNP): A classic mitochondrial uncoupler. DNP's mechanism of action is broad, dissipating the proton gradient across the inner mitochondrial membrane rather than binding with high affinity to a single protein target.[1][2] It serves as a benchmark for compounds with diffuse, systemic cellular effects.
-
Staurosporine: A prototypical broad-spectrum kinase inhibitor.[3][4] Originally isolated from Streptomyces staurosporeus, it potently inhibits a wide array of protein kinases by binding to their conserved ATP pocket, making it a powerful tool for illustrating the nuances of on-target versus off-target activity within a large enzyme family.[3]
Through the lens of these comparators, we will detail a self-validating system of experimental protocols, explaining not just the "how" but the critical "why" behind each methodological choice. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond preliminary screening and establish a rigorous, data-driven understanding of their compound's biological specificity.
Section 1: The Specificity Assessment Workflow: A Multi-Pillar Strategy
A robust assessment of specificity cannot rely on a single assay. It requires a logical, tiered approach that interrogates the compound's interactions at multiple levels: direct target binding within the cell, activity against large, common target families, and broader off-target profiling. Our recommended workflow integrates three complementary pillars of investigation.
Caption: A multi-pillar workflow for assessing small molecule specificity.
Section 2: Pillar 1 - Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
Expertise & Experience: Before diving into expensive, large-scale screens, it is paramount to answer a fundamental question: does the compound directly bind to a protein target inside a cell? The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that addresses this by measuring changes in protein thermal stability upon ligand binding.[5][6] A ligand-bound protein is typically more resistant to heat-induced unfolding and aggregation.[7][8] This allows for the direct, label-free detection of target engagement in a physiologically relevant environment, such as intact cells or tissue lysates.[9]
Caption: The principle of ligand-induced thermal stabilization in CETSA.
Experimental Protocol: CETSA with Western Blot Detection
This protocol describes a classic CETSA workflow to generate a "melting curve" for a putative target protein.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T, HeLa) to ~80% confluency.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS) to a concentration of 20x10^6 cells/mL.
-
Aliquot 90 µL of the cell suspension into PCR tubes.
-
Add 10 µL of your compound (e.g., this compound at 10x final concentration) or vehicle (DMSO) to the respective tubes. Incubate at 37°C for 1 hour. Causality: This incubation allows for cellular uptake and binding of the compound to its target.
-
-
Heat Treatment:
-
Place the PCR tubes in a thermal cycler with a temperature gradient block.
-
Heat the samples for 3 minutes across a temperature range (e.g., 40°C to 64°C in 2°C increments).
-
Immediately cool the samples to 4°C for 3 minutes. Causality: The heating step denatures unbound proteins, while the rapid cooling prevents refolding.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Causality: This method of lysis is gentle and avoids the use of detergents that might disrupt protein-ligand interactions.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Normalize all samples to the same protein concentration by diluting with lysis buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to a suspected target protein. Trustworthiness: The inclusion of a loading control (e.g., GAPDH) is essential to validate equal protein loading across all lanes.
-
Interpreting CETSA Data
A positive result—indicating direct target engagement—is observed as a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control. This signifies that the protein remains soluble at higher temperatures due to the stabilizing effect of the bound ligand.
| Compound | Putative Target | Apparent Tm (Vehicle) | Apparent Tm (Compound) | ΔTm (°C) | Interpretation |
| This compound | Unknown | Data to be generated | Data to be generated | ? | A significant positive ΔTm would confirm direct binding to a protein. |
| 2,4-Dinitrophenol (DNP) | N/A | 48°C (ANT1) | 48°C (ANT1) | 0 | No thermal shift expected; its mechanism is not high-affinity binding.[10] |
| Staurosporine | CDK2 | 52°C | 58°C | +6 | Strong thermal shift confirms direct engagement with a known kinase target. |
Section 3: Pillar 2 - Kinome-Wide Specificity Profiling
Expertise & Experience: Protein kinases are one of the largest and most frequently targeted enzyme families in drug discovery.[11] Due to the conserved nature of the ATP-binding site, small molecule inhibitors often exhibit activity against multiple kinases.[3] Therefore, assessing a compound's activity across a broad panel of kinases is a critical step in defining its selectivity. A lack of selectivity can lead to unexpected toxicities or provide opportunities for polypharmacology. We will use Staurosporine as a classic example of a non-selective inhibitor to benchmark our findings.[4]
Caption: On-target versus off-target kinase inhibition.
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction after phosphorylation.[12][13] Lower kinase activity (due to inhibition) results in more ATP remaining, leading to a brighter luminescent signal.[14][15]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate to generate a dose-response curve.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add the following to each well:
-
5 µL of Kinase Buffer (containing the specific kinase and its substrate peptide).
-
5 µL of the serially diluted compound or DMSO vehicle control.
-
-
Incubate for 10-15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate the reaction by adding 10 µL of ATP solution (at the Km concentration for the specific kinase).
-
Incubate for 60 minutes at 30°C.
-
-
Luminescence Detection:
-
Equilibrate the plate and the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate luminescence.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Interpreting Kinase Profiling Data
The goal is to generate a selectivity profile. A highly specific inhibitor will show a potent IC50 for its primary target and IC50 values that are several orders of magnitude higher for all other kinases tested.
| Compound | Target Kinase | IC50 (nM) vs Target | No. of Off-Targets (IC50 < 1 µM) in a 100-Kinase Panel | Interpretation |
| This compound | Unknown | Data to be generated | Data to be generated | Will reveal if the compound has any kinase activity and its degree of selectivity. |
| 2,4-Dinitrophenol (DNP) | N/A | > 100,000 | 0 | Not expected to be a direct kinase inhibitor.[16][17] |
| Staurosporine | PKCα | 2 | >80 | Confirmed broad-spectrum, non-selective kinase inhibitor.[3][18] |
Section 4: Pillar 3 - Broad Off-Target Liability Screening
Expertise & Experience: Beyond kinases, a comprehensive specificity assessment must investigate other major classes of drug targets to flag potential liabilities early. G-Protein Coupled Receptors (GPCRs) and Nuclear Receptors (NRs) represent two such vast superfamilies that are frequently implicated in off-target effects.[19][20] Commercial services offer standardized screening panels that can efficiently test a compound against hundreds of these targets.
-
GPCR Screening: These assays typically measure downstream signaling events, such as changes in intracellular calcium or cAMP levels, upon receptor activation or inhibition.[21][22][23] They are crucial for identifying unintended interactions that could lead to cardiovascular, neurological, or metabolic side effects.
-
Nuclear Receptor Screening: These are often cell-based reporter gene assays that measure the transcriptional activity of NRs in response to a ligand.[24][25][] Unintended activation or inhibition of NRs can cause significant endocrine disruption and other toxicities.[27]
Trustworthiness: While detailed protocols are proprietary to the screening vendors, the value lies in their standardized, validated nature. When submitting a compound, it is critical to provide a high-purity sample and accurate concentration to ensure the reliability of the resulting data. The self-validating nature of these panels comes from the inclusion of known reference agonists and antagonists for every target, which serve as robust positive controls.
Interpreting Broad Panel Screening Data
The output is typically reported as the percent inhibition or activation at a single, high concentration (e.g., 10 µM). Any significant activity ("hit") would warrant follow-up with full dose-response studies to determine potency (EC50 or IC50).
| Compound | Screening Panel | Concentration | Number of Hits (>50% inhibition/activation) | Interpretation |
| This compound | GPCR Panel (100 targets) | 10 µM | Data to be generated | A low hit count would suggest higher specificity and a lower liability risk for these target classes. |
| Nuclear Receptor Panel (48 targets) | 10 µM | Data to be generated | ||
| 2,4-Dinitrophenol (DNP) | GPCR Panel (100 targets) | 10 µM | 0 | Unlikely to interact directly with these receptors; its toxicity stems from its primary mechanism of mitochondrial uncoupling.[16][28] |
| Nuclear Receptor Panel (48 targets) | 10 µM | 0 | ||
| Staurosporine | GPCR Panel (100 targets) | 10 µM | < 2 | Despite being a promiscuous kinase inhibitor, it is relatively clean against other target families, highlighting its specific mode of action. |
| Nuclear Receptor Panel (48 targets) | 10 µM | < 2 |
Conclusion: Synthesizing a Coherent Specificity Profile
-
CETSA will provide the foundational evidence of direct protein binding in a native cellular context.
-
Kinase profiling will systematically investigate its potential as a kinase inhibitor and define its selectivity within this critical enzyme class.
-
Broad liability panels will proactively identify potential off-target interactions with GPCRs and nuclear receptors, offering a crucial early assessment of its safety profile.
By comparing the results for our test compound against the well-defined profiles of a systemic effector like DNP and a non-selective kinase inhibitor like Staurosporine, researchers can build a comprehensive and nuanced understanding of their molecule's specificity. This rigorous, multi-faceted approach is essential for validating a compound's mechanism of action, predicting potential liabilities, and ultimately, making informed decisions in the complex process of drug discovery and development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-methyl-2,6-dinitrophenol
This document provides essential procedural guidance for the safe handling and disposal of 3-Chloro-4-methyl-2,6-dinitrophenol. As a highly hazardous compound, strict adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for laboratory professionals, including researchers, scientists, and technicians in the drug development field.
Immediate Safety Directive: Understanding the Critical Risks
This compound belongs to the dinitrophenol (DNP) class of compounds, which are known for their severe hazard profile. The primary risks associated with this chemical are its acute toxicity and its potential to be explosive.[1][2]
-
Explosive Hazard: Like many nitrated aromatic compounds, dinitrophenols can be highly explosive when dry.[1] They are sensitive to heat, shock, and friction. For this reason, they are often supplied and stored wetted with water to desensitize the material. Under no circumstances should this compound be allowed to dry out. [3]
-
Acute Toxicity: Dinitrophenols are toxic if swallowed, inhaled, or if they come into contact with skin.[4] Exposure can lead to severe health effects, including nausea, dizziness, damage to the central nervous system, and can be fatal.[1][2]
-
Environmental Hazard: This class of chemicals is very toxic to aquatic life, necessitating stringent disposal methods to prevent environmental release.[4][5]
The structural presence of multiple nitro groups on the phenol ring creates a highly energetic and biologically active molecule. The nitro groups act as electron-withdrawing groups, which contributes to the compound's toxicity by enabling it to uncouple oxidative phosphorylation. This same energetic instability is the root of its explosive potential, especially in a solid, crystalline state.
Hazard Identification Summary
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement Codes |
| Flammable Solid | 🔥 | H228: Flammable solid.[4] | P210, P240, P241[4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[4][5] | P260, P264, P270, P280, P301+P310[4][5] |
| Specific Target Organ Toxicity | ⚕️ | H373: May cause damage to organs through prolonged or repeated exposure.[4][5] | P260, P314[5] |
| Hazardous to the Aquatic Environment | ambiental | H400: Very toxic to aquatic life.[4][5] | P273, P391 |
Pre-Disposal Safety & Handling
Proper handling is the first step in a safe disposal plan. All interactions with this compound must occur with the appropriate engineering controls and Personal Protective Equipment (PPE) in place.
Engineering Controls
All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1] The work area should be equipped with an emergency eyewash station and a safety shower.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory.[1] | Provides robust protection against dermal absorption, a primary route of exposure. Change gloves immediately upon contact. |
| Eye Protection | ANSI-approved chemical safety goggles or a face shield.[2][4] | Protects against splashes and accidental contact with the eyes. |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toed shoes are required. | Standard laboratory attire protects the skin from contamination. Flame-retardant properties are crucial due to the compound's flammability. |
| Respiratory Protection | Not typically required when using a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator is necessary.[6] | A fume hood provides primary respiratory protection. Emergency procedures may require additional measures. |
Step-by-Step Waste Management & Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations. This protocol ensures compliance and safety from the point of generation to final disposal.
Step 1: Waste Characterization
This chemical must be managed as a hazardous waste. While it may not have a specific listing by name, its properties classify it as a characteristic hazardous waste. Nitrophenols are generally transported under UN 1663, Hazard Class 6.1 (Toxic).[7][8][9] Depending on jurisdictional regulations, it would likely be assigned waste codes for toxicity and potentially ignitability. Consult your institution's Environmental Health & Safety (EHS) department for specific waste code assignments.
Step 2: Waste Container Selection and Preparation
-
Select a Compatible Container: Use a clearly marked, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Maintain Wetted State: This is the most critical safety step. Before adding any solid waste, add a small amount of water to the container. The goal is to keep the collected solid waste saturated to prevent it from drying out and becoming explosive.[3]
-
Segregation: Do NOT mix this waste with any other chemical waste streams, particularly solvents or oxidizers. Incompatible materials can increase the risk of a dangerous reaction. All contaminated materials, such as gloves and weighing papers, should be placed in the same container.[1]
Step 3: Labeling and Accumulation
-
Labeling: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (Toxic, Flammable Solid, Environmentally Hazardous)
-
The accumulation start date
-
-
Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[2] This area must be under the control of laboratory personnel and away from heat sources or ignition.[4]
Disposal Workflow Diagram
Caption: Workflow for the safe collection and disposal of dinitrophenol waste.
Step 4: Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.
-
Professional Disposal: The waste will be handled by a certified hazardous waste disposal company. The standard and most effective method for destroying nitrophenolic compounds is through high-temperature incineration in a facility permitted to handle such materials.[10] This process ensures complete destruction of the hazardous compound, preventing its release into the environment.
Emergency Procedures
Spill Response
In the event of a spill, immediate and cautious action is required.
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Control Ignition Sources: Remove all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as outlined in Section 1.
-
Cleanup: Do NOT dry sweep. Gently cover the spill with a wet, inert absorbent material (such as sand or vermiculite). Carefully scoop the mixture into the designated hazardous waste container. Avoid creating dust.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
By adhering to this comprehensive guide, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible chemical stewardship.
References
-
Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE.
-
BenchChem. (n.d.). Proper Disposal of 3,4-Dinitrophenol: A Guide for Laboratory Professionals.
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Sigma-Aldrich. (2016, May 23). Safety Data Sheet - 2,4-Dinitrophenol.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet - 2,4-Dinitrophenol solution.
-
Carl ROTH. (n.d.). Safety Data Sheet - 4-Nitrophenol.
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols.
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Spectrum Chemical. (2018, August 15). SAFETY DATA SHEET - 2,4-DINITROPHENOL, MOIST WITH UP TO 35 PERCENT H2O.
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Fisher Scientific. (n.d.). Safety Data Sheet - 4-Nitrophenol.
-
PubChem. (n.d.). 3-Chloro-4,6-dinitrophenol. National Center for Biotechnology Information.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Nitrophenols.
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Guidechem. (n.d.). 4-Chloro-3-methyl-2,6-dinitrophenol 159968-57-7 wiki.
-
HazMat Tool. (n.d.). UN 1663: Nitrophenols (o-; m-; p-;).
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HazMat Tool. (n.d.). UN 1663: Nitrophenols (o-; m-; p-;).
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University of Puerto Rico Mayagüez. (2018, January 19). SAFETY DATA SHEET - 3-Nitrophenol.
-
Spectrum Chemical. (2022, October 31). SAFETY DATA SHEET - O-NITROPHENOL.
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Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 2,4-Dinitrophenol 98%.
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Navigating the Risks: A Comprehensive Guide to Handling 3-Chloro-4-methyl-2,6-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling, Use, and Disposal of 3-Chloro-4-methyl-2,6-dinitrophenol.
The dinitrophenol family of compounds, while valuable in chemical synthesis, presents significant health and safety challenges. This guide provides a detailed protocol for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal. As a Senior Application Scientist, my aim is to equip you with the knowledge and procedures necessary to mitigate risks and ensure a safe laboratory environment. This document is structured to provide not just instructions, but the rationale behind them, fostering a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Threat
This compound is a substituted dinitrophenol. While a specific, comprehensive toxicological profile for this compound is not as widely documented as its close relative, 2,4-Dinitrophenol (DNP), its chemical structure demands a high degree of caution. The presence of nitro groups on an aromatic ring suggests potential for explosivity, especially when dry, and high toxicity.
A Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant[1]. However, the known properties of similar dinitrophenols, such as 2,4-DNP, warrant treating this compound with additional precautions. 2,4-DNP is documented as a flammable solid that can be highly explosive when dry, heated, or subjected to shock or friction[2]. It is also acutely toxic via ingestion, inhalation, and skin contact, and can cause organ damage through prolonged or repeated exposure[3]. Therefore, a conservative approach that assumes these heightened risks is essential.
Assumed Hazard Profile:
| Hazard | Description | Primary Mitigation Strategy |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][3] | Strict adherence to PPE protocols, use of engineering controls (fume hood), and proper hygiene. |
| Explosive Potential | May be explosive when dry, heated, or subjected to shock or friction.[2] | Keep the compound wetted, store away from heat and ignition sources, and handle with care to avoid friction or impact. |
| Flammability | Flammable solid.[3] | Store in a flammable materials cabinet and keep away from open flames and sparks. |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage.[1] | Use of appropriate gloves, eye protection, and a lab coat is mandatory. |
| Respiratory Irritation | May cause respiratory tract irritation.[1] | All handling of the solid or solutions should be performed in a certified chemical fume hood. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double gloving with nitrile gloves is mandatory. Nitrile provides good chemical resistance against many organic compounds. The outer glove should be changed immediately upon any suspected contact. For prolonged or high-concentration work, consider a more robust glove material like Viton® or butyl rubber. |
| Eye Protection | Chemical splash goggles are required at all times. They must provide a complete seal around the eyes to protect from splashes and airborne particles. A face shield worn over the goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[1] |
| Body Protection | A flame-retardant lab coat should be worn and fully buttoned. For tasks with a significant splash risk, a chemically resistant apron over the lab coat is necessary. |
| Footwear | Closed-toe shoes made of a non-porous material are mandatory. |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Maintain Hydration: Many dinitrophenols are stabilized by being wetted with water. If the compound is supplied in this form, ensure it does not dry out.
-
Segregated Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents, heat sources, and sources of shock or friction[2]. A designated, locked flammable materials cabinet is the appropriate storage location[2].
-
Clear Labeling: The storage location and the primary container must be clearly labeled with "Danger," "Acutely Toxic," and "Flammable Solid"[2].
Handling and Use: A Step-by-Step Protocol
All handling of this compound must be performed within a certified chemical fume hood.
-
Preparation:
-
Ensure the fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing the compound.
-
Don all required PPE as outlined in Section 2.
-
-
Weighing:
-
When weighing the solid, do so within the fume hood.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the container and spatula with care to avoid generating dust or creating friction.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly and in small increments.
-
If the dissolution is exothermic, allow the solution to cool before adding more solid.
-
-
During the Reaction:
-
Keep the reaction vessel clearly labeled.
-
Maintain the reaction within the fume hood for the entire duration.
-
Do not leave the reaction unattended.
-
-
Post-Reaction:
-
Quench the reaction carefully according to your validated protocol.
-
Prepare for waste disposal as outlined in Section 4.
-
Disposal Plan: Managing the Aftermath
Proper disposal is a critical final step in the safe handling of this compound.
Waste Segregation and Labeling
-
Acutely Hazardous Waste: All materials contaminated with this compound, including gloves, weighing boats, and pipette tips, must be disposed of as acutely hazardous waste. This waste should be collected in a designated, lined, and sealed container[2].
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Disposal Procedure
-
Consult your Institution's EHS: Your facility's Environmental Health and Safety (EHS) department will have specific protocols for the disposal of halogenated and nitrated organic compounds. Adherence to these institutional and local regulations is mandatory.
-
EPA Regulations: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are subject to specific disposal requirements[4]. Your EHS department will be familiar with these regulations.
-
Do Not Drain Dispose: Under no circumstances should this chemical or its waste be disposed of down the drain.
Emergency Procedures: Preparing for the Unexpected
Spills
Do not attempt to clean up a spill of this compound yourself.
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Isolate: Close the doors to the laboratory to contain any airborne dust or vapors.
-
Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Visualizing the Workflow
To ensure clarity and reinforce the procedural steps, the following diagrams illustrate the key decision-making and operational workflows.
Caption: Immediate steps for responding to a spill.
Conclusion
This compound is a hazardous chemical that demands respect and meticulous handling. By understanding its potential dangers, adhering to the prescribed PPE and operational protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundation for building a robust safety culture within your laboratory. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.
References
-
Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.109 - Explosives and blasting agents. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2017, March). Process Safety Management for Explosives and Pyrotechnics Manufacturing. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
